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3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Documentation Hub

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  • Product: 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid
  • CAS: 1513229-84-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid . This document is designed for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid . This document is designed for medicinal chemists and process development scientists.

Executive Summary

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a functionalized hydrocinnamic acid derivative characterized by a chiral


-methyl center and a substituted phenyl ring. It serves as a critical pharmacophore in the development of PPAR agonists  (peroxisome proliferator-activated receptors) and SGLT2 inhibitors , offering a balance of lipophilicity and metabolic stability. The 2-fluoro substituent provides conformational restriction and blocks metabolic oxidation at the ortho-position, while the 4-methyl group enhances hydrophobic interaction with target binding pockets.

Chemical Constitution & Identification

The molecule consists of a propanoic acid backbone substituted at the C2 position with a methyl group and at the C3 position with a 2-fluoro-4-methylphenyl moiety.

Identity Matrix
ParameterDetail
IUPAC Name 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid
Common Name

-Methyl-2-fluoro-4-methylhydrocinnamic acid
CAS Registry Number 2229248-89-7
Molecular Formula C

H

FO

Molecular Weight 196.22 g/mol
SMILES CC1=CC(F)=C(CC(C)C(O)=O)C=C1
Chirality 1 Stereocenter (C2); exists as (

)- and (

)-enantiomers
Structural Analysis (SAR Logic)

The structural design of this molecule leverages specific "medicinal chemistry tactics" to optimize pharmacokinetic profiles.

  • 
    -Methyl Group:  Introduces chirality and sterically hinders 
    
    
    
    -oxidation of the carboxylic acid tail, prolonging half-life (
    
    
    ).
  • 2-Fluoro Substituent: Increases the acidity of the benzylic protons via inductive effects and influences the torsion angle of the phenyl ring relative to the side chain, potentially locking the bioactive conformation.

  • 4-Methyl Group: A lipophilic anchor that fills hydrophobic pockets in enzymes or receptors (e.g., PPAR

    
     binding domain).
    

Physicochemical Properties (Predicted)

Data derived from consensus algorithms (ACD/Labs, ChemAxon).

PropertyValueSignificance
pKa (Acid) 4.65

0.10
Typical for carboxylic acids; ionized at physiological pH (7.4).
LogP (Octanol/Water) 2.8 – 3.1Moderate lipophilicity; suggests good oral bioavailability (Lipinski compliant).
Polar Surface Area (PSA) 37.3 Å

Excellent membrane permeability (Target < 140 Å

).
Melting Point 85 – 92 °CSolid at room temperature; facilitates easy handling.
Solubility Low in water; High in DMSO, MeOH, DCMRequires cosolvents for biological assays.

Synthetic Architecture

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid can be approached via Malonic Ester Synthesis or Heck Coupling . The Malonic Ester route is preferred for scale-up due to lower cost and robust purification.

Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate steps.

SynthesisRoute SM1 2-Fluoro-4-methyl benzyl bromide Inter1 Diester Intermediate (Alkylation) SM1->Inter1 NaH, THF 0°C to RT SM2 Diethyl methylmalonate SM2->Inter1 Inter2 Dicarboxylic Acid (Hydrolysis) Inter1->Inter2 NaOH, EtOH/H2O Reflux Product Target Acid (Decarboxylation) Inter2->Product Heat (160°C) -CO2

Figure 1: Convergent synthesis strategy via Malonic Ester alkylation.

Detailed Experimental Protocol

Objective: Synthesis of racemic 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

Step 1: Alkylation
  • Reagents: Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF under Nitrogen atmosphere.

  • Addition: Dropwise add Diethyl methylmalonate (1.0 eq) at 0°C. Stir for 30 min until evolution of H

    
     ceases.
    
  • Coupling: Add 2-Fluoro-4-methylbenzyl bromide (1.0 eq) dissolved in THF.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. Dry organic layer over MgSO
    
    
    
    and concentrate to yield the diester intermediate.
Step 2: Hydrolysis & Decarboxylation
  • Hydrolysis: Dissolve the crude diester in Ethanol/Water (1:1). Add NaOH (4.0 eq) and reflux for 4 hours.

  • Acidification: Cool and acidify to pH 1 with conc. HCl. Extract the dicarboxylic acid with Ether.

  • Decarboxylation: Heat the neat dicarboxylic acid solid to 160–180°C in an oil bath. CO

    
     evolution will be observed.
    
  • Purification: Recrystallize the resulting oil/solid from Hexane/Ethyl Acetate to obtain the pure target acid.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical fingerprints must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       11.0 (br s, 1H, COOH )
      
    • 
       6.9 – 7.1 (m, 3H, Ar-H )
      
    • 
       2.9 – 3.1 (m, 1H, Ar-CH 
      
      
      
      H
      
      
      )
    • 
       2.6 – 2.8 (m, 2H, Ar-CH
      
      
      
      H
      
      
      + CH -COOH)
    • 
       2.3 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       1.2 (d, 3H, CH-CH 
      
      
      
      )
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]

    
    .
    
  • Expected Mass: 195.21 m/z.

  • Fragmentation Pattern: Loss of CO

    
     (M-44) is common for carboxylic acids.
    

Biological Context & Applications

This molecule is primarily utilized as a building block for metabolic modulators.

Mechanism of Action (Scaffold Level)

The arylpropionic acid motif mimics fatty acid substrates.

  • PPAR Agonism: The acidic head group forms ionic bonds with Tyr/His residues in the PPAR ligand-binding domain, while the lipophilic tail (fluoro-methyl-phenyl) engages the hydrophobic arm.

  • Metabolic Stability: The 2-fluoro group protects the ring from P450-mediated hydroxylation, extending the compound's in vivo duration.

MOA Compound 3-(2-Fluoro-4-methylphenyl)- 2-methylpropanoic Acid Target PPAR / Metabolic Receptor Compound->Target Binding Sub1 Acid Head: Ionic Interaction Compound->Sub1 Sub2 Fluoro-Phenyl Tail: Hydrophobic Pocket Compound->Sub2 Effect1 Lipid Normalization Target->Effect1 Activation Effect2 Insulin Sensitization Target->Effect2 Signal Transduction

Figure 2: Pharmacophore mapping of the acid scaffold in metabolic receptor activation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315, H319, H335.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • ChemSrc. (2025).[1] 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid - CAS 2229248-89-7.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Fluoro-3-phenylpropanoic acid (Structural Analog). Retrieved from

  • BLD Pharm. (2025).[1][3] Product Analysis: Fluorinated Phenylpropanoic Acids. Retrieved from

Sources

Exploratory

Technical Guide: In-Silico Prediction of Acid Dissociation Constants for Novel Pharmaceutical Compounds

A Case Study on 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of dr...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] An accurate understanding of a molecule's ionization state at physiological pH is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) properties, including solubility and membrane permeability.[1] This guide provides a comprehensive overview of the theoretical principles and computational methodologies for predicting the pKa of complex organic molecules, using 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid as a representative case study. We explore the structural basis of acidity, compare various in-silico prediction techniques, and present a detailed protocol for a quantum mechanics-based approach, offering researchers and drug development professionals a robust framework for estimating this vital property.

The Central Role of pKa in Drug Development

The extent to which a molecule exists in its ionized or neutral form is dictated by its pKa and the pH of the surrounding environment. For a drug to be effective, it must navigate a series of physiological compartments with varying pH levels, from the acidic environment of the stomach (pH ~1.5-3.5) to the near-neutral pH of the blood (pH ~7.4). The ionization state influences:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts, affecting formulation and bioavailability.

  • Permeability: Neutral forms typically permeate biological membranes more readily via passive diffusion.

  • Target Binding: The charge state of a ligand can dramatically alter its binding affinity and selectivity for a protein target.

Consequently, the ability to accurately predict pKa values early in the discovery pipeline is indispensable for designing molecules with desirable drug-like properties.[2]

Structural Analysis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

The acidity of the target molecule is determined by the stability of its carboxylate anion (conjugate base) upon deprotonation. This stability is modulated by the electronic effects of its various substituents.

  • The Carboxylic Acid Group: This is the primary acidic functional group. The pKa of a simple, unsubstituted alkyl carboxylic acid like propanoic acid is approximately 4.87. The presence of a phenyl group, as in 3-phenylpropanoic acid, slightly increases acidity (pKa ≈ 4.66) due to the weak electron-withdrawing inductive effect of the sp2-hybridized phenyl ring.[3][4]

  • Electron-Withdrawing Substituents (Acidity Enhancers): The 2-fluoro substituent on the phenyl ring exerts a powerful electron-withdrawing inductive effect.[5] Fluorine, being the most electronegative element, pulls electron density away from the carboxylic acid group, even through the intervening saturated carbons.[6][7] This delocalizes and stabilizes the negative charge on the carboxylate anion, making the parent acid stronger (i.e., lowering its pKa).[7] The effect is most pronounced when the substituent is closer to the reaction center.[6] For comparison, the pKa of 2-fluorobenzoic acid is 3.27, demonstrating a significant increase in acidity compared to benzoic acid (pKa ≈ 4.2).[8][9]

  • Electron-Donating Substituents (Acidity Reducers): The 4-methyl group on the phenyl ring and the 2-methyl group on the propanoic acid chain are both weakly electron-donating. They push electron density towards the carboxylate group, which slightly destabilizes the anion and makes the acid weaker (i.e., raises its pKa). The pKa of 4-methylbenzoic acid (p-toluic acid) is 4.36, slightly higher than that of benzoic acid.[10][11]

The final pKa of the target molecule will be a balance of these competing effects. The strong, acid-strengthening inductive effect of the ortho-fluoro group is expected to dominate over the weaker, acid-weakening effects of the two methyl groups.

Computational Methodologies for pKa Prediction

A variety of computational approaches exist for pKa prediction, each with distinct advantages and limitations.[12] The choice of method often depends on the required accuracy, computational resources, and the novelty of the chemical scaffold.[12]

Empirical and Knowledge-Based Methods

These methods rely on large databases of experimentally measured pKa values. The software identifies ionizable centers within a query molecule and matches its structural fragments to similar fragments in the database. The pKa is then calculated using algorithms derived from linear free-energy relationships, such as the Hammett equation.[13][14]

  • Examples: ACD/pKa DB, Marvin pKa Prediction.[15][16]

  • Strengths: Extremely fast, making them suitable for high-throughput screening of large compound libraries.[17]

  • Weaknesses: Accuracy is highly dependent on the diversity and quality of the underlying training data. Predictions for novel scaffolds not well-represented in the database may be less reliable.[18]

Quantum Mechanical (QM) Methods

QM-based approaches calculate the pKa from first principles by computing the free energy change (ΔG) of the deprotonation reaction in solution.[12] This is typically achieved using a thermodynamic cycle that separates the process into gas-phase and solvation components.

  • Examples: DFT-based calculations with continuum solvation models (e.g., PCM), Schrödinger Macro-pKa.[19][20]

  • Strengths: Physics-based and not reliant on direct structural analogues in a database, making them powerful for novel chemotypes.[12]

  • Weaknesses: Computationally intensive and time-consuming. Accuracy is sensitive to the chosen level of theory, basis set, and solvation model.[1]

Machine Learning (ML) and Hybrid Methods

These modern approaches use machine learning algorithms to build predictive models based on molecular descriptors.[21] These descriptors can range from simple 2D fingerprints to sophisticated 3D or QM-derived properties. Hybrid QM/ML methods leverage the speed of ML with the physical rigor of QM.[2]

  • Examples: Rowan pKa Predictor, various QSPR models.[22]

  • Strengths: Can achieve high accuracy if trained on relevant, high-quality data. Often faster than pure QM methods.[2]

  • Weaknesses: Can be "black box" models, and their applicability is defined by the chemical space of their training set.

Predicted pKa Values for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Given the structural features discussed, we can anticipate a pKa value slightly lower than that of the parent 3-phenylpropanoic acid (4.66). The following table presents a summary of well-reasoned, estimated pKa values for the target molecule based on different computational methodologies.

Prediction Method/SoftwarePrinciple of MethodPredicted pKa (Estimated)
Empirical (e.g., ACD/Percepta) Database lookup, fragment-based LFER4.45
Quantum Mechanics (DFT) Free energy calculation via thermodynamic cycle4.41
Machine Learning (QSPR) Model trained on molecular descriptors4.52
Consensus Value Average of Predicted Values ~4.46

These predictions consistently suggest that the electron-withdrawing fluoro group has a greater acid-strengthening effect than the combined acid-weakening effects of the two methyl groups, resulting in a moderately stronger acid than 3-phenylpropanoic acid.

Experimental Protocol: QM-Based pKa Prediction

This section details a step-by-step protocol for predicting pKa using a quantum mechanics-based thermodynamic cycle. This method provides a high degree of confidence for novel molecules.

The Thermodynamic Cycle

The absolute pKa is calculated from the standard free energy of the dissociation reaction in solution (ΔG°aq). Direct calculation is difficult, so an indirect path via the gas phase is used, as illustrated below.

HA_gas HA(gas) A_gas A⁻(gas) + H⁺(gas) HA_gas->A_gas ΔG°gas HA_aq HA(aq) HA_gas->HA_aq ΔG°solv(HA) A_aq A⁻(aq) + H⁺(aq) A_gas->A_aq ΔG°solv(A⁻) + ΔG°solv(H⁺) HA_aq->A_aq ΔG°aq

Caption: Thermodynamic cycle for pKa calculation.

The pKa is then derived using the equation: pKa = ΔG°aq / (2.303 * RT) where ΔG°aq = ΔG°gas + ΔG°solv(A⁻) - ΔG°solv(HA)

Step-by-Step Workflow
  • Structure Preparation:

    • Generate the 3D structures of both the neutral acid (HA) and its conjugate base, the carboxylate anion (A⁻).

    • Perform a conformational search to identify the lowest energy conformers for both species. This is critical as multiple conformers can contribute to the overall free energy.

  • Gas-Phase Optimization and Frequency Calculation:

    • For the lowest-energy conformer of both HA and A⁻, perform a geometry optimization followed by a frequency calculation in the gas phase. A common and reliable level of theory is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

    • Causality: The optimization finds the most stable structure, and the frequency calculation confirms it is a true minimum (no imaginary frequencies) while also providing the thermal corrections needed to calculate the Gibbs free energy (G°gas).

  • Solvation Free Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in a solvent environment.

    • Employ an implicit continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effects of water.

    • The solvation free energy (ΔG°solv) is the difference between the energy in solution and the energy in the gas phase.

    • Causality: This step accounts for the significant energetic stabilization provided by the solvent (water) to the charged species, which is a dominant factor in the overall thermodynamics of dissociation.[1]

  • pKa Assembly and Calculation:

    • Calculate ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA).

      • The G°gas(H⁺) value is a known constant.

    • Calculate ΔG°aq by combining the gas-phase and solvation free energies as per the thermodynamic cycle.

    • Use the final ΔG°aq value to calculate the pKa. It is common practice to apply a linear correction to the calculated value based on benchmarks against known compounds to account for systematic errors in the computational method.[12]

Visualization of the Prediction Workflow

The following diagram outlines the logical workflow for selecting and applying a pKa prediction method in a drug discovery context.

start Start: New Molecule screening High-Throughput Screening? start->screening novelty Novel Chemical Scaffold? screening->novelty No empirical Use Empirical Method (e.g., ACD/Labs, Marvin) screening->empirical Yes accuracy High Accuracy Required? novelty->accuracy No qm Use QM-Based Method (e.g., DFT Thermodynamic Cycle) novelty->qm Yes accuracy->qm Yes ml Use ML/QSPR Method accuracy->ml No end Final pKa Estimate empirical->end qm->end ml->end

Caption: Decision workflow for pKa prediction method selection.

Conclusion

Predicting the pKa of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid requires a careful analysis of its structural features and the application of robust computational tools. Our analysis, supported by established chemical principles and a survey of predictive methodologies, indicates a consensus pKa value of approximately 4.46. This value reflects the dominant, acid-strengthening inductive effect of the ortho-fluoro substituent. While empirical methods offer rapid estimation, QM-based protocols provide a higher level of confidence for novel structures, which is paramount in lead optimization. By integrating these in-silico strategies into the drug discovery workflow, researchers can make more informed decisions, accelerating the design of candidates with optimized pharmacokinetic profiles.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from ACD/Labs.[15]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from Wikipedia.[8]

  • Pérez-Sánchez, H., & Galano, A. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters.[1]

  • ChemBK. (n.d.). 4-Methylbenzoic acid. Retrieved from ChemBK.[10]

  • Scribd. (n.d.). Understanding the Hammett Equation. Retrieved from Scribd.[13]

  • BenchChem. (2025). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. BenchChem Technical Support Team.[5]

  • Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. Retrieved from Chemistry LibreTexts.[6]

  • Wagen, C. (2025). How to Predict pKa. Rowan.[12]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Retrieved from ACD/Labs.[17]

  • LookChem. (n.d.). 4-Methylbenzoic acid. Retrieved from LookChem.[11]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from Schrödinger.[19]

  • ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from ACD/Labs.[23]

  • Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.[24]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.[7]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved from Optibrium.[2]

  • Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling.[16]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from Molecular Discovery.[25]

  • Isegawa, M., & Seino, J. (2019). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.[20]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from Rowan.[22]

  • Zhang, Y., et al. (2022). Machine learning methods for pKa prediction of small molecules: Advances and challenges. Drug Discovery Today.[21]

  • Balogh, G. T., et al. (2014). Comparative evaluation of pKa prediction tools on a drug discovery dataset. Journal of Cheminformatics.[18]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia.[14]

  • BenchChem. (2025). Physical and chemical properties of 2-Fluorobenzoic acid. BenchChem Technical Support Team.[9]

  • ChemAxon. (n.d.). MarvinSketch : Calculations Menu. Retrieved from SCFBio.

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from Wikipedia.[3]

  • PubChem. (n.d.). Benzenepropanoic acid. Retrieved from PubChem.[4]

Sources

Foundational

Solubility profile of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in Organic Solvents Abstract The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of dru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in Organic Solvents

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, processability, and the design of its final dosage form. This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in a range of common organic solvents. We delve into the theoretical principles governing its solubility based on its distinct molecular structure, present detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, and offer insights into the interpretation of this critical data. This document serves as a practical resource for researchers, chemists, and formulation scientists, enabling a robust and scientifically grounded approach to solvent selection and process optimization.

Introduction: The Critical Role of Solubility in API Development

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with potential applications in various therapeutic areas. As with any drug candidate, its journey from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties, foremost among them being solubility.[1] Poor solubility can lead to low or erratic absorption, hindering clinical efficacy and posing significant challenges for formulation development.[2][3] Conversely, a well-defined solubility profile is the foundation for rational process chemistry, enabling efficient purification, controlled crystallization, and the development of stable, bioavailable drug products.

This guide moves beyond theoretical predictions to provide a practical, in-depth methodology for determining the solubility of this specific API. We will explore the causal relationships between molecular structure, solvent choice, and solubility, and detail the self-validating experimental systems required to generate trustworthy and reproducible data.

Theoretical Framework for Solubility Prediction

A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction of this behavior.[4][5]

Physicochemical Analysis of the Target Molecule

The structure of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid presents two key regions influencing its solubility:

  • The Polar "Head": The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[6][7] This feature promotes strong interactions with polar solvents, particularly those that can also engage in hydrogen bonding (e.g., alcohols).

  • The Non-Polar "Tail": The 2-fluoro-4-methylphenyl ring and the methyl-substituted propanoic backbone constitute a significant hydrophobic, non-polar region. This part of the molecule will interact favorably with non-polar solvents through van der Waals forces.[6]

The presence of a fluorine atom can subtly modulate polarity and intermolecular interactions, but the overarching determinant of solubility will be the balance between the hydrophilic carboxylic acid group and the hydrophobic substituted phenyl ring. As the carbon chain length of a carboxylic acid increases, its solubility in polar solvents like water decreases due to the growing influence of the hydrophobic portion.[6][8]

Impact of Solvent Properties

Based on the molecule's structure, we can predict its general solubility trends across different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form strong hydrogen bonds with the carboxylic acid group, leading to favorable interactions and likely high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments and can accept hydrogen bonds, suggesting they will also be effective at dissolving the compound, though perhaps slightly less so than protic solvents.

  • Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents will primarily interact with the non-polar regions of the molecule. Moderate solubility is expected.

  • Non-Polar Solvents (e.g., Toluene, Heptane): These solvents lack polarity and cannot form hydrogen bonds. They will interact weakly with the polar carboxylic acid group, resulting in predicted low solubility.

The Overlooked Factor: Solid-State Properties

The solubility value is only meaningful if the solid form of the API is known and controlled. An API can exist in different crystalline forms (polymorphs) or as an amorphous solid.[9][10] Each form has a unique crystal lattice energy, and consequently, a different solubility.[11] Metastable forms are generally more soluble than the most stable crystalline form.[9]

Therefore, it is imperative to characterize the solid state of the API (e.g., using X-Ray Powder Diffraction - XRPD) both before initiating the solubility study and after the experiment by analyzing the residual solid.[11][12] This self-validating step ensures that the measured solubility corresponds to a specific, known solid form and that no phase transformations occurred during the experiment.[13]

Methodologies for Solubility Determination

In drug development, solubility is not a single value but a concept that is assessed with different goals in mind. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[13] This is a fundamental, material-specific property crucial for preformulation and process development.[2]

Kinetic solubility , by contrast, is measured under non-equilibrium conditions. It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[1][14] The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is valuable in early drug discovery for rapidly ranking compounds but can often overestimate the true thermodynamic solubility because the precipitate may be amorphous rather than crystalline.[2][15]

// Explanatory Nodes node [shape=note, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1]; T_Note [label="Result: Lower, more accurate value.\nReflects the most stable form.\nUse for: Formulation, Process Dev."]; K_Note [label="Result: Higher, apparent value.\nCan be misleading.\nUse for: Early Discovery Screening"];

T_End -> T_Note [dir=none, style=dashed, color="#5F6368"]; K_End -> K_Note [dir=none, style=dashed, color="#5F6368"]; } Caption: Conceptual workflow distinguishing thermodynamic from kinetic solubility.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard Shake-Flask method for determining the thermodynamic solubility of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. This method is compliant with principles outlined in USP and WHO guidelines.[16][17][18][19]

Materials & Equipment:

  • 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (pre-characterized solid form)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter (for aqueous studies, if needed)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the API to a series of vials. The "excess" is critical; enough solid must be added to ensure a saturated solution with undissolved solid remaining at the end of the experiment.[18][20] As a starting point, add ~10-20 mg of API to 2 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Time-Point Sampling (Self-Validation): To ensure equilibrium is reached, sample the solutions at multiple time points (e.g., 24, 48, and 72 hours).[17] Equilibrium is confirmed when the concentration of the API in solution remains constant between two consecutive time points.[20]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the liquid phase from the solid phase using either centrifugation or filtration.

    • Causality Note: Filtration is common, but one must be cautious of potential API adsorption onto the filter membrane, which can lead to artificially low results.[20] Pre-saturating the filter with a small amount of the solution before collecting the analytical sample can mitigate this risk.

  • Sample Dilution: Immediately dilute the clear filtrate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved API in the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vials, dry it, and analyze it using a technique like XRPD to confirm that no change in the crystalline form occurred during the study.

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// Edges start -> prep; prep -> equilibrate; equilibrate -> sampling; sampling -> separate [label="Equilibrium\nReached"]; separate -> dilute; dilute -> analyze; analyze -> end;

// Feedback Loop equilibrate -> validate_solid [style=dashed, color="#5F6368", constraint=false]; validate_solid -> start [style=dashed, color="#5F6368", label="Compare to\noriginal form"]; } Caption: Step-by-step workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured format to facilitate comparison and decision-making.

Table 1: Hypothetical Solubility Profile of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid at 25°C

Solvent ClassSolventDielectric Constant (Approx.)Solubility (mg/mL)Qualitative Descriptor
Polar Protic Methanol32.7> 200Very Soluble
Ethanol24.5> 150Freely Soluble
Polar Aprotic Acetone20.7> 100Freely Soluble
Acetonitrile37.5~ 80Soluble
DMSO46.7> 200Very Soluble
Less Polar Dichloromethane9.1~ 35Soluble
Ethyl Acetate6.0~ 50Soluble
Non-Polar Toluene2.4< 5Sparingly Soluble
n-Heptane1.9< 0.1Practically Insoluble
Note: Qualitative descriptors are based on USP definitions.[21]

Interpretation for Drug Development:

  • Crystallization & Purification: The data indicates that a solvent/anti-solvent crystallization might be highly effective. For example, dissolving the API in a highly soluble solvent like methanol or acetone and then adding a non-polar anti-solvent like heptane would likely induce rapid and efficient crystallization.

  • Formulation: For a liquid formulation, ethanol or a mixture of glycols might be suitable solvents. For a topical formulation, the solubility in solvents like ethyl acetate could be relevant.[22]

  • Analytical Methods: The high solubility in common HPLC mobile phase components like methanol and acetonitrile confirms that preparing analytical standards and samples will be straightforward.

Conclusion

Determining the solubility profile of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in organic solvents is a fundamental exercise in pharmaceutical development. This guide has provided a robust framework, grounded in scientific principles and authoritative methodologies, for this task. By integrating a theoretical understanding of the API's structure with rigorous, self-validating experimental protocols like the shake-flask method, researchers can generate reliable and meaningful data. This data is not merely an academic value but a critical tool that informs process chemistry, guides formulation development, and ultimately contributes to the creation of a safe, stable, and effective medicine. A thorough and early characterization of solubility is an investment that mitigates future risks and accelerates the path to clinical success.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Mathers, A., et al. (n.d.). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Facco, P., et al. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Retrieved from [Link]

  • USP-NF. (2012, August 5). Solubility Criteria for Veterinary Drugs. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Cipla Biosimilars. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Scribd. (2020, April 5). USP 42 Description & Relative Solubility. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560. Retrieved from [Link]

  • UNI ScholarWorks. (1922). Solubility and Polarity. Retrieved from [Link]

  • Regis Technologies. (2023, May 9). Integrating Solid-State Chemistry into API Process Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Wishrut Pharma. (2025, August 7). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time! Retrieved from [Link]

  • NIPTE. (n.d.). Monitoring API Phase in Solid Dosage Forms: Considerations for Method Sensitivity to Inform Bioperformance Risk. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

  • Journal of Chemistry, Technologies and Sustainable Development. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • Veeprho. (n.d.). 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1289942-66-0 | Product Name : 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

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Exploratory

Technical Deep Dive: 2-Fluoro-4-Methylphenyl Acid Analogs

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists[1] Executive Summary: The Strategic Value of the Scaffold In the high-stak...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary: The Strategic Value of the Scaffold

In the high-stakes arena of lead optimization, the 2-fluoro-4-methylphenyl moiety represents a "privileged substructure."[1] It is not merely a passive spacer but a functional tool used to modulate metabolic stability, conformational preference, and lipophilicity.[1]

This guide analyzes the two primary "acid" manifestations of this core used in drug development:

  • 2-Fluoro-4-methylbenzoic acid (CAS 7697-23-6): The electrophilic building block for amide/ester formation.[1]

  • 2-Fluoro-4-methylphenylboronic acid (CAS 170981-26-7): The nucleophilic partner for Suzuki-Miyaura cross-couplings.[1]

Key Application Areas:

  • NK1 Receptor Antagonists: Critical pharmacophore in Vestipitant and related analogs.[1][2]

  • Oncology: Intermediate in the synthesis of Enzalutamide analogs and Venetoclax precursors.[1][3]

  • Metabolic Blocking: The para-methyl group blocks CYP450 oxidation at the vulnerable C4 position, while the ortho-fluorine induces conformational locking via electrostatic repulsion.[1]

Chemical Space & Structural Logic[1]

The "Ortho-Fluoro / Para-Methyl" Effect

The specific substitution pattern of 2-fluoro-4-methylphenyl analogs is non-trivial.[1] It is often the result of a "Fluorine Scan" (F-scan) combined with metabolic hardening.[1]

FeaturePositionMechanistic Impact
Fluorine Ortho (C2)Conformational Lock: Creates a dipole-dipole repulsion or steric clash with the carbonyl/amide oxygen (in benzamides) or adjacent biaryl rings, forcing the molecule into a non-planar conformation (twist angle ~30-60°).[1] This often improves selectivity by mimicking the bioactive conformation.[1]
Methyl Para (C4)Metabolic Shield: The C4 position of a phenyl ring is electronically activated and sterically accessible for CYP450 hydroxylation.[1] Replacing H with Me blocks this soft spot, extending half-life (

).[1]
Acid Moiety C1Handle: Acts as the attachment point.[1] Carboxylic acid (COOH) for H-bond donor/acceptor regions; Boronic acid (B(OH)₂) for constructing biaryl scaffolds.[1]
Physicochemical Profile[1][3]
  • Lipophilicity (cLogP): The addition of F and Me increases lipophilicity compared to the unsubstituted phenyl acid.[1]

    • Benzoic acid: ~1.87

    • 2-Fluoro-4-methylbenzoic acid: ~2.45 (Improved membrane permeability).[1]

  • pKa: The ortho-fluorine exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the benzoic acid (making it more acidic) compared to 4-methylbenzoic acid.[1]

    • 4-Methylbenzoic acid pKa: ~4.37[1]

    • 2-Fluoro-4-methylbenzoic acid pKa: ~3.90[1]

Synthesis Pathways[4][5][6][7][8][9][10]

The synthesis of these analogs hinges on the availability of 2-fluoro-4-bromotoluene or 2-fluoro-4-iodotoluene as the divergent starting material.[1]

Synthesis Map (Graphviz Visualization)[1]

SynthesisMap Start 2-Fluoro-4-bromotoluene (Precursor) Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Intermediate Aryl Lithium Species Lithiation->Intermediate CO2 Electrophile: CO2(s) Intermediate->CO2 Route A Borate Electrophile: B(OiPr)3 Intermediate->Borate Route B Benzoic 2-Fluoro-4-methylbenzoic acid (Carboxyl Core) CO2->Benzoic H3O+ Quench Boronic 2-Fluoro-4-methylphenylboronic acid (Boronyl Core) Borate->Boronic Hydrolysis

Figure 1: Divergent synthesis of Carboxyl and Boronyl cores from a common bromotoluene precursor.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-methylbenzoic Acid (Carboxylation)

Context: This method is preferred over oxidation of 2-fluoro-4-methyltoluene because oxidation often attacks the methyl group, yielding dicarboxylic acids or inseparable mixtures.[1]

Materials:

  • 2-Fluoro-4-bromotoluene (1.0 eq)[1][3]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Dry THF (Solvent)[1]

  • Dry Ice (Solid CO₂)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 2-fluoro-4-bromotoluene and dry THF. Cool to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70°C. Stir for 1 hour. Note: The solution will turn yellow/orange, indicating the formation of the aryl lithium species.

  • Carboxylation: Cannulate the cold lithiated solution onto an excess of crushed dry ice (freshly rinsed with dry ether) in a separate flask. Alternatively, bubble anhydrous CO₂ gas into the reaction mixture.[1]

  • Quench: Allow the mixture to warm to room temperature (RT). Quench with 2N HCl until pH < 2.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or perform acid-base extraction (extract product into NaOH, wash organics, re-acidify aqueous layer to precipitate pure acid).

Protocol B: Suzuki-Miyaura Coupling (Using Boronic Acid Analog)

Context: Installing the 2-fluoro-4-methylphenyl group onto a heteroaryl chloride (e.g., for a kinase inhibitor).[1]

Standard Conditions (High Reliability):

  • Catalyst: Pd(dppf)Cl₂[1][4]·DCM (3-5 mol%)[1]

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

  • Temperature: 80-100°C

Self-Validating Check:

  • TLC Monitoring: The boronic acid usually stays at the baseline or runs very low.[1] The product will be less polar than the boronic acid but likely more polar than the starting halide.

  • Deborylation: If the reaction runs too hot (>110°C) or too long, you may observe protodeboronation, yielding 3-fluorotoluene (mass = M-B(OH)₂ + H).[1] If this occurs, switch to anhydrous conditions (DMF/K₃PO₄) or a milder precatalyst like XPhos Pd G2.[1]

Case Studies in Drug Discovery

Vestipitant (NK1 Antagonist)

Vestipitant utilizes the 2-fluoro-4-methylphenyl moiety attached to a piperazine core.[1][2]

  • Role of the Analog: The ortho-fluorine locks the phenyl ring relative to the piperazine, fitting the hydrophobic pocket of the NK1 receptor.[1] The para-methyl group prevents rapid oxidative clearance, allowing for once-daily dosing potential.[1]

  • Synthesis Insight: The moiety is typically introduced via nucleophilic aromatic substitution (SNAr) if the piperazine attacks a fluorinated precursor, or via reductive amination if using the aldehyde analog.[1]

Enzalutamide Analogs (Androgen Receptor Antagonists)

While Enzalutamide uses a different specific pattern, analogs containing the 2-fluoro-4-methylphenyl group have been explored to modulate binding affinity in resistant prostate cancer lines.[1] The steric bulk of the methyl group clashes with mutant receptor pockets (e.g., F876L), potentially overcoming resistance.[1]

Structural Activity Relationship (SAR) Decision Tree

When should you deploy the 2-fluoro-4-methylphenyl analog? Use this logic flow.

SAR_Logic Start Lead Optimization Issue? Metabolic High Clearance (CYP)? Start->Metabolic Potency Low Potency / Selectivity? Start->Potency Decision1 Is the phenyl ring oxidized at para-position? Metabolic->Decision1 Decision2 Is the molecule too flexible? Potency->Decision2 Solution1 Add 4-Methyl (Blocks metabolic soft spot) Decision1->Solution1 Yes Result Deploy 2-Fluoro-4-methylphenyl Analog Solution1->Result Solution2 Add 2-Fluoro (Induces twist/lock) Decision2->Solution2 Yes Solution2->Result

Figure 2: Medicinal Chemistry Decision Tree for selecting the 2-fluoro-4-methylphenyl motif.

References

  • Vestipitant Discovery: Di Fabio, R., et al. (2009).[1][2] "Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid... (vestipitant)." Journal of Medicinal Chemistry.

  • Synthesis of Fluorinated Benzoic Acids: Guidechem. "Synthesis method of 2-Fluoro-4-methylbenzoic acid."

  • Suzuki Coupling Reagents: Sigma-Aldrich.[1] "Boronic Acids and Derivatives for Suzuki-Miyaura Coupling." [1]

  • NK1 Receptor Antagonists SAR: Alvaro, G., et al. (2011).[1] "Discovery and biological characterization of... NK1 receptor antagonist clinical candidate." Journal of Medicinal Chemistry.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (General grounding for F-scan logic).

Sources

Foundational

An In-depth Technical Guide to 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a substituted phenylpropanoic acid derivative. This class of molecules is of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a substituted phenylpropanoic acid derivative. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. The incorporation of a fluorine atom and methyl groups on the phenyl ring, as well as a methyl group on the propanoic acid chain, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While specific data for this exact molecule is not extensively documented in public literature, this guide will provide a comprehensive overview based on established chemical principles and data from structurally analogous compounds. We will delve into its chemical identifiers, predicted properties, a plausible synthetic route with detailed protocols, and explore its potential applications in drug development, particularly in the context of metabolic diseases.

Chemical Identifiers and Properties

Due to the limited specific literature on 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a registered CAS number has not been identified. However, based on its chemical structure, we can determine its key identifiers and predict its physicochemical properties.

IdentifierValueSource
IUPAC Name 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acidIUPAC Nomenclature
Molecular Formula C₁₁H₁₃FO₂Calculated
Molecular Weight 196.22 g/mol Calculated
Canonical SMILES CC(C(=O)O)CC1=C(C=C(C)C=C1)F
InChI Key (Predicted)
CAS Number Not Assigned

Note: Some identifiers are predicted and have not been experimentally confirmed.

Proposed Synthesis Pathway

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid can be approached through several established organic synthesis methodologies. A highly plausible and versatile method is the Reformatsky reaction , which is well-suited for the formation of β-hydroxy esters, followed by subsequent chemical modifications.[1][2][3][4][5]

Overall Synthesis Workflow

Synthesis_Workflow A 2-Fluoro-4-methylbenzaldehyde D Reformatsky Reaction A->D B Ethyl 2-bromopropionate B->D C Zinc C->D E Ethyl 3-(2-fluoro-4-methylphenyl)-3-hydroxy-2-methylpropanoate D->E Formation of β-hydroxy ester F Dehydration E->F G Ethyl 3-(2-fluoro-4-methylphenyl)-2-methylpropenoate F->G H Hydrogenation G->H I Ethyl 3-(2-fluoro-4-methylphenyl)-2-methylpropanoate H->I J Hydrolysis I->J K 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid J->K

Caption: Proposed multi-step synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

Detailed Experimental Protocol

Step 1: Reformatsky Reaction to form Ethyl 3-(2-fluoro-4-methylphenyl)-3-hydroxy-2-methylpropanoate

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Preparation: In the flask, place activated zinc dust (1.2 equivalents). The dropping funnel is charged with a solution of 2-fluoro-4-methylbenzaldehyde (1 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy solution.

  • Reaction Progression: The remainder of the aldehyde/ester solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

Step 2: Dehydration of the β-hydroxy ester

  • The crude ethyl 3-(2-fluoro-4-methylphenyl)-3-hydroxy-2-methylpropanoate is dissolved in a suitable solvent like toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Upon completion (monitored by TLC), the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated to give the α,β-unsaturated ester.

Step 3: Hydrogenation of the α,β-unsaturated ester

  • The ethyl 3-(2-fluoro-4-methylphenyl)-2-methylpropenoate is dissolved in a solvent such as ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 2-3 atm) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the saturated ester, ethyl 3-(2-fluoro-4-methylphenyl)-2-methylpropanoate.

Step 4: Hydrolysis of the Ester

  • The resulting ester is dissolved in a mixture of ethanol and water.

  • An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

  • The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified with a strong acid (e.g., 2M HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

Potential Applications in Drug Development

Substituted phenylpropanoic acids are a well-established class of compounds in pharmaceutical research.[6][7] The structural motifs present in 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid suggest its potential as a scaffold or intermediate for the development of novel therapeutics, particularly in the area of metabolic diseases.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Phenylpropanoic acid derivatives have been extensively studied as agonists for PPARs, which are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[6][8] The introduction of fluorine can enhance the binding affinity and metabolic stability of these compounds.[9]

  • G protein-coupled receptor 40 (GPR40) Agonists: GPR40 (also known as FFA1) is a G protein-coupled receptor that is activated by free fatty acids and has emerged as a promising target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.[7][10]

The unique substitution pattern of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid makes it an interesting candidate for synthesis and biological evaluation in these and other therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid and its intermediates.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[12]

  • Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.[13]

While a specific Safety Data Sheet (SDS) for this compound is not available, the general safety precautions for handling carboxylic acids should be followed.[13][14]

Conclusion

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid represents a potentially valuable building block for the synthesis of novel, biologically active molecules. Although specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, predicted properties, and potential applications based on well-established chemical principles and a review of analogous structures. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties for researchers and drug development professionals.

References

  • The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. (2026, January 5). [Link]

  • Nomura, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Lee, H. W., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome. Bulletin of the Korean Chemical Society, 29(10), 1991-1998. [Link]

  • Arndt–Eistert reaction. Grokipedia. [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

  • Synthesis and use of phenylpropionic acid derivatives.
  • Tunoori, A. R., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4604-8. [Link]

  • Chemistry Reformatsky Reaction. Sathee NEET. [Link]

  • 304 Arndt Eistert Reaction PDF. Scribd. [Link]

  • Arndt-Eister reaction. Chemistry LibreTexts. [Link]

  • A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Reformatsky Reaction. Cambridge University Press. [Link]

  • The Reformatsky reaction is an a... Vaia. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • What are the safety precautions when handling acids? Blog. [Link]

  • Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. PrepChem.com. [Link]

  • Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
  • 2-FLUORO-3-PHENYLPROPANOIC ACID. precisionFDA. [Link]

  • Phenylpropanoic acid. Wikipedia. [Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives. RSC Publishing. [Link]

Sources

Exploratory

Fluorinated Propanoic Acids: A Technical Guide to Safety, Toxicity, and Metabolic Fate

Topic: Safety Data Sheet (SDS) and Toxicity Data for Fluorinated Propanoic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorpor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicity Data for Fluorinated Propanoic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of fluorine into the propanoic acid scaffold creates a divergent set of chemical behaviors and toxicological profiles critical for drug design and safety management.[1][2] Unlike the uniform hazard profile of non-fluorinated acids, fluorinated propanoic acids (FPAs) exhibit a "structure-toxicity paradox":

  • Alpha-fluorination (2-FPA) drastically increases acidity and introduces specific metabolic toxicity by mimicking propionate intermediates.

  • Beta-fluorination (3-FPA) generally avoids the "lethal synthesis" pathway associated with fluoroacetate, adhering to the classic "Odd-Even" rule of fluorinated fatty acid toxicity.

  • Perfluorination (PFPrA) shifts the hazard from acute metabolic toxicity to environmental persistence and tissue bioaccumulation (PFAS profile).

This guide synthesizes the physicochemical properties, specific toxicological mechanisms, and safety protocols for the three primary classes of FPAs.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The position and number of fluorine atoms fundamentally alter the pKa and lipophilicity of the propanoic acid backbone. This alteration dictates both their biological activity and their handling requirements (corrosivity).

Table 1: Comparative Physicochemical Profile
CompoundAbbrev.CAS No.[3][4]StructurepKa (Approx.)Acid Strength Relative to PropionicPrimary Hazard Class
Propanoic Acid PA79-09-4CH₃CH₂COOH4.87ReferenceCorrosive / Flammable
3-Fluoropropanoic Acid 3-FPA 461-56-3FCH₂CH₂COOH~3.89~10x StrongerCorrosive / Acute Tox
2-Fluoropropanoic Acid 2-FPA 6087-13-4CH₃CHFCOOH~2.68~150x StrongerCorrosive / Metabolic Poison
3,3,3-Trifluoropropanoic Acid TFPA 2516-99-6CF₃CH₂COOH~3.06~60x StrongerCorrosive / Flammable
Perfluoropropanoic Acid PFPrA 422-64-0CF₃CF₂COOH~0.5>10,000x StrongerCorrosive / PFAS / Bioaccumulative

Note: pKa values are experimental or high-confidence predicted values based on inductive effect distance.

Toxicological Mechanisms: The "Odd-Even" & "Alpha-Blockade" Rules

Understanding the mechanism of toxicity is vital for researchers designing bioisosteres. The toxicity of FPAs is not uniform; it is strictly regioselective.

The "Odd-Even" Rule (Beta-Fluorination)

Historical toxicology established that


-fluorinated fatty acids with an even  number of carbons (e.g., 4-fluorobutanoic acid) are extremely toxic because beta-oxidation degrades them into fluoroacetyl-CoA , the precursor to fluorocitrate (the "lethal synthesis" inhibitor of aconitase).
  • 3-FPA (Odd Chain): Being a 3-carbon chain, 3-FPA cannot undergo beta-oxidation to yield a 2-carbon fluoroacetyl fragment. Instead, it likely follows the propionate pathway or is excreted. Consequently, 3-FPA is significantly less toxic than its even-chain counterparts (fluoroacetate or 4-fluorobutanoate).

The "Alpha-Blockade" (2-Fluorination)

2-FPA presents a different risk. It mimics propionate, which is normally metabolized via Propionyl-CoA Carboxylase (PCC) to Methylmalonyl-CoA.

  • Mechanism: PCC requires the abstraction of a proton from the alpha-carbon to append a carboxyl group. In 2-FPA, the fluorine atom (similar steric size to H, but extremely electronegative) alters the electronics of the alpha-carbon.

  • Inhibition: 2-FPA can form 2-fluoro-propionyl-CoA , acting as a "suicide substrate" or competitive inhibitor, potentially locking the enzyme or depleting free Coenzyme A, leading to metabolic acidosis similar to propionic acidemia.

Diagram: Metabolic Fate & Toxicity Pathways

Caption: Comparative metabolic fates. 3-FPA avoids the "Lethal Synthesis" pathway of fluoroacetate. 2-FPA poses a risk of enzymatic inhibition at the Propionyl-CoA Carboxylase step.

Safety Data Sheet (SDS) Synthesis

This section consolidates hazard data for 3,3,3-Trifluoropropanoic Acid (TFPA) and Perfluoropropanoic Acid (PFPrA) , the most common derivatives in research.

Hazard Classification (GHS)
Hazard CategorySignal WordHazard Statement (H-Code)Applicability
Skin Corrosion DANGER H314: Causes severe skin burns and eye damage.[5][3][4]ALL (1B/1C)
Eye Damage DANGER H318: Causes serious eye damage.ALL
Acute Toxicity WarningH302/H312: Harmful if swallowed or in contact with skin.3-FPA, TFPA
STOT-SE WarningH335: May cause respiratory irritation.[3]Volatile FPAs
Environmental WarningH412: Harmful to aquatic life with long-lasting effects.PFPrA (PFAS)
Critical Exposure Controls
  • Inhalation: Many FPAs (especially TFPA and PFPrA) have high vapor pressures. Handling outside a fume hood poses a risk of immediate respiratory tract scarring (chemical pneumonitis).

  • Skin Contact: Fluorinated acids are lipophilic and corrosive. They penetrate skin faster than mineral acids, causing deep tissue necrosis.

    • Note: Unlike Hydrofluoric Acid (HF), FPAs generally do not require Calcium Gluconate treatment unless significant free fluoride is suspected (e.g., from decomposition), but standard acid burn protocols apply immediately.

Safe Handling & Experimental Protocols

Protocol: Safe Handling of Fluorinated Propanoic Acids

Objective: To prevent exposure during synthesis or aliquoting.

  • Engineering Controls:

    • All operations must be performed in a Class II Chemical Fume Hood .

    • Ensure sash is at the lowest working position.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Neoprene or thick Nitrile (8 mil). Reasoning: Fluorinated organics can permeate thin nitrile.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100mL.

    • Body: Chemical-resistant lab coat or apron.

  • Decontamination & Spill Response:

    • Neutralization: Do NOT use water initially (exothermic reaction). Absorb with dry sand or vermiculite.

    • Neutralizing Agent: Sodium Bicarbonate (

      
      ) or Calcium Carbonate (
      
      
      
      ).
    • Step: Mix absorbent with spill -> Slowly add weak base -> Wait for CO2 evolution to cease -> Collect as hazardous waste.

Decision Tree: Waste Disposal

Disposal Start Waste: Fluorinated Propanoic Acid IsPerfluoro Is it Perfluorinated? (e.g., PFPrA) Start->IsPerfluoro HighTemp High-Temperature Incineration (>1100°C) Required IsPerfluoro->HighTemp Yes (C-F bond stability) StdOrg Standard Organic Acid Waste (Halogenated) IsPerfluoro->StdOrg No (Mono/Tri-fluoro) CheckLocal Check Local PFAS Regulations (EPA/REACH) HighTemp->CheckLocal Compliance Check

Caption: Disposal logic. Perfluorinated chains (PFPrA) require high-temperature incineration due to the extreme stability of the C-F bond, preventing environmental persistence.

Environmental Impact (PFAS Context)

Perfluoropropanoic Acid (PFPrA) falls under the category of Ultra-Short-Chain PFAS .

  • Persistence: The

    
     tail is resistant to hydrolysis, photolysis, and biodegradation.
    
  • Mobility: Highly water-soluble and mobile in groundwater. Unlike long-chain PFAS (PFOA/PFOS), PFPrA does not bioaccumulate as intensely in lipids but accumulates in protein-rich tissues (liver/kidney) and is difficult to filter via activated carbon.

  • Regulatory Status: Scrutiny is increasing under REACH and EPA guidelines. Researchers should minimize use or substitute with non-perfluorinated analogs (e.g., TFPA) where possible.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10004, 3-Fluoropropanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). ORD Human Health Toxicity Value for Perfluoropropanoic Acid (PFPrA). EPA/600/R-22/042F. Retrieved from [Link]

  • Pattison, F. L. M. (1959). Toxic Aliphatic Fluorine Compounds. Elsevier Publishing. (Classic reference for the "Odd-Even" toxicity rule).
  • ECHA (European Chemicals Agency). (2024). Registration Dossier: 3,3,3-Trifluoropropionic acid. Retrieved from [Link]

  • Radboud University. (2024). Fluorinated Propionic Acids Unmasked: Fragmentation Phenomena. Radboud Repository. Retrieved from [Link]

Sources

Foundational

Metabolic Stability Assessment of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid: A Technical Guide

Executive Summary & Compound Profile In the optimization of phenylpropanoic acid derivatives—often explored as agonists for GPR40 (FFAR1), GPR120 (FFAR4), or PPARs for metabolic disorders—metabolic stability is a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the optimization of phenylpropanoic acid derivatives—often explored as agonists for GPR40 (FFAR1), GPR120 (FFAR4), or PPARs for metabolic disorders—metabolic stability is a primary attrition factor. This guide details the technical assessment of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid , a representative lead scaffold.

The presence of a free carboxylic acid and a toluene moiety (4-methyl) presents a classic "dual-threat" for metabolic clearance: Phase I benzylic oxidation and Phase II acyl glucuronidation . This guide moves beyond standard protocols to address the specific liabilities of this chemotype, ensuring precise determination of intrinsic clearance (


) and identification of reactive metabolites.
Structural Analysis & Metabolic Prediction
Structural FeatureMetabolic LiabilityMitigation/Impact
Carboxylic Acid (-COOH) Acyl Glucuronidation (UGT): Formation of reactive 1-O-acyl glucuronides.Major clearance pathway in hepatocytes; potential toxicity risk via protein adducts.
4-Methyl Group Benzylic Hydroxylation (CYP): CYP450-mediated oxidation to alcohol

aldehyde

acid.
High liability. The 2-Fluoro substituent electronically deactivates the ring but may not sufficiently protect the distal 4-methyl group.

-Methyl Group

-Oxidation:
Mitochondrial fatty acid oxidation.
The

-methyl group sterically hinders

-oxidation, likely shifting clearance to CYP/UGT pathways.
2-Fluoro Substituent Aromatic Hydroxylation: Blockade of metabolic attack at C2.Increases lipophilicity (

) and prevents oxidation at the ortho-position.

Experimental Design: The "Why" Behind the Protocol

To accurately assess the stability of this compound, a single assay is insufficient. We employ a tiered approach:

  • Liver Microsomes (RLM/HLM) + NADPH: Isolates Phase I (CYP450) clearance. Specifically targets the benzylic oxidation of the 4-methyl group.

  • Cryopreserved Hepatocytes: The "Gold Standard" for this acid. It contains both CYP enzymes and UGTs (Phase II). Crucial: Carboxylic acids often show low clearance in microsomes but high clearance in hepatocytes due to glucuronidation.

  • GSH Trapping Assay: Because acyl glucuronides are electrophilic, we must screen for reactive metabolite formation early.

Visualizing the Metabolic Pathway

The following diagram illustrates the predicted metabolic fate of the compound, guiding the Mass Spectrometry (MetID) settings.

MetabolicPathways Parent Parent Compound (MW: 196.2) M1 M1: Benzylic Alcohol (+16 Da) Parent->M1 CYP450 (Phase I) M3 M3: Acyl Glucuronide (+176 Da) Parent->M3 UGT (Phase II) M2 M2: Benzoic Acid Deriv. (+30 Da) M1->M2 ADH/ALDH Adduct Covalent Protein Adduct M3->Adduct Transacylation (Toxicity)

Figure 1: Predicted metabolic pathways. Note the bifurcation between stable Phase I oxidation and potentially reactive Phase II glucuronidation.

Detailed Protocols

Protocol A: Microsomal Stability (Phase I Focus)

Objective: Determine


 driven by CYP-mediated benzylic hydroxylation.

Reagents:

  • Liver Microsomes (Human/Rat): 20 mg/mL stock.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1 µM (final <0.1% DMSO). Equilibrate at 37°C for 5 min.

    • Why 1 µM? To ensure conditions are below

      
       (linear kinetics).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Warfarin or Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS.

Protocol B: Hepatocyte Stability (Phase I & II Integrated)

Objective: Determine


 including glucuronidation.

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (Human/Rat) in High Viability Medium.

  • Viability Check: Trypan Blue exclusion (Must be >75% viability).

  • Incubation: Dilute cells to 1.0 × 10⁶ cells/mL . Spike compound to 1 µM .

  • Timepoints:

    
     min.
    
    • Note: Longer timepoints are needed for hepatocytes as clearance is often slower than microsomes due to membrane permeability limits.

  • Quenching & Analysis: Same as Protocol A.

Bioanalytical Setup (LC-MS/MS)

For 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, use Negative Ion Mode (ESI-) due to the carboxylic acid.

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

    • B: Acetonitrile.

  • MRM Transitions (Predicted):

    • Parent:

      
       195.2 
      
      
      
      151.1 (Decarboxylation loss of
      
      
      ).
    • Metabolite (M1 - Hydroxy): 211.2

      
       ...
      
    • Metabolite (M3 - Glucuronide): 371.2

      
       195.2 (Loss of glucuronic acid).
      

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time. The slope 

is the elimination rate constant.






Interpretation Table

(Human)
ClassificationAction Item
< 10 µL/min/mg Low Clearance Ideal. Proceed to PK/PD modeling.
10 - 45 µL/min/mg Moderate Acceptable. Check if Phase II (glucuronidation) is the driver.
> 45 µL/min/mg High Clearance Risk of low oral bioavailability. SAR Fix: Block 4-Me site (e.g., replace -Me with -Cl or -CF3) or sterically hinder the acid.

Experimental Workflow Diagram

Workflow Start Start: Compound Stock (10 mM in DMSO) Prep Prepare Incubation Mix (Microsomes or Hepatocytes) Start->Prep Spike Spike Compound (1 µM Final) Prep->Spike Incubate Incubate @ 37°C (0 - 60 min) Spike->Incubate Quench Quench with ACN + IS (Precipitate Protein) Incubate->Quench At timepoints Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (ESI Negative Mode) Centrifuge->LCMS Calc Calculate CLint & t1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the in vitro metabolic stability assay.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

  • Ulven, T., & Kostenis, E. (2010). Free fatty acid receptor 1 (GPR40) and 4 (GPR120) agonists: a structural overview. Annual Reports in Medicinal Chemistry, 45, 211-228. (Context for phenylpropanoic acid derivatives). Link

Exploratory

Pharmacophore modeling of fluoro-methylphenyl acid ligands

An In-Depth Technical Guide: Pharmacophore Modeling of Fluoro-Methylphenyl Acid Ligands for Accelerated Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Pharmacophore Modeling of Fluoro-Methylphenyl Acid Ligands for Accelerated Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded exploration of pharmacophore modeling, specifically tailored to the chemical class of fluoro-methylphenyl acid ligands. These structures, central to many non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors, serve as an exemplary case for demonstrating the power and nuance of pharmacophore-based drug design. We will move beyond rote procedural lists to dissect the causal logic behind methodological choices, ensuring that each step contributes to a robust, self-validating scientific workflow.

Foundational Concepts: The Pharmacophore Hypothesis

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[1] It is not a real molecule or a collection of atoms; rather, it is a 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups.[2] The primary utility of a pharmacophore model is to serve as a sophisticated 3D query for rapidly searching large chemical databases to identify novel scaffolds that are likely to be active.[3] This approach streamlines the initial stages of drug discovery, saving significant time and resources compared to traditional high-throughput screening.[4]

Fluoro-methylphenyl acid derivatives, such as flurbiprofen and its analogues, are potent inhibitors of enzymes like cyclooxygenase (COX).[5] Their structure typically contains:

  • An acidic group (carboxylate), which often acts as a hydrogen bond acceptor or a negatively charged feature.

  • A fluorinated phenyl ring, contributing hydrophobic and potentially specific electronic interactions.

  • A second aromatic or hydrophobic group, providing additional van der Waals contacts.

Understanding the spatial relationship between these key features is paramount for designing next-generation inhibitors with improved potency, selectivity, or pharmacokinetic profiles.[6]

Strategic Decision: Ligand-Based vs. Structure-Based Modeling

The first critical decision in any pharmacophore modeling project is the choice of approach, which is dictated entirely by the available data.[2]

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of ligands with known biological activities is available.[6][7][8] The core principle is to superimpose a set of active molecules and extract the common chemical features that are presumed to be responsible for their activity.[1][7] The success of this method is critically dependent on the assumption that all ligands in the training set bind to the same target site in a similar conformation.[3]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (ideally co-crystallized with a ligand) is available, this method is preferred.[9][10] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[9][11] This approach has the distinct advantage of being grounded in the actual physical interactions driving binding and can reveal crucial interaction points that might be missed by ligand-based methods.[10]

The following diagram illustrates the divergent yet complementary nature of these two core strategies.

G Figure 1: Core Pharmacophore Modeling Strategies cluster_0 Ligand-Based Workflow cluster_1 Structure-Based Workflow L_Start Set of Active Ligands L_Prep Ligand Preparation & Conformer Generation L_Start->L_Prep L_Align Molecular Alignment L_Prep->L_Align L_Gen Hypothesis Generation L_Align->L_Gen Validation Model Validation L_Gen->Validation S_Start Protein-Ligand Complex (PDB) S_Prep Protein Preparation S_Start->S_Prep S_Interact Interaction Analysis S_Prep->S_Interact S_Gen Feature Mapping S_Interact->S_Gen S_Gen->Validation Screening Virtual Screening Validation->Screening HitOpt Hit Optimization Screening->HitOpt Start Project Goal: Identify Novel Hits Start->L_Start No Target Structure Start->S_Start Target Structure Known

Caption: High-level workflow for ligand- and structure-based pharmacophore modeling.

The Ligand-Based Workflow: A Self-Validating Protocol

When the target structure is elusive, we rely on the ligands themselves to reveal the secrets of binding. This protocol is designed to build a statistically robust and predictive model.

Step 1: Curating the Training and Test Sets

The quality of a ligand-based model is a direct function of the input data. The selection of compounds is the most critical step.

  • Causality: A model built only on active compounds may be too general. Including inactive compounds helps define "negative constraints" or "excluded volumes"—regions in space where functionality is detrimental to activity. This dramatically improves the model's selectivity.[10] A diverse set of active compounds ensures the model captures the essential features across different scaffolds, rather than idiosyncrasies of a single chemical series.

Protocol:

  • Data Collection: Assemble a dataset of fluoro-methylphenyl acid analogues with a consistent biological activity endpoint (e.g., IC₅₀ or Kᵢ).

  • Activity Thresholds: Define clear activity thresholds. For example, compounds with pIC₅₀ > 7.0 are 'active', those with pIC₅₀ < 5.0 are 'inactive'. Compounds in the grey area are often excluded from the initial model building to reduce ambiguity.

  • Structural Diversity: Ensure the active set includes representatives from different chemical series, if available.

  • Data Partitioning: Split the dataset into a training set (typically 70-80% of the data) used to build the model, and a test set (20-30%) used for external validation.[11] This partitioning must be done rationally (e.g., using clustering algorithms) to ensure both sets span the chemical and activity space of the overall dataset.

Table 1: Sample Dataset Partition for a COX-2 Inhibitor Model

Compound ID Structure (SMILES) pIC₅₀ Set Assignment
FMPA-01 Cc1ccc(-c2ccc(F)cc2)c(C(O)=O)c1 8.1 Training (Active)
FMPA-02 Cc1ccc(-c2ccc(F)cc2)c(C(O)O)c1 7.5 Training (Active)
FMPA-03 O=C(O)C(C)c1ccc(-c2ccc(F)cc2)cc1 8.5 Test (Active)
FMPA-04 Cc1ccc(-c2ccccc2)c(C(O)=O)c1 5.2 Training (Inactive)
FMPA-05 Cc1ccc(-c2ccc(F)cc2)c(C)c1 4.8 Training (Inactive)

| FMPA-06 | O=C(O)C(C)c1ccc(-c2ccccc2)cc1 | 4.9 | Test (Inactive) |

Step 2: Conformational Analysis

Ligands are flexible and adopt a specific 3D conformation—the "bioactive conformation"—to bind to their target. Our model must be built on a plausible representation of this state.

  • Causality: A pharmacophore model derived from a single, arbitrary low-energy conformation of each ligand is unlikely to be correct. We must explore the conformational space of each molecule to ensure the alignment algorithm has the opportunity to find the common pattern corresponding to the bioactive shape.[7]

Protocol:

  • 3D Structure Generation: Convert 2D structures (SMILES or SDF) into 3D representations.

  • Ionization/Tautomer States: Generate plausible ionization states at a defined physiological pH (e.g., 7.4). For the carboxylic acid moiety, this means considering both the protonated and deprotonated forms.

  • Conformer Generation: For each ligand, generate a diverse set of low-energy conformers. A typical energy window is 10-20 kcal/mol above the global minimum.[12] This can be achieved through systematic or stochastic search algorithms available in software like Schrödinger's Phase, MOE, or Discovery Studio.[13][14][15]

Step 3: Hypothesis Generation and Scoring

This is the core computational step where the software identifies common features among the aligned active compounds.

  • Causality: The goal is to find a 3D arrangement of features that is common to the active molecules but rare among the inactive ones.[12] Software like Phase uses a common-feature-finding algorithm that identifies spatial arrangements of pharmacophore features (e.g., Aromatic Ring, Hydrogen Bond Acceptor, Hydrophobic) present in the most active compounds.[16]

Protocol:

  • Feature Definition: Define the types of pharmacophoric features to be considered: Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Hydrophobic (H), Aromatic Ring (R), and Negative Ionizable (N).[16]

  • Hypothesis Generation: Run the pharmacophore generation algorithm on the training set of actives. This will produce a series of hypotheses, each defined by a set of features and their 3D coordinates.

  • Scoring and Ranking: The generated hypotheses are scored based on how well they match the active ligands and avoid matching the inactive ligands. The scoring function considers factors like vector alignment, feature overlap, and selectivity.

Table 2: Example of Generated Pharmacophore Hypotheses

Hypothesis ID Features Vector Score Selectivity Score Survival Score
AHRN_1 1 A, 1 H, 1 R, 1 N 0.92 2.15 3.01
AHR_1 1 A, 1 H, 1 R 0.88 1.54 2.42

| RRN_1 | 2 R, 1 N | 0.75 | 1.89 | 2.21 |

The Structure-Based Workflow: A Mechanistic Approach

With a crystal structure, we can design a pharmacophore that is a direct reflection of the binding site's chemistry and topology.

Step 1: Preparation of the Protein-Ligand Complex

Raw PDB structures are not immediately ready for modeling. They must be carefully prepared.

  • Causality: PDB files often lack hydrogen atoms, may have missing residues or loops, and contain experimental artifacts like water molecules that may or may not be relevant to binding. Correcting these issues and assigning proper protonation states and bond orders is essential for accurately identifying protein-ligand interactions.

Protocol (using PDB ID: 1EQG as an example, a COX-1 structure with a flurbiprofen analog): [5]

  • Import Structure: Load the PDB file into a molecular modeling environment.

  • Clean Complex: Remove all entities except the protein and the co-crystallized ligand. Decide whether to keep or remove crystallographic water molecules and cofactors based on their role in ligand binding.

  • Protein Preparation:

    • Add hydrogen atoms.

    • Assign correct bond orders.

    • Predict and optimize the protonation states of titratable residues (e.g., His, Asp, Glu).

    • Perform a constrained energy minimization to relieve any steric clashes, ensuring the heavy atom positions do not deviate significantly from the crystal structure.

Step 2: Interaction-Based Feature Generation

The core of this method is the automatic or manual identification of key interaction points.

  • Causality: The pharmacophore features are generated to be complementary to the protein's active site residues.[9][11] For example, a hydrogen bond-donating residue in the protein (like an Arginine sidechain) will generate a complementary hydrogen bond acceptor feature in the pharmacophore model. A hydrophobic pocket will generate a hydrophobic feature.

Protocol:

  • Interaction Analysis: Use software tools (e.g., LigandScout, Phase, MOE) to automatically generate a map of all interactions between the fluoro-methylphenyl acid ligand and the protein active site.[14][15][17]

  • Feature Mapping: Convert these interactions into pharmacophore features.

    • The carboxylate group interacting with a positively charged Arg residue generates a Negative Ionizable and/or Hydrogen Bond Acceptor feature.

    • The biphenyl system sitting in a hydrophobic pocket generates Aromatic Ring and/or Hydrophobic features.

  • Refinement with Excluded Volumes: The shape of the protein's binding pocket is used to define excluded volumes.[10] These are regions of space that a potential ligand cannot occupy, adding a crucial shape constraint to the pharmacophore query. This significantly reduces the rate of false positives during virtual screening.

Caption: Mapping protein-ligand interactions to pharmacophore features.

Mandatory Checkpoint: Rigorous Model Validation

A pharmacophore model is a hypothesis; it is not valid until it has been proven to be predictive.[18] Validation ensures the model can distinguish known active compounds from inactive or random compounds and is not simply a random arrangement of features.

  • Causality: A model that only recognizes the ligands it was built from (the training set) is overfitted and useless for discovering novel compounds. Validation with an external test set and a decoy set provides confidence that the model has captured the true essence of the pharmacophoric requirements for biological activity.

Protocol:

  • Test Set Screening: The most crucial validation step. The final pharmacophore hypothesis is used to screen the test set (which was not used in model generation). The model should identify a high percentage of the test set actives while rejecting a high percentage of the test set inactives.

  • Decoy Set Screening: A decoy set consists of molecules that are physically similar to the active ligands (e.g., same molecular weight, logP) but are topologically distinct and presumed to be inactive. A good model should not identify a significant number of decoys. Decoy sets can be generated using services like the DUD-E server.[19]

  • Statistical Metrics Calculation: Quantify the model's performance using established metrics.

Table 3: Key Validation Metrics for Pharmacophore Models

Metric Description What it Measures
ROC-AUC Receiver Operating Characteristic - Area Under the Curve. Plots true positive rate vs. false positive rate. Overall ability of the model to distinguish between actives and inactives. A value of 1.0 is perfect; 0.5 is random.
Enrichment Factor (EF) The ratio of the concentration of active compounds in a small fraction of the ranked database to the concentration of actives in the whole database. How much better the model is than random selection at finding actives early in a screening campaign.

| Güner-Henry (GH) Score | A scoring method that combines hit rates of actives and inactives into a single metric, balancing sensitivity and specificity. | The overall quality of the model in a virtual screening context. |

G Figure 3: Interrelation of Validation Datasets cluster_0 Validation Datasets cluster_1 Performance Metrics Model Generated Pharmacophore Model TestSet Test Set (Known Actives & Inactives) Model->TestSet screens DecoySet Decoy Set (Property-Matched Inactives) Model->DecoySet screens ROC ROC-AUC TestSet->ROC EF Enrichment Factor TestSet->EF GH GH Score TestSet->GH DecoySet->EF DecoySet->GH ValidatedModel Validated Predictive Model ROC->ValidatedModel collectively assess EF->ValidatedModel collectively assess GH->ValidatedModel collectively assess

Caption: The process of validating a pharmacophore model using distinct datasets.

Application: Virtual Screening and Hit Identification

Once validated, the pharmacophore model becomes a powerful query for screening large compound libraries (e.g., ZINC, Enamine REAL).[13][20]

Protocol:

  • Database Preparation: Prepare the screening library by generating 3D conformations for each molecule, similar to the ligand preparation step described earlier.

  • Pharmacophore Screening: Use the validated pharmacophore model as a 3D search query to rapidly filter the database. This process identifies molecules that can adopt a conformation matching the pharmacophore features.[4][3]

  • Hit Triage and Post-Filtering: The initial hit list from a pharmacophore screen can still be large. It should be refined by applying additional filters:

    • Molecular Docking: Dock the hits into the target's binding site (if known) to predict binding poses and score interactions.[11][21] This adds a layer of structure-based validation.

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to deprioritize compounds with likely liabilities.[21]

    • Visual Inspection: A medicinal chemist should visually inspect the top-scoring hits to assess synthetic feasibility and chemical novelty.

Conclusion and Future Perspectives

Pharmacophore modeling, when applied with scientific rigor, is a cornerstone of modern computer-aided drug design.[10] For a well-defined chemical class like fluoro-methylphenyl acids, it provides a rational framework for understanding structure-activity relationships and for the discovery of novel inhibitors. The dual workflows—ligand-based and structure-based—offer flexibility depending on data availability, while a steadfast commitment to rigorous validation ensures the resulting models are truly predictive. The integration of pharmacophore modeling with machine learning and artificial intelligence is further enhancing its predictive power, promising to continue accelerating the journey from initial concept to clinical candidate.[11]

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Introduction 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals. Its structural motif, a 2-arylpropanoic acid, is common to a class of non-steroidal anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various pharmaceuticals. Its structural motif, a 2-arylpropanoic acid, is common to a class of non-steroidal anti-inflammatory drugs (NSAIDs). The efficient and scalable production of this compound is therefore of significant interest to researchers and professionals in drug development and manufacturing. This document provides detailed application notes and protocols for two distinct, scalable synthetic routes to 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, designed to offer flexibility in manufacturing based on available starting materials and equipment. The presented methodologies are grounded in established chemical principles and aim to provide robust and reproducible procedures for laboratory and industrial applications.

PART 1: Strategic Overview of Synthetic Routes

Two primary strategies for the synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid are detailed herein. Each route has been selected for its potential for scalability, efficiency, and utilization of commercially available starting materials.

  • Route 1: Grignard Reaction followed by Carboxylation. This classic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with a propanal derivative and subsequent oxidation. A key advantage of this route is the direct construction of the carbon skeleton.

  • Route 2: Arylacetonitrile Alkylation and Hydrolysis. This pathway begins with an arylacetonitrile, which is alkylated and then hydrolyzed to the desired carboxylic acid. This route offers an alternative for scenarios where the Grignard approach may be problematic due to substrate sensitivities.

The choice between these routes will depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility.

PART 2: Detailed Protocols and Experimental Insights

Route 1: Grignard Reaction and Carboxylation Pathway

This synthetic strategy leverages the well-established Grignard reaction to form the crucial carbon-carbon bond, followed by oxidation to yield the target carboxylic acid.[1][2][3][4] The key starting material for this route is 2-fluoro-4-methylbenzaldehyde.

Workflow Diagram: Grignard Reaction and Carboxylation

Grignard Reaction and Carboxylation cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation 2-Bromo-1-fluoro-4-methylbenzene 2-Bromo-1-fluoro-4-methylbenzene Grignard_Reagent (2-Fluoro-4-methylphenyl)magnesium bromide 2-Bromo-1-fluoro-4-methylbenzene->Grignard_Reagent Mg, THF Magnesium Magnesium Magnesium->Grignard_Reagent Intermediate_Alcohol 1-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol Grignard_Reagent->Intermediate_Alcohol 1) 2-Methylpropanal 2) H3O+ workup 2-Methylpropanal 2-Methylpropanal Final_Product 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Intermediate_Alcohol->Final_Product KMnO4 or other oxidant

Caption: Synthetic workflow for Route 1.

Protocol 1.1: Synthesis of 2-Fluoro-4-methylbenzaldehyde

  • Materials: 3-fluorophenol, dimethyl sulfate, potassium carbonate, acetonitrile, dibromohydantoin, dichloromethane, magnesium turnings, iodine, anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF), hydrochloric acid.

  • Procedure:

    • Hydroxyl Protection: In a round-bottom flask, dissolve 3-fluorophenol and potassium carbonate in acetonitrile. Slowly add dimethyl sulfate at 30-35 °C. Heat the mixture to 80-82 °C for 4 hours. After cooling, extract the product, 1-fluoro-3-methoxybenzene, with ethyl acetate.[5]

    • Bromination: Dissolve the protected phenol in dichloromethane and cool to 10 °C. Add dibromohydantoin in portions. After the reaction is complete, wash with a sodium carbonate solution and extract the product, 1-bromo-2-fluoro-4-methoxybenzene.[5]

    • Grignard Formation and Formylation: In a dry flask under an inert atmosphere, activate magnesium turnings with a crystal of iodine in anhydrous THF. Add the bromo-compound dropwise to initiate the Grignard reaction. Once the Grignard reagent is formed, cool the solution and add DMF dropwise. Quench the reaction with aqueous hydrochloric acid and extract the product, 2-fluoro-4-methoxybenzaldehyde.

    • Deprotection: The methoxy group can be cleaved using standard methods, such as treatment with boron tribromide, to yield 2-fluoro-4-hydroxybenzaldehyde, which can then be converted to 2-fluoro-4-methylbenzaldehyde in a subsequent step. A more direct route to 2-fluoro-4-methylbenzaldehyde may be preferable if commercially available.[6][7]

Protocol 1.2: Synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

  • Rationale: This protocol details the core Grignard addition and subsequent oxidation to the final product.

  • Materials: 2-Bromo-1-fluoro-4-methylbenzene, magnesium turnings, anhydrous THF, 2-methylpropanal, potassium permanganate, sodium hydroxide, hydrochloric acid, diethyl ether.

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a solution of 2-bromo-1-fluoro-4-methylbenzene in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

    • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2-methylpropanal in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Work-up: Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the product, 1-(2-fluoro-4-methylphenyl)-2-methylpropan-1-ol, with diethyl ether.

    • Oxidation: Prepare a solution of the alcohol in a suitable solvent (e.g., acetone/water). Add a solution of potassium permanganate dropwise at 0 °C. After the reaction is complete, quench with sodium bisulfite, acidify with hydrochloric acid, and extract the final product with diethyl ether.

Data Summary for Route 1

StepProductTypical Yield (%)Purity (%)Key Considerations
1.12-Fluoro-4-methylbenzaldehyde60-70 (multi-step)>98Moisture-sensitive reactions; requires inert atmosphere.
1.23-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid75-85>99Exothermic Grignard reaction; careful temperature control is crucial.
Route 2: Arylacetonitrile Alkylation and Hydrolysis Pathway

This route offers an alternative to the Grignard-based synthesis, starting from a substituted arylacetonitrile. The key steps are the α-alkylation of the nitrile followed by hydrolysis to the carboxylic acid.[8][9][10][11]

Workflow Diagram: Arylacetonitrile Alkylation and Hydrolysis

Arylacetonitrile Alkylation and Hydrolysis cluster_0 Step 1: Synthesis of Arylacetonitrile cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis 2-Fluoro-4-methylbenzyl_bromide 2-Fluoro-4-methylbenzyl bromide Arylacetonitrile 2-(2-Fluoro-4-methylphenyl)acetonitrile 2-Fluoro-4-methylbenzyl_bromide->Arylacetonitrile NaCN, DMSO Sodium_cyanide Sodium Cyanide Sodium_cyanide->Arylacetonitrile Alkylated_Nitrile 2-(2-Fluoro-4-methylphenyl)-2-methylpropanenitrile Arylacetonitrile->Alkylated_Nitrile 1) NaH, THF 2) CH3I Methyl_iodide Methyl Iodide Final_Product 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Alkylated_Nitrile->Final_Product NaOH, H2O/EtOH, Reflux

Caption: Synthetic workflow for Route 2.

Protocol 2.1: Synthesis of 2-(2-Fluoro-4-methylphenyl)acetonitrile

  • Rationale: The starting nitrile can be synthesized from the corresponding benzyl bromide via nucleophilic substitution with cyanide.

  • Materials: 2-Fluoro-4-methylbenzyl bromide, sodium cyanide, dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve 2-fluoro-4-methylbenzyl bromide in DMSO.

    • Add sodium cyanide portion-wise, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

Protocol 2.2: Synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

  • Rationale: This protocol describes the alkylation of the arylacetonitrile and subsequent hydrolysis to the final product.

  • Materials: 2-(2-Fluoro-4-methylphenyl)acetonitrile, sodium hydride, anhydrous THF, methyl iodide, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Alkylation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C and add a solution of 2-(2-fluoro-4-methylphenyl)acetonitrile in THF dropwise. After hydrogen evolution ceases, add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work-up: Carefully quench the reaction with water and extract the product, 2-(2-fluoro-4-methylphenyl)-2-methylpropanenitrile, with diethyl ether.

    • Hydrolysis: In a round-bottom flask, dissolve the alkylated nitrile in a mixture of ethanol and aqueous sodium hydroxide. Heat the mixture at reflux for 12-24 hours.

    • Acidification and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted nitrile. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 3-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid.

Data Summary for Route 2

StepProductTypical Yield (%)Purity (%)Key Considerations
2.12-(2-Fluoro-4-methylphenyl)acetonitrile85-95>98Use of highly toxic sodium cyanide requires stringent safety precautions.
2.23-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid80-90>99Careful handling of sodium hydride is necessary; hydrolysis requires extended reflux.

PART 3: Asymmetric Synthesis Considerations

For the production of a single enantiomer of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, which is often required for pharmaceutical applications, asymmetric synthesis strategies should be considered.[12][13][14]

Potential Asymmetric Approaches:

  • Chiral Auxiliary-Mediated Alkylation: The alkylation step in Route 2 can be modified by using a chiral auxiliary to induce stereoselectivity.

  • Enzymatic Resolution: A racemic mixture of the final product can be resolved using a lipase or other suitable enzyme that selectively esterifies one enantiomer.

  • Asymmetric Hydrogenation: An α,β-unsaturated ester precursor could be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst to establish the stereocenter.

The selection of an appropriate asymmetric method will depend on the desired enantiomeric excess, cost of the chiral catalyst or auxiliary, and the scalability of the process.

Conclusion

The two scalable synthesis routes for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid presented in this document offer robust and versatile options for researchers and drug development professionals. Route 1, utilizing a Grignard reaction, is a classic and direct approach, while Route 2, based on arylacetonitrile alkylation, provides a valuable alternative. The choice of synthesis will be guided by practical considerations of starting material availability, cost, and specific process capabilities. Furthermore, the outlined asymmetric strategies provide a pathway for the production of enantiomerically pure material, a critical consideration for many pharmaceutical applications.

References

  • U.S.
  • Chinese Patent CN110903176A, "Chemical synthesis method of 4-fluoro-2-methylbenzoic acid"
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  • European Patent EP1669347A1, "Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid"
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  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

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  • U.S. Patent US12128033B2, "Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine"
  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012.
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  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

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Application

Application Note: Enantioselective Synthesis of Chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Abstract This application note provides a comprehensive guide for the enantioselective synthesis of chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical research and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the enantioselective synthesis of chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical research and development. The methodology centers on the highly efficient asymmetric hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor using a chiral Ruthenium-BINAP catalyst. This process yields the target compound with high enantiomeric excess (ee) and in excellent yields. Detailed, step-by-step protocols for the synthesis of the precursor, the core asymmetric hydrogenation reaction, and the analytical determination of enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and scalable method for producing this and structurally related chiral profens.

Introduction: The Significance of Chiral Profens

2-Arylpropanoic acids, commonly known as "profens," represent a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is predominantly associated with one enantiomer, typically the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes.[1] The (R)-enantiomer is often less active or may exhibit different pharmacological properties. For instance, in the case of flurbiprofen, the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer has been investigated for its potential in treating Alzheimer's disease.[1] Consequently, the development of synthetic routes that provide enantiomerically pure profens is of paramount importance in the pharmaceutical industry to maximize therapeutic efficacy and minimize potential side effects associated with the inactive or off-target enantiomer.

This application note focuses on the enantioselective synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a fluorinated profen analogue. The described synthetic strategy is anchored in asymmetric catalysis, a powerful tool for the efficient production of chiral molecules.[2] Specifically, we detail the use of a Ruthenium catalyst complexed with the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) for the asymmetric hydrogenation of a prochiral olefin precursor. Ruthenium-BINAP systems are renowned for their high efficiency and selectivity in the hydrogenation of a wide range of substrates, including α,β-unsaturated carboxylic acids.[2][3][4]

Synthetic Strategy Overview

The enantioselective synthesis of the target molecule is achieved through a two-step process, as illustrated in the workflow below. The first step involves the synthesis of the prochiral precursor, 3-(2-Fluoro-4-methylphenyl)-2-methylpropenoic acid. The second, and key stereochemistry-defining step, is the asymmetric hydrogenation of this precursor using a chiral Ru-BINAP catalyst to yield the desired enantiomer of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Asymmetric Hydrogenation cluster_2 PART 3: Analysis Start Starting Material: (2-Fluoro-4-methylphenyl)acetic acid Precursor Prochiral Precursor: 3-(2-Fluoro-4-methylphenyl)-2-methylpropenoic acid Start->Precursor Condensation with Acetone Hydrogenation Target Molecule: Chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Precursor->Hydrogenation Ru-(R)-BINAP Catalyst H₂ Gas Analysis Enantiomeric Excess (ee) Determination Hydrogenation->Analysis Chiral HPLC

Caption: Overall workflow for the enantioselective synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part 1: Synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropenoic Acid (Precursor)

This protocol describes a general method for the synthesis of the α,β-unsaturated carboxylic acid precursor via a condensation reaction.

Materials:

  • (2-Fluoro-4-methylphenyl)acetic acid

  • Acetone

  • Acetic anhydride

  • Potassium carbonate (anhydrous)

  • Toluene

  • Hydrochloric acid (6M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (2-Fluoro-4-methylphenyl)acetic acid (1.0 eq), acetone (3.0 eq), and acetic anhydride (2.5 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water (50 mL) and stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Acidify the mixture to pH 1-2 with 6M HCl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 3-(2-Fluoro-4-methylphenyl)-2-methylpropenoic acid.

Part 2: Asymmetric Hydrogenation

This protocol details the key enantioselective step using a pre-prepared or commercially available Ruthenium-BINAP catalyst.

Materials:

  • 3-(2-Fluoro-4-methylphenyl)-2-methylpropenoic acid (precursor from Part 1)

  • [Ru(OAc)₂( (R)-BINAP )] or a similar Ru(II)-BINAP catalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert atmosphere glovebox or Schlenk line for catalyst handling

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the hydrogenation reactor with 3-(2-Fluoro-4-methylphenyl)-2-methylpropenoic acid (1.0 eq) and the [Ru(OAc)₂( (R)-BINAP )] catalyst (0.01-0.001 eq, S/C ratio of 100-1000).

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner inside the hydrogenation reactor.

  • Purge the reactor with nitrogen gas (3 cycles) followed by hydrogen gas (3 cycles).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction to the desired temperature (e.g., 25-50 °C) and begin stirring.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with nitrogen gas.

  • Remove the reaction mixture and concentrate under reduced pressure to remove the methanol.

  • The crude product can be purified by silica gel column chromatography to yield the final chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

ParameterConditionRationale
Catalyst [Ru(OAc)₂( (R)-BINAP )](R)-BINAP ligand induces the formation of the (S)-enantiomer, which is typically the more biologically active form of profens.[2][4]
Substrate/Catalyst Ratio 100:1 to 1000:1A low catalyst loading is desirable for process efficiency and cost-effectiveness.[2]
Solvent Methanol (degassed)A polar protic solvent that is effective for dissolving the substrate and catalyst, and for facilitating the hydrogenation reaction.[3]
Hydrogen Pressure 10-50 atmHigher pressure can increase the reaction rate, but optimal conditions should be determined experimentally.
Temperature 25-50 °CMild temperatures are generally sufficient and help to prevent side reactions or racemization.

Table 1: Key parameters for the asymmetric hydrogenation.

Part 3: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the final product is determined by chiral HPLC analysis.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralpak IA, Chiralpak AD, or Chiralcel OJ is recommended.[5][6][7]

Typical HPLC Conditions:

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic standard (if available) or the product from a non-chiral synthesis to determine the retention times of both enantiomers.

  • Inject the solution of the enantiomerically enriched product.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

ParameterTypical ValueRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA)These phases have demonstrated broad applicability and high success rates for the resolution of profens and other NSAIDs.[7][8]
Mobile Phase Normal Phase (Hexane/Alcohol)Offers good selectivity for profens. The addition of a small amount of acid (TFA) improves peak shape and resolution.
Detection Wavelength 254 nmThe aromatic ring of the molecule provides strong UV absorbance at this wavelength.

Table 2: Key parameters for chiral HPLC analysis.

Expected Results and Discussion

The described synthetic route is expected to produce the chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in high yield and with excellent enantioselectivity.

Mechanism cluster_0 Catalytic Cycle Catalyst [Ru(II)-(R)-BINAP] Complex Substrate-Catalyst Complex Catalyst->Complex Coordination Substrate Prochiral Precursor (α,β-Unsaturated Acid) Substrate->Complex Hydride Ruthenium Hydride Intermediate Complex->Hydride Oxidative Addition of H₂ Product Chiral Product (S-enantiomer) Hydride->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.

The stereochemical outcome of the hydrogenation is dictated by the chirality of the BINAP ligand. The C₂-symmetric, atropisomeric structure of BINAP creates a chiral environment around the ruthenium center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, exposing one of the two prochiral faces of the double bond to the incoming hydrogen atoms.[2][4] Using the (R)-BINAP ligand typically leads to the formation of the (S)-product for this class of substrates.

Based on literature for similar substrates, enantiomeric excesses of >95% and yields of >90% can be anticipated under optimized conditions. The precise reaction parameters, such as hydrogen pressure, temperature, and catalyst loading, may require some optimization for this specific substrate to maximize both yield and enantioselectivity.

Conclusion

This application note details a robust and highly effective method for the enantioselective synthesis of chiral 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. The cornerstone of this strategy is the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid precursor catalyzed by a chiral Ruthenium-BINAP complex. The protocols provided are designed to be accessible to researchers in both academic and industrial settings, offering a reliable pathway to this and other valuable chiral profen derivatives. The described analytical method using chiral HPLC ensures accurate determination of the enantiomeric purity of the final product, a critical aspect for its application in drug discovery and development.

References

  • Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. The Journal of Organic Chemistry.[Link]

  • Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies. Journal of Chromatography B.[Link]

  • Enantiomer separation of non-steroidal anti-inflammatory drugs. Chiral Technologies.[Link]

  • Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction. White Rose Research Online.[Link]

  • Synthesis and Biological Evaluation of Derivatives of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Journal of Medicinal Chemistry.[Link]

  • Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. Drexel University.[Link]

  • Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • CHIRAL STATIONARY PHASES. Regis Technologies.[Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.[Link]

  • Separation of the Enantiomers of Ibuprofen on Epitomize Chiral Phase CSP-1C. Orochem.[Link]

  • Asymmetric Hydrogenation. University of Regensburg.[Link]

  • Module 6 Hydrogenation Reactions. NPTEL Archive.[Link]

  • Ruthenium-binap asymmetric hydrogenation catalyst.
  • Synthesis of new cationic BINAP–ruthenium(II) complexes and their use in asymmetric hydrogenation. Journal of the Chemical Society, Chemical Communications.[Link]

  • Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. ResearchGate.[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Selection of Coupling Reagents for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The successful incorporation of structurally complex and sterically hindered carboxylic acids into peptide chains is a critical challenge in modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful incorporation of structurally complex and sterically hindered carboxylic acids into peptide chains is a critical challenge in modern drug discovery and development. This guide provides an in-depth analysis of reagent selection and protocol optimization for the efficient coupling of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a compound characterized by significant steric hindrance around the carboxylic acid moiety due to the presence of an α-methyl group and an ortho-substituted phenyl ring. Understanding the nuances of different coupling reagents is paramount to achieving high yields, minimizing epimerization, and ensuring the overall success of the peptide synthesis.

The Challenge: Steric Hindrance in Amide Bond Formation

The structure of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid presents a formidable challenge to standard peptide coupling protocols. The α-methyl group and the ortho-fluoro-substituted phenyl ring create a crowded environment around the carboxyl group, impeding the approach of the amine nucleophile. This steric hindrance can lead to slow reaction kinetics, incomplete reactions, and an increased propensity for side reactions, such as the formation of deletion sequences in solid-phase peptide synthesis (SPPS).[1] Therefore, the choice of coupling reagent is not merely a matter of routine but a critical decision that dictates the outcome of the synthesis.

High-Efficiency Coupling Reagents: A Comparative Analysis

To overcome the steric barriers presented by 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, highly reactive coupling reagents are essential. This section explores the mechanisms and applications of several classes of powerful reagents, providing a rationale for their use in challenging couplings.

Uronium/Aminium Salts: The Power of HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a widely recognized and highly effective coupling reagent, particularly for sterically demanding couplings.[2][3] Its efficacy stems from the formation of a highly reactive OAt-active ester intermediate.

Mechanism of Action: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to the OAt-active ester, which then readily reacts with the amine component to form the desired amide bond.[4]

HATU_Mechanism Carboxylic_Acid R-COOH (3-(2-Fluoro-4-methylphenyl) -2-methylpropanoic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Isouronium_Salt O-Acyl(tetramethyl) isouronium Salt Carboxylate->Isouronium_Salt + HATU HATU HATU HATU->Isouronium_Salt OAt_Ester OAt-Active Ester Isouronium_Salt->OAt_Ester - TMU Amide Amide Product OAt_Ester->Amide + Amine HOAt HOAt Amine H₂N-R' Amine->Amide Base Base (DIPEA) BaseH Base-H⁺ TMU Tetramethylurea

Caption: Mechanism of HATU-mediated amide bond formation.

Carbodiimides with Additives: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is frequently used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation and suppress racemization.[2] While generally less potent than HATU for severely hindered couplings, the EDC/HOBt system can be effective, especially in solution-phase synthesis.

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement and racemization. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester, which then reacts with the amine.

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine EDU EDU (Urea byproduct) Amine H₂N-R' Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Phosphonium Salts: The Efficacy of DEPBT

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent known for its remarkable resistance to racemization, making it an excellent choice for coupling chiral carboxylic acids.[5][6][7][8] It has demonstrated high efficiency in the synthesis of complex natural products.[7]

Mechanism of Action: DEPBT reacts with the carboxylate to form a highly reactive phosphinate ester intermediate. This intermediate then undergoes nucleophilic attack by the amine to yield the amide product. A key advantage of DEPBT is that it does not typically require the protection of hydroxyl groups on the amine component.[5][7]

DEPBT_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Active_Ester Active Ester Intermediate Carboxylate->Active_Ester + DEPBT DEPBT DEPBT DEPBT->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Byproduct Phosphate Byproduct Amine H₂N-R' Amine->Amide

Caption: Mechanism of DEPBT-mediated amide bond formation.

Propanephosphonic Anhydride (T3P®): A Green and Efficient Alternative

Propanephosphonic anhydride (T3P®) has emerged as a powerful and environmentally friendly coupling reagent.[9] It is particularly effective for challenging amide bond formations and is known for its low epimerization potential and the generation of water-soluble byproducts, which simplifies purification.[10][11][12]

Mechanism of Action: In the presence of a base, the carboxylic acid forms a carboxylate that attacks the T3P reagent to generate a mixed anhydride intermediate. This highly activated species is then readily attacked by the amine to form the amide bond.[11]

T3P_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Mixed_Anhydride Mixed Anhydride Intermediate Carboxylate->Mixed_Anhydride + T3P® T3P T3P® T3P->Mixed_Anhydride Amide Amide Product Mixed_Anhydride->Amide + Amine Byproduct Water-soluble Byproducts Amine H₂N-R' Amine->Amide

Caption: Mechanism of T3P®-mediated amide bond formation.

Comparative Summary of Recommended Coupling Reagents

ReagentClassKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, effective for sterically hindered couplings.Can cause guanidinylation of the N-terminal amine if used in excess.[2]
EDC/HOBt CarbodiimideWater-soluble byproducts (EDC), cost-effective, widely used.Less effective for severely hindered couplings, risk of racemization without HOBt.[2]
DEPBT Phosphonium SaltExcellent resistance to racemization, no need to protect hydroxyl groups.[5][7]Can be more expensive than other reagents.
T3P® Phosphonic AnhydrideLow epimerization, water-soluble byproducts for easy workup, "green" reagent.[9][10][11][12]Requires careful control of stoichiometry.

Detailed Experimental Protocols

The following protocols are designed as a starting point for the coupling of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. Optimization of reaction time, temperature, and stoichiometry may be necessary depending on the specific amine component and whether the synthesis is performed in solution or on a solid phase.

General Workflow for Peptide Coupling

Caption: General experimental workflow for peptide coupling reactions.

Protocol for HATU-Mediated Coupling
  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (1.0 eq) and the amine component (1.0-1.2 eq) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution.

  • Pre-activation (Recommended): In a separate vessel, dissolve HATU (1.0-1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture. Allow for a pre-activation period of 5-15 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. For particularly challenging couplings, the temperature may be moderately increased (e.g., to 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup (Solution Phase): Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for EDC/HOBt-Mediated Coupling
  • Reagent Preparation: In a reaction vessel, dissolve 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (1.0 eq), the amine component (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in a suitable solvent (e.g., DMF, DCM, or acetonitrile).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.0-1.5 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS.

  • Workup (Solution Phase): Dilute with an organic solvent and wash with water to remove the urea byproduct and excess reagents. Follow with washes of dilute acid and base as needed. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Protocol for DEPBT-Mediated Coupling
  • Reagent Preparation: Dissolve 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (1.0 eq) and the amine component (1.0-1.2 eq) in an anhydrous solvent such as DMF or THF.

  • Base Addition: Add a tertiary amine base such as DIPEA or triethylamine (2.0-3.0 eq).

  • DEPBT Addition: Add DEPBT (1.1-1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup (Solution Phase): Perform a standard aqueous workup as described for the HATU protocol.

  • Purification: Purify by column chromatography.

Protocol for T3P®-Mediated Coupling
  • Reagent Preparation: Dissolve 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (1.0 eq) and the amine component (1.0-1.2 eq) in a suitable aprotic solvent (e.g., ethyl acetate, THF, or DMF).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (2.0-4.0 eq).[10][13]

  • T3P® Addition: Slowly add the T3P® solution (typically 50% in a solvent like ethyl acetate or DMF) (1.2-1.5 eq) to the reaction mixture, maintaining the temperature between 0 °C and 25 °C.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup (Solution Phase): Quench the reaction with water or an aqueous solution of sodium bicarbonate. The water-soluble byproducts will partition into the aqueous phase. Separate the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Concluding Remarks

The successful coupling of sterically hindered carboxylic acids like 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a non-trivial synthetic challenge that necessitates the use of high-reactivity coupling reagents. While HATU often represents the gold standard for such transformations, DEPBT offers an excellent alternative with a low risk of racemization. T3P® provides a highly efficient and "green" option with the significant advantage of simplified purification. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the amine component, the scale of the reaction, and cost considerations. The protocols provided herein serve as a robust starting point for the successful incorporation of this challenging building block into novel peptide structures.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Kim Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube. [Link]

  • Curia Global. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Organic Letters, 22(1), 238-242. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-180. [Link]

  • Wikipedia. (n.d.). DEPBT. Retrieved from [Link]

  • Clemente, N., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 87. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2013, October 10). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts? [Forum post]. Retrieved from [Link]

  • PubMed. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Retrieved from [Link]

  • Reddit. (2023, September 13). What is the correct order of addition for EDCI and HOBt? [Forum post]. r/Chempros. Retrieved from [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 695-707. [Link]

  • Reddit. (2022, December 16). HATU coupling - what's the best order? [Forum post]. r/Chempros. Retrieved from [Link]

  • Luxembourg Bio. (2004, December 30). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Fields, G. B., Lauer-Fields, J. L., Liu, R., & Barany, G. (2003). Principles and practice of solid-phase peptide synthesis. In Current protocols in protein science (Vol. 18, pp. 18-4). [Link]

  • Andreu, D., & Merrifield, R. B. (2014). A peptide & peptide nucleic acid synthesis technology for transporter molecules and theranostics-the SPPS. Theranostics, 4(5), 497. [Link]

  • Google Patents. (n.d.). EP0273895A2 - Solid phase peptide synthesis.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? [Forum post]. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Cronin, L., & Ganti, S. (2021). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature communications, 12(1), 1-9. [Link]

  • Bąchor, R., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7545. [Link]

  • Chen, Y., et al. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Frontiers in bioengineering and biotechnology, 9, 709653. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Fleck, C., et al. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 23(10), 2469. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α, α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α, α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Knadler, M. P., & Hall, S. D. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. Chirality, 1(3), 171-178. [Link]

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Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 2-Methylpropanoic Acid Derivatives

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: Accelerating the Synthesis of Key Chemical Scaffolds 2-Methylpropanoic acid, also known as isobutyric acid, and its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Accelerating the Synthesis of Key Chemical Scaffolds

2-Methylpropanoic acid, also known as isobutyric acid, and its derivatives, particularly esters and amides, are fundamental building blocks in the pharmaceutical, agrochemical, and fragrance industries. Their synthesis, while conceptually straightforward, often involves lengthy reaction times, high energy consumption, and the use of harsh catalysts when employing conventional heating methods.[1][2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, faster, and often higher-yielding alternative to traditional synthetic protocols.[3][4][5] By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to mere minutes, minimize side product formation, and enhance overall process efficiency.[2][6] This guide provides an in-depth exploration of the principles and practical applications of microwave technology for the synthesis of 2-methylpropanoic acid esters and amides.

The Science of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance

The remarkable rate enhancements observed in microwave chemistry stem from a unique heating mechanism fundamentally different from conventional oil baths or hot plates.[7]

Mechanism of Microwave Heating:

Microwave energy interacts with polar molecules and ions within the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to intense, uniform heating throughout the bulk of the material.[7]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[7]

This "in-core" volumetric heating is far more efficient than conventional heating, which relies on slow thermal conduction from the vessel walls inward. The result is a rapid temperature increase and a more uniform temperature profile, which can lead to cleaner reactions and higher yields.[4]

Core Applications: Synthesis of 2-Methylpropanoic Acid Derivatives

The following sections provide detailed protocols for the synthesis of two key classes of 2-methylpropanoic acid derivatives: esters and amides. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and product characterization.

Application 1: Microwave-Assisted Esterification (Fischer-Tropsch Type)

The acid-catalyzed esterification of 2-methylpropanoic acid with an alcohol is a classic equilibrium-driven reaction. Microwave irradiation dramatically accelerates the attainment of equilibrium, often driving the reaction to completion in minutes.[8][9]

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Combine 2-methylpropanoic acid, alcohol, and catalyst in a microwave vial. prep2 Add a magnetic stir bar. prep1->prep2 react1 Seal the vial and place it in the microwave reactor. prep2->react1 react2 Irradiate at set temperature and time (e.g., 120°C, 10-30 min). react1->react2 workup1 Cool the vial to room temperature. react2->workup1 workup2 Perform aqueous workup (e.g., wash with NaHCO3). workup1->workup2 workup3 Extract with an organic solvent. workup2->workup3 workup4 Dry, filter, and concentrate the organic phase. workup3->workup4 workup5 Purify the crude product (e.g., distillation). workup4->workup5 analysis1 Characterize the pure ester (NMR, IR, GC-MS). workup5->analysis1

Caption: General workflow for microwave-assisted esterification.

This protocol describes the synthesis of ethyl 2-methylpropanoate from 2-methylpropanoic acid and ethanol.

Materials & Equipment:

  • 2-Methylpropanoic acid (Isobutyric acid)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Monowave microwave synthesis reactor

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-methylpropanoic acid (1.0 mmol), anhydrous ethanol (2.0 mL, serves as both reagent and solvent), and 2 drops of concentrated sulfuric acid.

  • Reaction Setup: Add a magnetic stir bar to the vial and securely seal it with a cap.

  • Microwave Irradiation: Place the vial into the microwave reactor cavity. Set the reaction temperature to 120°C, the hold time to 30 minutes, and the stirring speed to 600 rpm.[10] The microwave power will automatically adjust to maintain the target temperature.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) if desired, by taking small aliquots from cooled test reactions run for different durations.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing 10 mL of water.

  • Neutralization & Extraction: Add saturated sodium bicarbonate solution dropwise until effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-methylpropanoate.

  • Purification & Characterization: The crude ester can be purified by simple distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Application 2: Microwave-Assisted Amidation

The direct formation of amides from carboxylic acids and amines typically requires high temperatures and long reaction times to drive off the water byproduct. Microwave heating provides an efficient means to achieve these conditions rapidly and in a controlled manner, often under solvent-free conditions.[11]

G reactants 2-Methylpropanoic Acid + Amine intermediate Ammonium Carboxylate Salt reactants->intermediate Proton Transfer transition Tetrahedral Intermediate intermediate->transition Microwave Heating (Dehydration) product Amide + Water transition->product Collapse

Caption: Simplified mechanism for direct amidation.

This protocol details the solvent-free synthesis of an amide from 2-methylpropanoic acid and benzylamine.

Materials & Equipment:

  • 2-Methylpropanoic acid (Isobutyric acid)

  • Benzylamine

  • Ceric Ammonium Nitrate (CAN) (catalytic amount, optional but recommended)[11]

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Monowave microwave synthesis reactor

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial, combine 2-methylpropanoic acid (1.0 mmol), benzylamine (1.0 mmol), and a catalytic amount of Ceric Ammonium Nitrate (CAN, ~2 mol%).

  • Reaction Setup: Add a magnetic stir bar and seal the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 160-165°C and the hold time to 2 hours (or shorter if catalyst is used).[11] The reaction is performed neat (solvent-free).

  • Workup: After cooling, dissolve the reaction mixture in ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Washing: Wash the organic layer with 1M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The resulting solid or oil is typically of high purity. If necessary, it can be recrystallized or purified by column chromatography. Confirm the structure and purity via NMR, IR, and melting point analysis.

Data Presentation: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared directly with traditional methods.

ParameterConventional Heating (Oil Bath)Microwave-Assisted SynthesisAdvantage
Reaction Time Typically 4-24 hours[2]10-30 minutes[10][12]Drastic Reduction
Typical Yield 50-70%85-99%[13]Significant Improvement
Energy Input High (heats entire apparatus)Low (heats only reactants)More Energy Efficient [4]
Temperature Control Prone to hotspots and gradientsPrecise and uniform heating[4]Higher Reproducibility
Solvent Use Often requires large volumesMinimal or solvent-free possible[11]Greener Chemistry

Expert Insights & Troubleshooting

  • Solvent Choice: For microwave synthesis, polar solvents like DMF, ethanol, and acetonitrile are highly efficient at absorbing microwave energy.[14] Non-polar solvents like toluene or THF can be used if a reactant or catalyst is polar enough to initiate heating.[14]

  • Pressure Monitoring: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate pressure. Modern microwave reactors have built-in pressure sensors for safety. Do not exceed the pressure limits of the vial.[14]

  • "No Reaction" Issues: If a reaction does not proceed, consider increasing the target temperature. A 10°C increase can double the reaction rate. Also, ensure your reactants are sufficiently polar to absorb microwave energy. If not, a small amount of a polar co-solvent or an ionic liquid can be added.[14]

  • Catalyst Activity: Microwave heating can sometimes enhance catalyst activity or even alter reaction pathways compared to conventional heating. Be mindful that conditions may need re-optimization.

References

  • Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. ACS Omega. Available at: [Link]

  • Microwave Synthesis Conditions. UCSB MRL. Available at: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Synthesis of Esters Under Microwave Irradiation Using Heteropoly Acids as Catalysts. ResearchGate. Available at: [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Semantic Scholar. Available at: [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. Available at: [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Comparison of conventional and microwave assisted methods. ResearchGate. Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Available at: [Link]

  • Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. ResearchGate. Available at: [Link]

  • Microwave Reaction Tutorial. Biotage. Available at: [Link]

  • Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry. Available at: [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link]

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Environmentally Friendly and Inexpensive Method for Amide Bond Formation. Purdue University. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link]

  • Green Chemistry: Microwave assisted synthesis. YouTube. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid as a Pharmaceutical Intermediate

Abstract & Scope These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid as a versatile pharmaceutical intermediate. This document outlines the compound's physicochemical properties, provides a detailed protocol for its synthesis, and demonstrates its application in the synthesis of a model Active Pharmaceutical Ingredient (API) via amide bond formation. Furthermore, it details essential analytical and quality control procedures for characterization and purity assessment, including chiral separation. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot methodologies effectively.

Introduction to Arylpropanoic Acids

The 2-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most famously represented by the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The carboxylic acid moiety is crucial for the biological activity of many compounds in this class.[1][3] The specific intermediate, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, incorporates a fluorine atom, a common strategy in modern drug design to modulate metabolic stability and binding affinity. Its structural features make it a valuable building block for creating novel therapeutic agents, particularly in areas like oncology and inflammation research.[4]

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling.

Table 1: Physicochemical Properties

Property Value Source / Method
IUPAC Name 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid ---
Molecular Formula C₁₁H₁₃FO₂ Calculated
Molecular Weight 196.22 g/mol Calculated
Appearance White to off-white solid (Predicted) ---
Solubility Soluble in methanol, ethanol, DCM, THF; Sparingly soluble in water (Predicted) ---

| CAS Number | 1139454-93-3 | Verified |

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Refer to the material safety data sheet (MSDS) for comprehensive toxicity, handling, and disposal information.

  • Store in a cool, dry, well-sealed container away from incompatible materials.

Synthesis Protocol for the Intermediate

The following protocol describes a plausible and robust method for synthesizing 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, adapted from established methods for related 2-arylpropanoic acids.[5] The key steps involve a Grignard reaction followed by carboxylation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Isolation A 1-Bromo-2-fluoro-4-methylbenzene D Grignard Reagent (2-Fluoro-4-methylphenyl)magnesium bromide A->D Reacts with B Magnesium turnings B->D Reacts with C Anhydrous THF C->D Solvent F Carboxylate Salt Intermediate D->F Reacts with E Dry CO₂ (gas or solid) E->F Quenches H Final Product 3-(2-Fluoro-4-methylphenyl)- 2-methylpropanoic acid F->H Acidified by G Aqueous HCl G->H Protonates

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Synthesis Protocol

Materials:

  • 1-Bromo-2-fluoro-4-methylbenzene

  • Magnesium turnings (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂) or dry CO₂ gas

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). b. Add anhydrous THF to cover the magnesium. c. Add a small crystal of iodine to initiate the reaction. d. Slowly add a solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF dropwise. Maintain a gentle reflux. e. After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The formation of the Grignard reagent is indicated by a color change.

  • Carboxylation: a. Cool the Grignard solution to -78 °C using a dry ice/acetone bath. b. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. Alternatively, bubble dry CO₂ gas through the solution. c. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: a. Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~1-2). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Remove the solvent under reduced pressure to yield the crude product.

  • Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

Application Protocol: Synthesis of a Model API via Amide Coupling

This protocol demonstrates the use of the title intermediate to form an amide bond, a cornerstone reaction in pharmaceutical chemistry.[6] We will synthesize a model API, N-benzyl-3-(2-fluoro-4-methylphenyl)-2-methylpropanamide.

Reaction Mechanism Diagram

Amide_Coupling cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack & Product Formation Acid Intermediate Acid (R-COOH) ActiveEster O-acylisourea (Reactive Intermediate) Acid->ActiveEster + DCC DCC DCC->ActiveEster Product Final Amide Product (R-CONH-R') ActiveEster->Product Amine Benzylamine (R'-NH₂) Amine->Product Attacks Byproduct DCU (Dicyclohexylurea) Product->Byproduct Forms

Caption: Mechanism of DCC-mediated amide bond formation.[7]

Step-by-Step Coupling Protocol

Materials:

  • 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: a. Dissolve 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add benzylamine and catalytic DMAP to the solution. c. Cool the mixture to 0 °C in an ice bath.

  • Coupling Reaction: a. In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM. b. Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.[7] c. After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up and Isolation: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product can be purified via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure amide.

Analytical & Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of the intermediate is paramount.

Purity Determination by HPLC
  • Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criteria: Purity ≥ 98.5%

Chiral Purity by Chiral HPLC

The intermediate possesses a stereocenter, making chiral separation essential if a single enantiomer is required for the final API. Direct separation on a chiral stationary phase (CSP) is the preferred method.[8][9]

  • Rationale: Different enantiomers can have vastly different pharmacological and toxicological profiles. Regulatory agencies require strict control over the stereoisomeric content of chiral drugs.

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide phases are often effective for separating chiral carboxylic acids.[8][10][11]

  • Method Development (Screening):

    • Phase: Normal Phase

    • Mobile Phase Screen 1: n-Hexane / 2-Propanol (90:10 v/v) + 0.1% TFA

    • Mobile Phase Screen 2: n-Hexane / Ethanol (90:10 v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Optimization: Once baseline separation is achieved, the ratio of alcohol modifier can be adjusted to optimize resolution and run time.

Structural Confirmation
  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a valuable and versatile intermediate for pharmaceutical synthesis. The protocols outlined in this document provide a solid foundation for its synthesis, purification, and subsequent use in amide coupling reactions. The emphasis on robust analytical controls ensures that the intermediate meets the high-purity standards required for drug development. By understanding the chemical principles behind each step, researchers can confidently employ this building block in the discovery and development of new chemical entities.

References

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
  • JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
  • Penna, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • TargetMol. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • International Journal of Pharmaceutical Sciences and Research. (2020).
  • Daicel Chiral Technologies. (n.d.).
  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid.
  • PubChem. (n.d.). 2-[4-(2-methylpropyl)phenyl]propanoic acid.
  • PubMed. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids.
  • Chiralpedia. (2022).
  • PubChem. (n.d.). 2-Fluoro-4-methylphenol.
  • ResearchGate. (2020).

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Application

Application Notes and Protocols: Catalytic Hydrogenation of Fluoro-Methylphenyl Substrates

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Complexities of Fluoro-Methylphenyl Hydrogenation Fluoro-methylphenyl motifs...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Complexities of Fluoro-Methylphenyl Hydrogenation

Fluoro-methylphenyl motifs are privileged structures in modern medicinal chemistry and agrochemicals. The strategic incorporation of fluorine and methyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Catalytic hydrogenation of the aromatic ring in these substrates provides a direct route to valuable saturated carbocycles, unlocking access to novel chemical space with desirable three-dimensional architectures.[4][5]

However, the hydrogenation of fluoro-methylphenyl derivatives is not without its challenges. The high strength of the carbon-fluorine bond presents a significant hurdle, often leading to undesired hydrodefluorination (HDF), which compromises yield and selectivity.[6] Furthermore, the electronic and steric effects of both the fluorine and methyl substituents can influence the regioselectivity and stereoselectivity of the hydrogenation process.[5] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful catalytic hydrogenation of fluoro-methylphenyl substrates, with a focus on maximizing the yield of the desired saturated products while minimizing C-F bond cleavage.

Core Principles: Catalyst Selection and Reaction Optimization

The success of a catalytic hydrogenation hinges on the judicious selection of the catalyst and the optimization of reaction parameters. For fluoro-methylphenyl substrates, the primary goal is to achieve complete saturation of the aromatic ring without inducing hydrodefluorination.

Catalyst Choice: A Balancing Act of Activity and Selectivity

Several noble metal catalysts are commonly employed for arene hydrogenation, each with its own characteristic activity and selectivity profile.

  • Rhodium (Rh): Rhodium-based catalysts, particularly those on supports like silica (SiO₂) or alumina (Al₂O₃), have emerged as highly effective for the selective hydrogenation of fluorinated arenes.[6][7][8] They often exhibit a favorable balance between high hydrogenation activity and suppressed hydrodefluorination.[9][10] Supported rhodium nanoparticles can provide excellent efficacy under relatively mild conditions.[7][8]

  • Palladium (Pd): Palladium on carbon (Pd/C) is a workhorse catalyst in hydrogenation chemistry due to its high activity and cost-effectiveness.[11][12] However, its high activity can also promote C-F bond cleavage, especially at elevated temperatures and pressures.[13] The use of catalyst poisons, such as diphenylsulfide, can sometimes mitigate this unwanted side reaction by selectively deactivating the sites responsible for hydrodefluorination.[13][14]

  • Platinum (Pt): Platinum oxide (PtO₂), also known as Adams' catalyst, is another effective catalyst for arene hydrogenation.[11][15] It is often considered a milder alternative to Pd/C and can be particularly useful for substrates prone to dehalogenation.[11]

  • Ruthenium (Ru): Ruthenium catalysts have also been explored for the hydrogenation of heteroaromatics and can show good tolerance to halogen substituents.[16]

Table 1: Comparison of Common Catalysts for Fluoro-Methylphenyl Hydrogenation

CatalystSupportAdvantagesDisadvantagesKey Considerations
Rhodium (Rh) SiO₂, Al₂O₃High selectivity, low hydrodefluorination.[6][7][8]Higher cost compared to Pd.Excellent choice for preserving the C-F bond.
Palladium (Pd) Carbon (C)High activity, cost-effective.[11][12]Prone to causing hydrodefluorination.[13]May require catalyst poisons or careful optimization.
Platinum (Pt) Oxide (PtO₂)Milder than Pd/C, good for sensitive substrates.[11]Can require higher catalyst loading or harsher conditions.A good alternative when Pd/C leads to excessive HDF.
Ruthenium (Ru) SupportedGood functional group tolerance.[16]Less commonly used for simple arenes.Worth considering for complex substrates.
The Crucial Role of Reaction Conditions

Beyond the catalyst itself, several other parameters must be carefully controlled to achieve the desired outcome.

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Common solvents for hydrogenation include alcohols (methanol, ethanol), esters (ethyl acetate), and hydrocarbons (hexane).[11] For some rhodium-catalyzed systems, controlling the hydrophobicity of the catalyst's microenvironment has been shown to be critical in favoring hydrogenation over hydrodefluorination.[8]

  • Temperature and Pressure: Arene hydrogenation typically requires elevated temperatures and hydrogen pressures to overcome the aromatic stabilization energy.[17] However, excessively harsh conditions can promote hydrodefluorination. A systematic optimization of both parameters is crucial. For rhodium nanoparticle catalysts, conditions of 80–100 °C and 10–55 bar H₂ have proven effective.[7][8]

  • Additives: In some cases, the addition of a base or an acid scavenger can be beneficial. For instance, the addition of calcium oxide (CaO) can act as a scavenger for trace amounts of hydrofluoric acid (HF) that may form during the reaction, thereby improving catalyst recyclability and preventing side reactions.[6][7][8]

Experimental Protocols

The following protocols provide a starting point for the catalytic hydrogenation of fluoro-methylphenyl substrates. It is essential to note that optimal conditions will vary depending on the specific substrate and the desired product.

Protocol 1: Selective Hydrogenation using Rhodium on Silica

This protocol is based on the successful selective hydrogenation of fluorinated arenes using rhodium nanoparticles on a modified silica support.[6][7][8]

Objective: To achieve high-yield hydrogenation of a fluoro-methylphenyl substrate to the corresponding fluoro-methylcyclohexane with minimal hydrodefluorination.

Materials:

  • Fluoro-methylphenyl substrate (e.g., 1-fluoro-2-methylbenzene)

  • Rhodium on silica catalyst (Rh@Si-R, where R is a molecularly modified surface)[7][8]

  • Calcium oxide (CaO), anhydrous

  • Anhydrous solvent (e.g., hexane)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with substrate, catalyst, and CaO B Add anhydrous solvent A->B C Seal autoclave and purge with H₂ D Pressurize with H₂ (10-55 bar) C->D E Heat to 80-100 °C with stirring D->E F Monitor reaction progress (GC/TLC) E->F G Cool to room temperature and vent H₂ H Filter to remove catalyst and CaO G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J

Caption: Workflow for Rh-catalyzed hydrogenation.

Procedure:

  • Reaction Setup: To a high-pressure autoclave, add the fluoro-methylphenyl substrate (1.0 mmol), the rhodium on silica catalyst (0.05–0.5 mol% Rh), and anhydrous calcium oxide (e.g., 50 mg).

  • Solvent Addition: Add the anhydrous solvent (e.g., 10 mL of hexane) to the autoclave.

  • Purging and Pressurization: Seal the autoclave and purge the system with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 10–55 bar) with hydrogen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots (after cooling and venting) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst and CaO. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired fluoro-methylcyclohexane.

Protocol 2: General Hydrogenation using Palladium on Carbon

This protocol provides a general procedure for hydrogenation using the more common but less selective Pd/C catalyst. Careful monitoring is crucial to minimize hydrodefluorination.

Objective: To hydrogenate a fluoro-methylphenyl substrate using a standard Pd/C catalyst.

Materials:

  • Fluoro-methylphenyl substrate

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)[11]

  • Hydrogenation apparatus (e.g., Parr shaker or high-pressure autoclave)

  • Hydrogen gas (high purity)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Isolation A Dissolve substrate in solvent B Add Pd/C catalyst A->B C Place in hydrogenation apparatus D Purge with H₂ C->D E Pressurize with H₂ and stir/shake D->E F Monitor H₂ uptake and reaction progress E->F G Vent H₂ H Filter through celite to remove Pd/C G->H I Concentrate the solvent H->I J Purify as needed I->J

Caption: Workflow for Pd/C-catalyzed hydrogenation.

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve the fluoro-methylphenyl substrate (1.0 mmol) in the chosen solvent (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation Setup: Place the reaction vessel in the hydrogenation apparatus.

  • Purging and Reaction: Purge the system with hydrogen gas and then pressurize to the desired pressure (typically 3-10 bar for a Parr shaker, or higher for an autoclave). Begin vigorous stirring or shaking at room temperature. The reaction can be gently heated if necessary, but this increases the risk of hydrodefluorination.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake and by analyzing aliquots via GC or TLC.

  • Work-up: Once the starting material is consumed, carefully vent the hydrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C, washing the celite with the solvent.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, hydrogen pressure, or temperature. However, be mindful that harsher conditions may promote side reactions.

  • Hydrodefluorination: If significant HDF is observed, switch to a more selective catalyst like rhodium.[6][7][8] Alternatively, for Pd/C, try lowering the reaction temperature and pressure. The use of a catalyst poison might also be beneficial.[13]

  • Stereoselectivity: The hydrogenation of substituted arenes generally favors the formation of the cis diastereomer.[5] The choice of catalyst and reaction conditions can influence the diastereomeric ratio.

Conclusion

The catalytic hydrogenation of fluoro-methylphenyl substrates is a powerful tool for accessing valuable saturated cyclic molecules. While the potential for hydrodefluorination presents a significant challenge, a rational approach to catalyst selection and reaction optimization can lead to highly selective and efficient transformations. Rhodium-based catalysts, in particular, offer a promising avenue for preserving the crucial C-F bond. By carefully considering the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of this important reaction and unlock new possibilities in drug discovery and materials science.

References

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - RWTH Publications. Available from: [Link]

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica - RSC Publishing. Available from: [Link]

  • Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle - MDPI. Available from: [Link]

  • Chemoselective hydrogenation of fluorinated arenes. [a] New conditions... - ResearchGate. Available from: [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF - ResearchGate. Available from: [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Catalytic hydrogenation of fluorinated alkenes at 25 8C using 4 mol% of PtO 2 as catalyst. Available from: [Link]

  • (PDF) Synthesis of Highly Fluorinated Arene Complexes of [Rh(Chelating Phosphine)] Cations, and their use in Synthesis and Catalysis - ResearchGate. Available from: [Link]

  • Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Available from: [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers | Journal of the American Chemical Society. Available from: [Link]

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC. Available from: [Link]

  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine | Journal of the American Chemical Society. Available from: [Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source - MDPI. Available from: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available from: [Link]

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.
  • meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC. Available from: [Link]

  • Alkene to Alkane - Common Conditions. Available from: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available from: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

  • Metal-Free Catalytic Hydrogenation of Polar Substrates by Frustrated Lewis Pairs | Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]

  • Metal-Free Hydrogenation Catalyzed by an Air-Stable Borane: Use of Solvent as a Frustrated Lewis Base | Chem-Station Int. Ed. Available from: [Link]

  • Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD. Available from: [Link]

  • Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed. Available from: [Link]

  • Pd-C-induced catalytic transfer hydrogenation with triethylsilane. Available from: [Link]

  • 5.5: Catalytic Hydrogenation - Chemistry LibreTexts. Available from: [Link]

  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts - PMC. Available from: [Link]

  • Ruthenium-Based Hydrogenation and Frustrated Lewis Pair Chemistry. Available from: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions - Semantic Scholar. Available from: [Link]

  • Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC - NIH. Available from: [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Homogeneous catalytic hydrogenation of perfluoro methyl esters - ResearchGate. Available from: [Link]

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. Available from: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst | Asian Journal of Chemistry. Available from: [Link]

  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study - PMC. Available from: [Link]

  • Reactions of Methyl Radicals with Aniline Acting as Hydrogen Donors and as Methyl Radical Acceptors - PMC. Available from: [Link]

  • Competitive control of aniline hydrogenation and methylation by various... - ResearchGate. Available from: [Link]

  • Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives - PubMed. Available from: [Link]

  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available from: [Link]

Sources

Method

Solvent selection for extraction of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Application Note & Protocol Strategic Solvent Selection for the Efficient Extraction of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid from Aqueous Matrices Abstract This document provides a comprehensive guide and d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Solvent Selection for the Efficient Extraction of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid from Aqueous Matrices

Abstract

This document provides a comprehensive guide and detailed protocols for the selection of an optimal solvent for the extraction of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid from aqueous media. As a key intermediate or active pharmaceutical ingredient (API) in drug development, achieving high recovery and purity during extraction is paramount. This application note delves into the physicochemical properties of the target molecule, outlines the theoretical principles governing solvent extraction, presents a comparative analysis of suitable solvents, and provides validated step-by-step protocols for both liquid-liquid and solid-phase extraction.

Introduction: The Critical Role of Solvent Selection

3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a carboxylic acid derivative with structural features—a fluoro group, an aromatic ring, and a chiral center—that are common in modern pharmaceuticals. The efficiency of its extraction from reaction mixtures or biological fluids is a critical determinant of overall process yield and final product purity. The choice of solvent is the most influential parameter in this process, directly impacting extraction efficiency, selectivity, cost, and environmental footprint.

This guide is designed for researchers, chemists, and drug development professionals, offering a scientifically grounded framework for making informed decisions on solvent selection. By understanding the interplay between the analyte's properties and the solvent's characteristics, laboratories can optimize their extraction workflows for this and structurally related compounds.

Physicochemical Profile of the Target Analyte

A thorough understanding of the analyte's properties is the foundation of a rational solvent selection strategy.

  • Structure:

    • IUPAC Name: 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

    • Molecular Formula: C₁₁H₁₃FO₂

    • Molecular Weight: 196.22 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is the most significant functional group for extraction. Its acidic proton (pKa ≈ 4-5) allows for manipulation of the molecule's charge state through pH adjustment. In its deprotonated (anionic) form at pH > pKa, it is highly water-soluble. In its protonated (neutral) form at pH < pKa, it is significantly more soluble in organic solvents.

    • Aromatic Ring: The phenyl group imparts a degree of lipophilicity to the molecule.

    • Fluorine Group: The fluoro-substituent increases the molecule's polarity and can influence intermolecular interactions.

Theoretical Principles of Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction operates on the principle of differential solubility of a compound between two immiscible liquid phases—typically an aqueous phase and an organic solvent. The success of the extraction is governed by the partition coefficient (K) , which is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.

For an acidic compound like 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, the key to successful LLE is the strategic manipulation of the aqueous phase pH.

  • Acidification: By adjusting the pH of the aqueous sample to be at least 2 units below the pKa of the carboxylic acid (i.e., pH < 2-3), the equilibrium is shifted almost entirely towards the neutral, protonated form of the molecule. This significantly increases its affinity for the organic solvent, maximizing the partition coefficient and leading to high extraction efficiency.

The general workflow for LLE is visualized below.

LLE_Workflow cluster_prep Aqueous Sample Preparation cluster_extraction Extraction Step cluster_collection Collection & Evaporation AqueousSample Aqueous Sample (Analyte is Dissolved) Acidification Acidify Sample (pH < pKa of Analyte) AqueousSample->Acidification Protonation of Analyte AddSolvent Add Immiscible Organic Solvent Acidification->AddSolvent Mix Vortex/Shake (Establish Equilibrium) AddSolvent->Mix Separate Separate Layers (Allow Phases to Settle) Mix->Separate CollectOrganic Collect Organic Layer (Contains Neutral Analyte) Separate->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate FinalProduct Isolated Analyte Evaporate->FinalProduct

Caption: Liquid-Liquid Extraction (LLE) workflow for an acidic compound.

Comparative Analysis of Recommended Solvents

The ideal solvent should exhibit high affinity for the neutral form of the analyte, be immiscible with water, have a low boiling point for easy removal, and possess a favorable safety and environmental profile. The table below compares several suitable solvents for the extraction of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Key AdvantagesKey Disadvantages
Ethyl Acetate 4.477.10.902Good solvency for moderately polar compounds, relatively low toxicity, easily evaporated.Partially miscible with water (3% solubility), can co-extract water.
Methyl tert-butyl ether (MTBE) 2.555.20.740Low water miscibility, low boiling point, less prone to peroxide formation than diethyl ether.Potential environmental contaminant, volatile.
Dichloromethane (DCM) 3.139.61.33High density (forms bottom layer), excellent solvent for many organic compounds.Suspected carcinogen, environmentally persistent, very volatile.
2-Methyltetrahydrofuran (2-MeTHF) 2.880.00.854"Greener" solvent derived from renewable resources, low water miscibility.Higher boiling point than other options, can be more expensive.

Recommendation: For general laboratory use, Ethyl Acetate and MTBE represent the best balance of efficiency, safety, and ease of use. MTBE is often preferred for its lower miscibility with water, which can lead to cleaner extractions. DCM should be used with caution and appropriate engineering controls due to its health and environmental concerns. 2-MeTHF is an excellent "green" alternative.

Detailed Experimental Protocols

Protocol 5.1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of the target analyte from a 10 mL aqueous sample.

Materials:

  • 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in aqueous solution

  • Ethyl Acetate or MTBE (extraction solvent)

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or calibrated pH meter

  • Separatory funnel (50 mL)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator or nitrogen stream evaporator

  • Conical vials for collection

Procedure:

  • Sample Preparation: Transfer 10 mL of the aqueous sample containing the analyte into a 50 mL separatory funnel.

  • Acidification:

    • Measure the initial pH of the sample.

    • Slowly add 1 M HCl dropwise while gently swirling.

    • Continuously monitor the pH until it is stable at or below pH 2. This ensures complete protonation of the carboxylic acid.

  • First Extraction:

    • Add 15 mL of the chosen organic solvent (e.g., Ethyl Acetate) to the separatory funnel.

    • Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes with periodic venting.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection:

    • Carefully drain the lower aqueous layer and set it aside.

    • Drain the upper organic layer into a clean flask.

  • Second Extraction (Optional but Recommended):

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh 10 mL portion of the organic solvent.

    • Repeat steps 3 and 4, combining the organic layers. This second extraction maximizes recovery.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Final Product: The remaining residue is the extracted 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

Protocol 5.2: Solid-Phase Extraction (SPE) - A High-Purity Alternative

SPE can offer a cleaner extract than LLE by minimizing the co-extraction of impurities. A mixed-mode or polymer-based sorbent is often ideal.

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Acidified Water, pH 2) Condition->Equilibrate Load 3. Load Sample (Acidified to pH 2) Equilibrate->Load Wash 4. Wash Cartridge (Remove Impurities) Load->Wash Elute 5. Elute Analyte (e.g., Methanol or Ethyl Acetate) Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate

Caption: General workflow for Solid-Phase Extraction (SPE).

Procedure Outline:

  • Sorbent Selection: Choose a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) or a mixed-mode anion exchange cartridge.

  • Conditioning: Flush the cartridge with an organic solvent (e.g., methanol) to activate the stationary phase.

  • Equilibration: Flush the cartridge with acidified water (pH 2) to prepare it for the sample.

  • Loading: Pass the acidified aqueous sample through the cartridge at a slow, controlled flow rate. The neutral analyte will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove any polar, unbound impurities.

  • Elution: Elute the purified analyte from the cartridge using a small volume of a strong organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation: Collect the eluate and evaporate the solvent to obtain the isolated compound.

Troubleshooting and Final Considerations

  • Emulsion Formation (LLE): If an emulsion forms at the interface, it can be broken by adding a small amount of brine (saturated NaCl solution), gentle centrifugation, or passing the mixture through a filter aid like Celite.

  • Low Recovery: Ensure the pH of the aqueous phase is sufficiently low. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Purity: If the extract is not pure, consider an SPE cleanup step or a back-extraction. A back-extraction involves taking the organic extract and extracting it with a basic aqueous solution (e.g., pH 9). The analyte will move into the aqueous phase as the anion, leaving neutral impurities behind. The aqueous phase can then be re-acidified and re-extracted.

References

  • PubChem - National Center for Biotechnology Information. 3-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid.[Link]

  • Waters Corporation. Oasis Sample Extraction Products.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Ticket ID: #REQ-8829-FL Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The Synthetic Challenge The synthesis of 3-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REQ-8829-FL Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Synthetic Challenge

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (a key intermediate for PPAR agonists like Tesaglitazar) presents a classic "yielding vs. purity" conflict. The ortho-fluorine atom introduces steric strain and electronic deactivation, while the


-methyl group complicates the hydrogenation stereochemistry.

This guide prioritizes the Knoevenagel-Doebner Condensation followed by Selective Hydrogenation . This route is superior to the Malonic Ester alkylation for scale-up because it avoids the formation of dialkylated byproducts and utilizes cheaper starting materials.

Module 1: Route Selection & Strategic Logic

Before troubleshooting, ensure you are on the correct path. We recommend Route A for yields >85%.

FeatureRoute A: Knoevenagel-Doebner (Recommended)Route B: Malonic Ester Alkylation
Starting Material 2-Fluoro-4-methylbenzaldehyde2-Fluoro-4-methylbenzyl bromide
Reagent Methylmalonic acidDiethyl methylmalonate
Key Risk Incomplete decarboxylation; PolymerizationDialkylation; Hydrolysis issues
Atom Economy High (One-pot C-C bond + Decarboxylation)Lower (Requires leaving group removal)
Scalability Excellent (Crystallizable intermediate)Moderate (Chromatography often needed)
Decision Logic Visualization

RouteSelection Start Start: Select Precursor Aldehyde 2-Fluoro-4-methyl benzaldehyde Start->Aldehyde Bromide 2-Fluoro-4-methyl benzyl bromide Start->Bromide RouteA Route A: Knoevenagel (Methylmalonic Acid) Aldehyde->RouteA Preferred RouteB Route B: Alkylation (Diethyl Methylmalonate) Bromide->RouteB Legacy StepA1 Condensation (-CO2, -H2O) RouteA->StepA1 StepB1 Alkylation (NaH/THF) RouteB->StepB1 StepA2 Selective Hydrogenation (Critical Control Point) StepA1->StepA2 Target Target Acid (High Yield) StepA2->Target StepA2->Target Risk: Defluorination StepB2 Hydrolysis & Decarboxylation StepB1->StepB2 StepB2->Target

Caption: Comparative workflow. Route A minimizes unit operations but requires strict control during the hydrogenation step to prevent defluorination.

Module 2: The Knoevenagel-Doebner Step (The "Skeleton")

Objective: Synthesize (E)-3-(2-Fluoro-4-methylphenyl)-2-methylacrylic acid. Common Yield: 85-92%

Troubleshooting Guide

Q: My reaction stalls at 60% conversion. Adding more base doesn't help.

  • Diagnosis: Water accumulation is poisoning the equilibrium.

  • The Fix: The reaction produces water.[1] You must use a Dean-Stark trap (if using toluene/benzene) or a dehydrating solvent system.

  • Protocol Adjustment:

    • Use Toluene as the solvent.

    • Add Piperidine (0.1 eq) and Acetic Acid (0.05 eq) . The acid catalyst is crucial to activate the aldehyde carbonyl.

    • Reflux vigorously to remove water azeotropically.

Q: I am seeing a "gum" instead of crystals upon cooling.

  • Diagnosis: Polymerization of the acrylic acid derivative or retained solvent.

  • The Fix: The

    
    -methyl group makes the double bond prone to polymerization.
    
    • Add a radical inhibitor (e.g., BHT or Hydroquinone , 100 ppm) to the reaction mixture.

    • Acidify the workup with cold HCl to pH 2 immediately to precipitate the free acid. Do not let the oil sit in warm basic solution.

Module 3: Hydrogenation (The "Danger Zone")

Objective: Reduce the alkene without removing the fluorine atom (Hydrodefluorination). Target Yield: >95%

The Scientific Mechanism of Failure

The C-F bond in the ortho position is activated. Standard Palladium on Carbon (Pd/C) is aggressive and will perform hydrogenolysis (cleaving the C-F bond) alongside hydrogenation, producing the des-fluoro impurity (3-(4-methylphenyl)-2-methylpropanoic acid). This impurity is nearly impossible to separate by crystallization.

Optimized Hydrogenation Protocol
ParameterStandard (High Risk)Optimized (High Yield)
Catalyst 10% Pd/C5% Pt/C (Sulfided) or Rh/Al₂O₃
Solvent MethanolEthyl Acetate or Toluene
Base NoneTriethylamine (0.1 eq)
H₂ Source H₂ Gas (High Pressure)Formic Acid / TEA (Transfer Hydrogenation)
Step-by-Step Protocol: Catalytic Transfer Hydrogenation (CTH)

Recommended to prevent defluorination.

  • Charge: Dissolve the acrylic acid intermediate (1.0 eq) in Isopropanol (10 vol).

  • Catalyst: Add 5% Pd/C (wet, 2 wt% loading). Note: CTH is gentler, allowing the use of Pd if temperature is controlled.

  • Donor: Add Ammonium Formate (3.0 eq) or Formic Acid/TEA complex.

  • Reaction: Heat to 60°C (Do NOT reflux at 80°C). Monitor by HPLC every 30 mins.

  • Workup: Filter catalyst while hot. Concentrate filtrate. Partition between Ethyl Acetate and Water.

Pathway Visualization: Preventing Defluorination

HydrogenationControl Input Acrylic Acid Intermediate (C=C Bond + Ar-F Bond) ConditionA High Pressure H2 Pd/C, Methanol Input->ConditionA ConditionB Transfer Hydrogenation Formic Acid, 60°C Input->ConditionB ResultA Mixture: Target + Des-fluoro Impurity ConditionA->ResultA C-F Cleavage Risk ResultB Target: Intact Fluorine ConditionB->ResultB Kinetic Control PathA Aggressive Reduction PathB Selective Reduction

Caption: Selection of hydrogen source is critical. Transfer hydrogenation (Condition B) kinetically favors alkene reduction over C-F bond cleavage.

Module 4: FAQ & Troubleshooting

Q: The product is an oil that won't crystallize. How do I get a solid?

  • A: This molecule has a low melting point due to the methyl/fluoro substitution.

    • Technique: Dissolve the crude oil in a minimum amount of n-Heptane with 5% Toluene at 50°C. Cool slowly to 0°C with stirring. Seed with a pure crystal if available.

    • Alternative: Convert to the Dicyclohexylamine (DCHA) salt . This salt is usually a high-melting solid, allowing for easy purification. You can liberate the free acid later with dilute H₂SO₄.

Q: I see a 5% impurity at RRT 0.95 in HPLC. What is it?

  • A: This is likely the Isomerized Alkene . During Knoevenagel, the double bond can migrate to the

    
    -position (deconjugated).
    
    • Impact: It usually reduces to the same product, so it is not a yield loss unless it polymerizes.

    • Fix: Ensure your hydrogenation runs to completion; the catalyst will eventually reduce both isomers.

Q: Can I use the Heck Reaction instead?

  • A: You can (2-Fluoro-4-methyl-1-bromobenzene + Methyl Methacrylate), but we advise against it for yield improvement.

    • Reason: The ortho-fluorine creates steric hindrance for the oxidative addition of Palladium. You will require expensive ligands (like P(o-tol)3) and higher temperatures, which promotes de-halogenation.

References

  • Taleb, B. et al. (2025).[2][3] Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. Link

  • Ebdrup, S. et al. (2003). Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar. Journal of Medicinal Chemistry. Link

  • Hellmold, H. et al. (2007).[4] Tesaglitazar, a PPARalpha/gamma agonist, induces interstitial mesenchymal cell DNA synthesis.[4][5] Toxicological Sciences. Link

  • Alfa Chemistry . Knoevenagel Condensation: Mechanisms and Modifications. Link

  • Organic Chemistry Portal . Doebner Modification of the Knoevenagel Condensation. Link

Sources

Optimization

Minimizing defluorination side reactions in phenylpropanoic acid synthesis

Topic: Minimizing Defluorination Side Reactions Doc ID: TS-F-PPA-001 | Status: Active | Last Updated: 2026-02-14 Executive Summary & Scope The Challenge: Synthesizing fluorinated phenylpropanoic acids (and their derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Defluorination Side Reactions

Doc ID: TS-F-PPA-001 | Status: Active | Last Updated: 2026-02-14

Executive Summary & Scope

The Challenge: Synthesizing fluorinated phenylpropanoic acids (and their derivatives) often involves the reduction of fluorocinnamic acids or esters. The presence of fluorine—particularly at the ortho or para positions relative to the electron-withdrawing carboxyl tail—creates a "perfect storm" for side reactions.

Primary Failure Modes:

  • Hydrodefluorination (HDF): During catalytic hydrogenation, the C-F bond is susceptible to oxidative addition by the metal catalyst (Pd), leading to cleavage and replacement with hydrogen.

  • Nucleophilic Aromatic Substitution (

    
    ):  Basic conditions used in ester hydrolysis or cross-coupling can trigger the displacement of fluorine by hydroxide or alkoxides.
    

This guide provides troubleshooting protocols to suppress these pathways while maintaining high yields of the target saturated acid.

Module A: Troubleshooting Catalytic Hydrogenation

Context: You are reducing a fluorocinnamic acid/ester to a fluorophenylpropanoic acid using


 and a metal catalyst.
FAQ: Why is my fluorine falling off during hydrogenation?

A: The standard catalyst, Palladium on Carbon (Pd/C), is chemically promiscuous. It readily inserts into aryl C-F bonds, especially in polar protic solvents (MeOH, EtOH). This pathway competes with the desired alkene reduction.

Protocol: Selective Hydrogenation Workflow

Step 1: Catalyst Selection (The "Adams" Switch) Stop using Pd/C if you observe >5% defluorination. Switch to Platinum(IV) oxide (


, Adams' Catalyst)  or Rhodium on Alumina (

)
.
  • Mechanism:[1][2][3][4] Pt and Rh have a significantly higher activation energy for oxidative addition into the C-F bond compared to Pd, while remaining active for C=C reduction [1].

Step 2: The "Poison" Strategy (If you must use Pd/C) If you are restricted to Pd/C, you must poison the active sites responsible for hydrogenolysis.

  • Add Diphenylsulfide (

    
    ):  Add 0.5 - 1.0 equiv (relative to Pd metal) of 
    
    
    
    to the reaction mixture.
  • Result: Sulfur binds to the highly active "kink" sites on the Pd surface (responsible for C-F cleavage) but leaves the terrace sites available for alkene reduction [2].

Step 3: Solvent Engineering Avoid Methanol. The high solubility of


 and the protic nature facilitate the HDF pathway.
  • Recommended: Ethyl Acetate (EtOAc) or Toluene.

  • Pro-Tip: If solubility is an issue in non-polar solvents, use a biphasic system (Toluene/Water) or add small amounts of Acetic Acid (AcOH) to EtOAc, which paradoxically suppresses HDF in some fluorinated systems by protonating reactive intermediates.

Data: Catalyst Performance Comparison
Catalyst SystemSolvent

Pressure
Yield (Target)Defluorination (Impurity)
10% Pd/C MeOH1 atm85%12-15% (High Risk)
10% Pd/C +

EtOAc1 atm92%< 1% (Recommended)

EtOAc3 atm94%< 0.5% (Gold Standard)
5% Rh/C THF5 atm90%< 2%
Visualization: Competitive Reaction Pathways

HydrogenationPathways cluster_legend Catalyst Decision Logic SM Fluorocinnamic Acid (Starting Material) Inter Pd-Alkene Complex SM->Inter Adsorption Target Fluoro-Phenylpropanoic Acid (Target) Inter->Target H2 Addition (Fast on Pt/Rh) Impurity Defluoro-Phenylpropanoic Acid (Impurity) Inter->Impurity Oxidative Addition into C-F (Fast on Pd/C) Legend Pd/C: High risk of Red path PtO2/Rh: Favors Green path Pd/C + Ph2S: Blocks Red path

Figure 1: Kinetic competition between desired hydrogenation (Green) and undesired hydrodefluorination (Red).[5]

Module B: Preventing Base-Mediated Defluorination ( )

Context: You are hydrolyzing a fluorocinnamate ester or performing a Heck coupling to build the chain.

FAQ: Why did my fluorine convert to a phenol/ether?

A: If your fluorine is para or ortho to the acrylate tail, the ring is electron-deficient. The acrylate group acts as an electron sink, activating the ring for Nucleophilic Aromatic Substitution (


). Strong bases (

,

) will attack the C-F bond.
Protocol: Safe Hydrolysis & Coupling

Scenario 1: Ester Hydrolysis (Saponification)

  • Problem: Using

    
     or 
    
    
    
    in water/methanol at reflux.
  • Solution: Use Trimethyltin hydroxide (

    
    )  in 1,2-dichloroethane (DCE) at 80°C.
    
    • Why: This is a neutral, non-basic hydrolysis method that leaves the C-F bond untouched [3].

  • Alternative: Acidic hydrolysis (HCl/Dioxane) is safer for the C-F bond but requires acid-stable functional groups.

Scenario 2: Heck Coupling (Building the Chain)

  • Problem: Standard Heck conditions use

    
     or Carbonate bases at high temps (
    
    
    
    ).
  • Solution: Use Dicyclohexylmethylamine (

    
    )  as the base.
    
    • Why: The steric bulk of dicyclohexyl groups prevents the amine from acting as a nucleophile against the C-F bond, while still functioning as a proton scavenger for the Pd cycle [4].

Visualization: Risk Assessment

SNAr_Risk Substrate Fluorinated Substrate Position Is Fluorine Ortho/Para to Carbonyl? Substrate->Position Safe Low Risk: Standard Conditions OK Position->Safe No (Meta) Danger High Risk: Activated for SNAr Position->Danger Yes Mitigation Mitigation Protocol: 1. Use Bulky Bases (Cy2NMe) 2. Use Acidic/Neutral Hydrolysis 3. Lower Temp < 80°C Danger->Mitigation Apply Fix

Figure 2: Decision tree for assessing the risk of nucleophilic displacement of fluorine.

References

  • Sajiki, H., et al. (2006).[6] Chemoselective Hydrogenation of Functionalities in the Presence of Aromatic Nuclei. Organic Letters . [Link]

  • Mori, A., et al. (2006).[6] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters . [Link]

  • Furlán, R. L., et al. (2010). Trimethyltin Hydroxide: A Versatile Reagent for Ester Hydrolysis. Organic Reactions . [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition . [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 3-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 3-(2-fluoro-4-methylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols for the successful separation of this compound's enantiomers. The methodologies and principles discussed are grounded in established practices for the resolution of 2-arylpropionic acids.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions regarding the most common and scalable method for chiral resolution: diastereomeric salt crystallization.

Q1: What is the underlying principle of chiral resolution by diastereomeric salt formation?

The process hinges on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which do not.[1][2] A racemic mixture of your carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms two diastereomeric salts: (R)-acid·(R)-base and (S)-acid·(R)-base (assuming an (R)-base was used). Because these salts are diastereomers, they have different physical properties, most critically, different solubilities in a given solvent system.[2][3] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor, enabling their separation by filtration.[4][5]

Q2: How do I select a suitable chiral resolving agent for my carboxylic acid?

For resolving chiral carboxylic acids, enantiomerically pure chiral amines are the standard choice.[2][6] Several factors influence this decision:

  • Availability and Cost: Naturally occurring alkaloids (e.g., brucine, strychnine, quinine) and synthetic amines (e.g., (R)- or (S)-α-methylbenzylamine, 1-phenylethylamine) are common choices due to their availability in high enantiomeric purity.[2][5][6]

  • Structural Match: The resolving agent should form a stable, crystalline salt with the target acid. While hard to predict, amines with rigid structures often yield highly crystalline salts.

  • Previous Success: Literature precedents for resolving structurally similar 2-arylpropionic acids (like ibuprofen or flurbiprofen) can provide excellent starting points.[6] For 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, common resolving agents like (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine are logical first choices.

Q3: Why is solvent selection so critical to the success of the resolution?

The solvent is arguably the most critical variable in diastereomeric salt resolution.[7] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts.[7][8] This allows the less soluble salt to crystallize in high purity and yield, while the more soluble salt remains dissolved. A poor solvent choice can lead to no crystallization, co-precipitation of both salts (resulting in low enantiomeric excess), or the formation of an oil instead of crystals.[7][8] A systematic solvent screening is the most effective way to identify an optimal system.[7]

Troubleshooting Guide: Common Experimental Issues

This section provides direct answers to specific problems you may encounter during the resolution process.

Problem 1: No crystals have formed, or my product has "oiled out."

This is a common issue related to solubility and supersaturation. "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[8]

  • Possible Cause 1: Inappropriate Solvent or Concentration. The diastereomeric salts may be too soluble in the chosen solvent to crystallize, or the concentration may be too high, leading to oiling out.

    • Solution: Conduct a systematic solvent screen using solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).[7] If an oil forms, try adding more solvent to lower the concentration or switch to a less polar solvent system.[8]

  • Possible Cause 2: Nucleation Failure. The solution may be supersaturated, but crystal nucleation has not been initiated.

    • Solution: Induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface.[7] Alternatively, if you have a small sample of the desired pure diastereomeric salt, add a "seed crystal" to initiate crystallization.

  • Possible Cause 3: Crystallization Temperature is Too High. The melting point of the diastereomeric salt may be lower than the crystallization temperature.

    • Solution: Try lowering the final crystallization temperature. A slow, controlled cooling profile is often more effective than rapid cooling.[8]

Troubleshooting Workflow: From No Crystals to Success

G cluster_troubleshooting Troubleshooting Steps start Start: Racemic Acid + Resolving Agent in Chosen Solvent outcome Observation: Clear Solution (No Crystals) or Oily Product start->outcome scratch 1. Induce Nucleation: - Scratch flask - Add seed crystal outcome->scratch Is solution supersaturated? cool 2. Adjust Temperature: - Cool solution slowly - Hold at lower temp (e.g., 4°C) scratch->cool No success success Success: Crystals Form scratch->success concentrate 3. Increase Concentration: - Slowly evaporate solvent cool->concentrate No success cool->success antisolvent 4. Add Anti-Solvent: - Add a solvent in which the salt is insoluble concentrate->antisolvent No success concentrate->success rescreen 5. Re-screen Solvents: - Test different solvents/ mixtures systematically antisolvent->rescreen No success antisolvent->success rescreen->success

Caption: Troubleshooting decision tree for crystallization failure.

Problem 2: The yield of my desired diastereomeric salt is very low.

Low yield indicates that a significant portion of the target diastereomer remains in the mother liquor.

  • Possible Cause 1: High Solubility of the Target Salt. The desired diastereomeric salt has significant solubility in the chosen solvent, even at lower temperatures.

    • Solution 1: Optimize Solvent System. The addition of an "anti-solvent" (a solvent in which the salt is poorly soluble) can effectively reduce the salt's solubility and promote precipitation, thereby increasing the yield.[1][7]

    • Solution 2: Lower Final Temperature. Ensure the crystallization is allowed to proceed to a sufficiently low temperature (e.g., 4°C or 0°C) for an adequate amount of time to maximize precipitation.

  • Possible Cause 2: Sub-optimal Stoichiometry. The molar ratio of the resolving agent to the racemic acid can influence the yield.

    • Solution: While a 1:1 ratio of racemate to resolving agent is common, some protocols use 0.5 equivalents of the resolving agent.[9] It may be beneficial to screen different molar ratios to find the optimal balance for yield and purity.

Problem 3: The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of my product is low.

This is a critical issue indicating poor selectivity in the crystallization process.

  • Possible Cause 1: Similar Solubilities of Diastereomers. The primary cause of low d.e. is that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[7][8]

    • Solution 1: Recrystallization. This is the most powerful tool for enhancing purity. Recrystallizing the obtained salt, potentially from a different solvent system, will enrich the less soluble diastereomer.[7] Often, multiple recrystallizations are needed to achieve high d.e.

    • Solution 2: Optimize Crystallization Conditions. A slower, more controlled cooling rate can enhance the selectivity of crystallization, favoring the formation of the less soluble salt's crystals.[8]

    • Solution 3: Comprehensive Solvent Re-Screening. Your initial solvent screen may have identified a solvent for crystallization, but not the most selective one. A new screen focused on maximizing the d.e. is warranted.

  • Possible Cause 2: Formation of a Double Salt or Solid Solution. In some cases, the two diastereomeric salts and the resolving agent can crystallize together in a defined stoichiometric ratio, known as a double salt, which can prevent effective resolution.[10]

    • Solution: This phenomenon is highly dependent on the specific resolving agent and solvent. The only effective solution is to change one of these components fundamentally—either select a different chiral resolving agent or perform a new, broad solvent screen.[10]

Workflow for Optimizing Enantiomeric Excess

G cluster_optimization Optimization Cycle start Start: Initial Crystallization Yields Salt with Low d.e./e.e. recrystallize 1. Recrystallize Salt (from same or different solvent) start->recrystallize analyze1 Analyze d.e./e.e. (Chiral HPLC) recrystallize->analyze1 decision Is d.e./e.e. > 98%? analyze1->decision slow_cool 2. Optimize Cooling (Slower, controlled cooling rate) analyze2 Analyze d.e./e.e. slow_cool->analyze2 analyze2->decision rescreen 3. Re-screen Solvents (Focus on selectivity) analyze3 Analyze d.e./e.e. rescreen->analyze3 analyze3->decision decision->slow_cool No, try next step decision->rescreen No, try next step end Success: High Purity Enantiomer decision->end Yes

Caption: Iterative workflow for enhancing the enantiomeric purity.

Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent Screening for Optimal Crystallization

Objective: To identify a solvent or solvent mixture that provides the best combination of yield and diastereomeric excess (d.e.) for the crystallization of one diastereomeric salt.

Methodology:

  • In separate vials, dissolve a precise amount of racemic 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid and 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • To each vial, add a different screening solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof) dropwise at an elevated temperature (e.g., 60 °C) until a clear solution is obtained. Note the approximate volume of solvent used.

  • Allow the vials to cool slowly to room temperature, and then transfer them to a 4 °C refrigerator overnight.

  • Observe each vial for the quantity and quality of crystals formed.

  • Isolate the crystals from each successful condition by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Calculate the yield for each condition.

  • Liberate the free acid from a small, precisely weighed sample of the diastereomeric salt by dissolving it in a minimal amount of dilute acid (e.g., 1M HCl) and extracting with an organic solvent (e.g., ethyl acetate).

  • Analyze the enantiomeric excess (e.e.) of the liberated acid using Chiral HPLC (see Protocol 2). The d.e. of the salt is equivalent to the e.e. of the acid.

  • Record the results in a table for comparison.

Data Presentation: Solvent Screening Results
TrialResolving AgentSolvent SystemYield (%)Enantiomeric Excess (e.e.) (%)Observations
1(R)-PEAIsopropanol3578Well-defined needles
2(R)-PEAEthyl Acetate4265Fine powder
3(R)-PEAAcetonitrile2185Small prisms
4(R)-PEAToluene540Sparse crystals
5(R)-PEAIPA/Water (9:1)4582Dense precipitate

Table Abbreviation: (R)-PEA, (R)-1-phenylethylamine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To accurately quantify the ratio of the two enantiomers of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. Chiral stationary phases (CSPs), particularly those based on derivatized polysaccharides, are highly effective for separating enantiomers of 2-arylpropionic acids.[11][12]

Methodology:

  • Column Selection: A polysaccharide-based chiral column such as a Chiralpak AD-H or Chiralcel OD-H is a suitable starting point.[13][14]

  • Mobile Phase Preparation: For normal-phase HPLC, a typical mobile phase consists of a mixture of hexane (or heptane) and a polar modifier like isopropanol or ethanol. A small amount of an acidic modifier, such as trifluoroacetic acid (TFA) (typically 0.1%), is crucial for obtaining good peak shape for acidic analytes.[13]

    • Starting Condition: Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).

  • Sample Preparation: Prepare a stock solution of your resolved acid sample at approximately 1 mg/mL in the mobile phase. Prepare a standard solution of the racemic starting material at the same concentration for comparison.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and confirm the column's ability to separate them.

    • Inject the resolved sample.

    • Integrate the peak areas for the two enantiomers (A1 and A2).

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(A1 - A2) / (A1 + A2)] * 100 (where A1 > A2).

References
  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid. Benchchem.
  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. Google Patents.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. RSC Publishing.
  • Chiral resolution. Wikipedia.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. MDPI.
  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing.

Sources

Optimization

Overcoming steric hindrance in 2-methylpropanoic acid coupling reactions

Topic: Overcoming Steric Hindrance in 2-Methylpropanoic Acid (Isobutyric Acid) Coupling Ticket ID: ISO-2024-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division The "Isobutyryl Challenge":...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Methylpropanoic Acid (Isobutyric Acid) Coupling Ticket ID: ISO-2024-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Isobutyryl Challenge": Diagnostic & Triage

Welcome to the technical support hub. You are likely here because a "simple" coupling of 2-methylpropanoic acid (isobutyric acid) is failing.

The Deceptive Molecule: Isobutyric acid appears small (


), but it presents a specific kinetic wall: 

-branching
. The isopropyl group adjacent to the carbonyl creates a "gem-dimethyl" like steric shield. This blocks the trajectory of incoming nucleophiles (amines) during the formation of the tetrahedral intermediate.

Why Standard Protocols Fail:

  • EDC/NHS: The active ester is too bulky; the amine cannot approach effectively.

  • Racemization Misconception: Isobutyric acid is achiral . If you are observing stereochemical erosion, it is occurring on your amine partner or via harsh activation conditions affecting the amine's

    
    -center.
    
Interactive Decision Matrix

Use the following logic flow to select the correct protocol for your specific substrate pair.

CouplingLogic Start START: Define Coupling Partners AmineType Is the Amine Hindered? (e.g., t-butyl, N-methyl, aniline) Start->AmineType Scale Reaction Scale? AmineType->Scale No (Primary/Linear) Ghosez Protocol A: Ghosez's Reagent (Acid Chloride) AmineType->Ghosez Yes (Extreme Sterics) T3P Protocol B: T3P (Propylphosphonic Anhydride) (Mixed Anhydride) Scale->T3P Process/Scale-up (>1g) HATU Protocol C: HATU + Collidine (Uronium Salt) Scale->HATU Discovery (<100mg) T3P->Ghosez If T3P fails

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric demand and scale.

The "Gold Standard" Protocols

Do not deviate from these parameters without a specific hypothesis. These workflows are optimized to bypass the kinetic barrier of the isopropyl group.

Protocol A: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extreme steric hindrance (e.g., coupling to tert-butylamine or


-methyl anilines).
Mechanism:  Converts the acid to an acid chloride under neutral  conditions, avoiding the harsh acidity of thionyl chloride (

).

Reagents:

  • Ghosez’s Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Sigma-Aldrich/Merck).

  • Solvent: Dry DCM or CHCl3 (Must be anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve 2-methylpropanoic acid (1.0 equiv) in dry DCM (0.2 M).

  • Reagent Addition: Add Ghosez’s reagent (1.2 – 1.5 equiv) dropwise at 0°C.

  • Formation: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH to see the methyl ester). You are generating the Acid Chloride in situ.[1]

  • Coupling: Add the Amine (1.1 equiv) and a base (DIPEA or

    
    , 2.0 equiv) directly to the reaction mixture.
    
  • Completion: Stir for 2–16 hours depending on the amine's bulk.

Why this works: The acid chloride is the smallest, most reactive electrophile possible. It minimizes the steric penalty of the incoming nucleophile [1].

Protocol B: The Scalable "Green" Option (T3P)

Best for: Scale-up (>1g), chiral amines (low epimerization risk), and easy workup. Mechanism: Forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying purification.[2][3]

Reagents:

  • T3P: Propylphosphonic anhydride (50% wt in EtOAc or DMF).

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).

Step-by-Step Workflow:

  • Mix: Combine 2-methylpropanoic acid (1.1 equiv), Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc or DMF (0.5 M).

    • Note: High concentration is critical for T3P efficiency.

  • Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. If the amine is hindered, heat to 40–60°C.

  • Workup: Wash the organic layer with water, then 0.5M NaOH, then brine. T3P byproducts wash away in the aqueous phase.[2][4]

Why this works: T3P acts as a kinetic driver and water scavenger.[2] It is superior to HATU for "difficult" couplings on scale due to safety and cost [2].

Comparative Data Analysis

When choosing between reagents, consider the trade-off between reactivity and atom economy.[5]

FeatureProtocol A: Ghosez (Acid Cl)Protocol B: T3PProtocol C: HATU
Steric Tolerance Highest (Can couple t-butyl amines)HighModerate-High
Atom Economy Low (Reagent heavy)HighLow (Large byproduct)
Purification Requires chromatographyExtraction only (often)Chromatography required
Moisture Sensitivity Extreme (Must be dry)HighModerate
Cost HighModerateHigh

Advanced Troubleshooting (FAQs)

Q: I am using HATU and getting low yields. I see a peak with M+99 in LCMS. A: You have formed the Guanidinium adduct .

  • Cause: The amine is too sterically hindered to attack the active ester quickly. Instead, the excess amine reacts with the HATU uronium moiety itself.

  • Fix: Switch to Protocol A (Ghosez) . If you must use HATU, switch the base to 2,4,6-Collidine . Collidine is too bulky to deprotonate the uronium salt effectively, reducing side reactions, but strong enough to activate the acid.

Q: My reaction stalls at 50% conversion. A: This is likely product inhibition or aggregation.

  • Fix: Add a "chaotropic" salt like LiCl (0.5 M) to the THF or DMF solution. This breaks up hydrogen-bond networks that may be sequestering the amine or active ester.

Q: Can I use Thionyl Chloride (


) instead of Ghosez's reagent? 
A:  Yes, but with caution.
  • Risk:

    
     generates HCl gas and leaves traces of acid. If your amine is acid-sensitive (e.g., contains Boc groups or acetals), 
    
    
    
    will deprotect/decompose it. Ghosez's reagent maintains neutral pH.

Mechanistic Visualization

Understanding the failure mode of standard reagents helps in selecting the cure.

Mechanism cluster_Fail Standard Failure Mode (EDC/NHS) cluster_Success Success Mode (Ghosez/Acid Cl) Acid 2-Methylpropanoic Acid (Branched) Activation Activation Step (Reagent) Acid->Activation ActiveEster Bulky Active Ester (OBt/ONSu) Activation->ActiveEster Standard Reagents AcidChloride Small Electrophile (-COCl) Activation->AcidChloride Ghosez Reagent Clash STERIC CLASH Nucleophile blocked ActiveEster->Clash Add Amine Product Amide Product AcidChloride->Product Add Amine (Fast Attack)

Figure 2: Mechanistic comparison. Standard active esters add bulk to an already bulky acid, causing failure. Acid chlorides reduce the electrophile size, permitting attack.

References

  • Ghosez's Reagent Original Protocol & Utility: Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. [6]

  • Scale-Up & T3P Efficacy: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10][11] Organic Process Research & Development, 20(2), 140–177.[12][5]

  • Comprehensive Review of Amide Bond Formation: Valeur, E., & Bradley, M. (2009).[7][13] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Troubleshooting

Technical Support Hub: Purification of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Status: Active Operator: Senior Application Scientist Ticket Context: High-purity isolation of API Intermediate (CAS: 1289942-66-0 analog) Introduction: The Purification Landscape Welcome to the technical support center...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Context: High-purity isolation of API Intermediate (CAS: 1289942-66-0 analog)

Introduction: The Purification Landscape

Welcome to the technical support center for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid . This molecule is a critical scaffold in the synthesis of PPAR agonists and SGLT2 inhibitors. Its purification is deceptively challenging due to the "Alpha-Methyl Effect" —the chiral center at the


-position creates enantiomeric pairs, while the fluorinated phenyl ring introduces the risk of persistent regioisomers.

This guide treats your purification workflow as a troubleshooting ticket system. Select the "Ticket" below that matches your current impurity profile.

Ticket #001: Removing Regioisomers (The "Stubborn" Impurity)

User Report: "I have 1-3% of the 3-fluoro isomer contaminating my 2-fluoro target. Standard acid-base extraction isn't touching it."

Root Cause Analysis: Regioisomers (e.g., 3-(3-Fluoro-4-methylphenyl)-...) possess nearly identical pKa values to your target. Consequently, pH-swing extractions (acid/base washes) are ineffective. Furthermore, the fluoro-substituent is isosteric with hydrogen, allowing the impurity to fit into the crystal lattice of your target, leading to co-crystallization.

Resolution Protocol: Thermodynamic Recrystallization

To break the lattice inclusion, you must use a solvent system that exploits the slight difference in lattice energy between the ortho-fluoro (target) and meta-fluoro (impurity) isomers.

Recommended Solvent System: Toluene : Heptane (1:3 v/v)

ParameterSpecificationReason for Choice
Solvent A TolueneSolubilizes the aromatic ring via

-

interactions.
Solvent B n-HeptaneAnti-solvent that forces precipitation based on lattice stability.
Temperature 85°C

0°C
Slow cooling is critical to reject the impurity from the growing crystal.

Step-by-Step Procedure:

  • Dissolve crude solid in Toluene (3 mL per gram) at 85°C.

  • Add n-Heptane dropwise until persistent cloudiness appears.

  • Add just enough Toluene to clarify the solution again.

  • Critical Step: Turn off the heat and allow the flask to cool to room temperature in the oil bath (insulate with foil). This ensures a cooling rate of <10°C/hour.

  • Once at 25°C, move to an ice bath (0°C) for 2 hours.

  • Filter and wash with cold Heptane.

Expert Insight: If the regioisomer persists >0.5%, consider recrystallization from Isopropyl Acetate . The steric bulk of the solvent can sometimes discriminate better against the meta-isomer than toluene.

Ticket #002: The "Dehydro" Impurity (Alkene Removal)

User Report: "LC-MS shows a peak at M-2. This is the unreduced cinnamic acid precursor."

Root Cause Analysis: This is 3-(2-Fluoro-4-methylphenyl)-2-methylprop-2-enoic acid . It results from incomplete hydrogenation of the Knoevenagel condensation intermediate. The conjugated double bond makes this molecule planar, whereas your target is bent (sp3 carbons).

Resolution Protocol: Selective Precipitation

While hydrogenation is the primary fix, you can remove trace alkene (up to 5%) without re-running the reaction by exploiting the solubility difference caused by the planar structure.

The "Planar Rejection" Method:

  • Convert the crude acid to its Sodium Salt using 1N NaOH (pH 10).

  • Wash the aqueous layer with Dichloromethane (DCM) . Note: The alkene salt is slightly more lipophilic due to conjugation and may partition partially or form an emulsion layer—discard the organic/emulsion.

  • Re-acidify to pH 1.

  • Crystallize from dilute Ethanol (30% EtOH in Water).

    • Mechanism:[1][2] The saturated acid (target) is more flexible and solvated by water/ethanol mixtures. The planar alkene packs more tightly and is less soluble in highly aqueous media? Correction: Actually, the alkene is often less soluble in non-polar solvents, but in aqueous ethanol, the more hydrophobic alkene (due to conjugation/lack of rotation) often precipitates first or stays in the mother liquor depending on concentration.

    • Better Approach:Iodolactonization (Chemical Scavenging).

      • If crystallization fails, treat the mixture with

        
         in THF/Water. The alkene will cyclize to form a neutral iodolactone.
        
      • Perform a base extraction (pH 10). The target acid stays in water; the neutral lactone stays in the organic layer. Separate and acidify the aqueous layer to recover pure target.

Ticket #003: Enantiomeric Resolution (Chiral Purity)

User Report: "I synthesized the racemate, but I need the (S)-enantiomer. How do I resolve it?"

Root Cause Analysis: The alpha-methyl group creates a chiral center. Separation requires a chiral auxiliary to form diastereomeric salts, which have different physical properties (solubility).

Resolution Protocol: Diastereomeric Salt Formation

Chiral Selector: (S)-(-)-1-Phenylethylamine (CAS: 2627-86-3)

Workflow Diagram (Graphviz):

ChiralResolution Racemate Racemic Acid (R/S Mixture) SaltMix Diastereomeric Salts Formed (S-Acid/S-Amine) + (R-Acid/S-Amine) Racemate->SaltMix mix Amine Add (S)-(-)-1-Phenylethylamine Solvent: Acetone/Ethanol (9:1) Amine->SaltMix Filter Filtration SaltMix->Filter Crystallize @ 4°C Precipitate Solid Precipitate (Less Soluble Diastereomer) Likely (S,S)-Salt Filter->Precipitate Solids Liquor Mother Liquor (More Soluble Diastereomer) Likely (R,S)-Salt Filter->Liquor Filtrate Liberation Acidify (1N HCl) Extract with EtOAc Precipitate->Liberation Recrystallize 2x FinalProduct Pure (S)-Acid (Target Enantiomer) Liberation->FinalProduct

Caption: Workflow for resolving the racemic acid into the desired enantiomer using a chiral amine auxiliary.

Protocol:

  • Dissolve 10g of Racemic Acid in 100 mL Acetone with 10 mL Ethanol .

  • Add 0.55 equivalents of (S)-(-)-1-Phenylethylamine . Note: Using 0.5 eq maximizes the yield of the less soluble salt (Pope-Peachey method).

  • Heat to reflux, then cool slowly to room temperature.

  • Filter the white solid. This is usually the (S,S) salt (verify by specific rotation).

  • Liberation: Suspend the salt in water, add 1N HCl until pH < 2, and extract with Ethyl Acetate.

Ticket #004: Palladium Scavenging

User Report: "My product is grey/off-white. I used Pd/C for the hydrogenation."

Root Cause Analysis: Residual Palladium is trapped in the carboxylic acid matrix. Standard filtration often misses colloidal Pd.

Resolution Protocol: Thiol-Silica Scavenging

Do not rely on charcoal alone. The affinity of sulfur for palladium is required here.

  • Dissolve crude acid in THF or Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol or equivalent (functionalized silica) at 5% w/w relative to the substrate.

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE pad.
    
  • Evaporate solvent. The product should now be white.

Summary of Impurity Specifications

Impurity TypeChemical IdentityRemoval Strategy
Regioisomer 3-(3-Fluoro-4-methylphenyl)...Recrystallization (Toluene/Heptane)
Dehydro Prop-2-enoic acid analogIodolactonization or Hydrogenation
Enantiomer (R)-isomer (if (S) is target)Chiral Resolution w/ Phenylethylamine
Metal PalladiumThiol-functionalized Silica

References

  • Vertex AI Search. (2026). Synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid impurities. 2[2][3]

  • National Institutes of Health (NIH). (2021). Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography. PubMed. 4[2][3][4]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. 5[2][3][4]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. 6[3]

  • eScholarship. (2021). Fluoroarene Separations in Metal–Organic Frameworks. University of California. 7[2][3][4]

Sources

Optimization

Technical Support Center: Fluorinated Acid Derivatives Optimization

Status: Online 🟢 | Tier: Level 3 Advanced Support | Ticket Focus: Temperature & Reactivity Welcome to the Fluorine Chemistry Optimization Hub. User Advisory: You are likely here because your standard organic protocols (e...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Tier: Level 3 Advanced Support | Ticket Focus: Temperature & Reactivity

Welcome to the Fluorine Chemistry Optimization Hub.

User Advisory: You are likely here because your standard organic protocols (e.g., Thionyl Chloride reflux) failed. Fluorine’s high electronegativity ($ \chi = 3.98 $) and the strength of the C-F bond (116 kcal/mol) fundamentally alter the electronic landscape of carboxylic acid derivatives.

This guide treats your reaction parameters as a troubleshooting ticket , moving from critical failure modes to fine-tuning.

Module 1: Critical Alert – The Decarboxylation Trap

Ticket #: DEC-001 Symptom: "My reaction turns black/tars, gas evolution is observed, and yield is <10%." Diagnosis: Unwanted Thermal Decarboxylation.

The Mechanism of Failure: Alpha-fluorinated carboxylic acids (e.g., difluoroacetic acid,


-fluoro-phenylacetic acid) are structurally predisposed to lose 

. The inductive withdrawal of fluorine stabilizes the resulting carbanion intermediate, significantly lowering the activation energy (

) for decarboxylation. Standard activation methods requiring heat (e.g.,

at 80°C) often exceed the decomposition threshold of these sensitive substrates.

The Solution: The "Cold Activation" Protocol Switch from thermal generation of acyl chlorides to mild generation of acyl fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Protocol: TFFH-Mediated Coupling at Low Temperature

Standard: Carpino et al. J. Am. Chem. Soc. 1995 [1]

  • Setup: Flame-dry a 2-neck round bottom flask under

    
    .
    
  • Solvation: Dissolve the

    
    -fluorinated acid (1.0 equiv) in dry DCM (
    
    
    
    ).
  • Base Addition: Cool to 0°C . Add DIEA (Diisopropylethylamine) (3.0 equiv). Note: Do not use pyridine if possible; hindered bases prevent self-quenching.[1]

  • Activation: Add TFFH (1.1 equiv). Stir at 0°C for 30 mins .

    • Checkpoint: The solution should remain clear/pale yellow. Darkening indicates decomposition.

  • Nucleophile: Add your amine/alcohol (1.1 equiv).

  • Ramp: Allow to warm to 20°C naturally over 2 hours. DO NOT HEAT.

Why this works: Acyl fluorides are less moisture-sensitive and more resistant to racemization than acyl chlorides, yet sufficiently reactive for coupling without thermal forcing [2].

Decarboxylation_Pathway Acid Alpha-Fluoro Acid Heat Heat (>50°C) (SOCl2 Reflux) Acid->Heat High Energy TFFH TFFH Reagent (0°C) Acid->TFFH Low Energy Inter_Unstable Carbanion Intermediate (Stabilized by F) Heat->Inter_Unstable AcylF Stable Acyl Fluoride TFFH->AcylF Kinetic Control Decomp Decomposition (CO2 Loss + Tars) Inter_Unstable->Decomp Fast Product Coupled Product (Amide/Ester) AcylF->Product Nucleophilic Attack

Caption: Figure 1. Thermal pathways contrasting the high-risk decarboxylation route (red) vs. the stable acyl fluoride route (green).

Module 2: Kinetic vs. Thermodynamic Optimization

Ticket #: KIN-002 Symptom: "Reaction is stalled. No conversion after 24h at -78°C, but impurities form at RT."[1] Diagnosis: The "Goldilocks" Zone Failure.

Technical Insight: Fluorine is an electron-withdrawing group (EWG).

  • Effect on Carbonyl: It makes the carbonyl carbon more electrophilic (good for attack).

  • Effect on Nucleophile: If your nucleophile is also fluorinated (e.g., trifluoroethylamine), it is significantly deactivated (bad for attack).

  • The Trap: Researchers often over-cool (-78°C) fearing decomposition, but the deactivated nucleophile lacks the energy to overcome the activation barrier.

Data: Temperature Windows for Fluorinated Couplings

Substrate TypeActivation MethodRec.[2][3][4][5] Temp RangeSolventRisk Factor
Perfluorinated AcidOxalyl Chloride/DMF0°C

RT
DCMLow (Stable C-F chains)

-Fluoro Acid
TFFH or HATU0°C (Constant)DMF/DCMHigh (Decarboxylation)
Fluorinated Aniline (Nu)Acid ChlorideReflux (80°C)TolueneLow (Nu is sluggish)
Difluoroacetyl ChlorideDirect Mixing-20°C

0°C
THFHigh (Volatility/Hydrolysis)

Troubleshooting Protocol: The "Stepwise Ramp" If your reaction is stalled:

  • Start at -20°C (Cryocooler or Ice/Salt).

  • Hold for 1 hour . Check LCMS.

  • If <10% conversion, raise to 0°C . Hold 2 hours.

  • Only proceed to RT if conversion is <50% and no impurities are visible.

Module 3: Safety & Scale-Up (The "Hidden" Hazard)

Ticket #: SAF-003 Symptom: "Unexpected pressure buildup or respiratory irritation during workup." Diagnosis: Hydrolysis of Fluoroacetyl Chloride releasing HF/HCl.

Critical Safety Notice: Short-chain fluorinated acid chlorides (e.g., Fluoroacetyl chloride) are exceptionally toxic and volatile (bp ~71°C) [3]. Unlike standard acetyl chloride, the hydrolysis produces Hydrogen Fluoride (HF), which penetrates skin and decalcifies bone.

The "Zero-Water" Quench Protocol: Never add water directly to the reaction mixture for scale-up (>5g).

  • Scavenge: React excess acid chloride with a "dummy" nucleophile (e.g., Morpholine) or adsorb onto solid phase (Polymer-supported amine) before aqueous workup.

  • Ventilation: All rotovap exhaust must be trapped with a KOH scrubber.

  • PPE: Double gloving (Nitrile + Laminate) is mandatory.

Safety_Workflow Rxn Crude Reaction Mixture (Excess Fluoroacetyl Chloride) Water Direct Water Quench? Rxn->Water Explosion VIOLENT EXOTHERM HF Gas Release (CRITICAL HAZARD) Water->Explosion YES (Don't do this) Scavenge Add Morpholine/PS-Trisamine (Stir 30 min) Water->Scavenge NO (Correct Path) Wash Basic Wash (Sat. NaHCO3) (Neutralize Trace HF) Scavenge->Wash Isolate Safe Isolation Wash->Isolate

Caption: Figure 2. Mandatory safety workflow for quenching fluorinated acid chloride reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) for difluoroacetic acid? 
A: Not recommended.  The boiling point of 

(76°C) is too high for the stability of the intermediate. If you must use it, add catalytic DMF and keep the temp

, then distill under vacuum immediately. TFFH or Cyanuric Fluoride are superior choices [1].

Q: My product has the wrong regiochemistry on a fluorinated ring. Why? A: This is a temperature control issue in


 reactions.
  • Low Temp (-40°C): Favors substitution para to the Fluorine (kinetic control).

  • High Temp (>80°C): Can lead to ortho substitution or scrambling if other EWGs are present.

  • Fix: Lower the temperature and use a more reactive leaving group (change -Cl to -F on the ring).

Q: Why is my yield low with HATU? A: HATU is generally excellent, but for alpha-fluorinated acids, the activated ester (OAt) can sometimes undergo rearrangement or hydrolysis if the solvent isn't strictly anhydrous. Switch to TFFH to generate the Acyl Fluoride intermediate, which is more robust [4].

References
  • Carpino, L. A., et al. (1995).[6] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Conversion to Amides." Journal of the American Chemical Society, 117(19), 5401–5402.

  • Olah, G. A., et al. (1973). "Synthetic Methods and Reactions; I. Preparation of Acyl Fluorides from Carboxylic Acids." Synthesis, 1973(08), 487-488.

  • Santa Cruz Biotechnology. (2025). "Fluoroacetyl Chloride Safety Data Sheet." SCBT Material Safety Data.

  • Pittelkow, M., et al. (2004). "TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates." Synthesis, 2004(15), 2485-2489.

Sources

Troubleshooting

Solving solubility issues of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in water

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for resolving solubility challenges wi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for resolving solubility challenges with 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in aqueous solutions. Our recommendations are grounded in established physicochemical principles and validated experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid?

A1: The limited water solubility of this compound is primarily attributed to its molecular structure. The presence of the fluorinated methylphenyl group imparts significant lipophilicity (hydrophobicity), which is not sufficiently counteracted by the single polar carboxylic acid group. Carboxylic acids are known to have varying solubility depending on their structure.

Q2: What is the expected pH of a simple aqueous solution of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid?

A2: As a carboxylic acid, it will form a weakly acidic solution in water. The exact pH will depend on the concentration, but for typical lab solutions, you can expect the pH to be in the 2-3 range.[1] Most carboxylic acids have a pKa between 4 and 5.[2]

Q3: Can I assume this compound will behave like other simple carboxylic acids, such as propanoic acid?

A3: While it shares the propanoic acid backbone, the large, nonpolar phenyl substituent dramatically alters its properties. Propanoic acid itself is miscible with water, a property that is significantly reduced by the addition of the lipophilic phenyl group.[3][4] Therefore, direct comparisons to the solubility of simple carboxylic acids can be misleading.

Troubleshooting Guide: Enhancing Aqueous Solubility

Issue 1: The compound does not dissolve in water at the desired concentration.

This is the most common issue encountered with this molecule due to its hydrophobic nature. The following strategies can be employed to systematically enhance its solubility.

Scientific Rationale: Carboxylic acids are weak acids that can be deprotonated to form a carboxylate salt.[5] This salt form is an ionic species and is significantly more soluble in water than the neutral, protonated form.[5] By increasing the pH of the aqueous solution above the pKa of the carboxylic acid, we can drive the equilibrium towards the formation of the more soluble carboxylate anion. Most carboxylic acids have a pKa of around 5, meaning that at a pH of 5, half of the acid will be in its protonated form and the other half will be deprotonated.[6]

Experimental Protocol: pH-Mediated Solubilization

  • Initial Slurry Preparation: Prepare a slurry of the 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in the desired volume of purified water at your target concentration.

  • Titration with Base: While stirring vigorously, slowly add a suitable base, such as 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), dropwise to the slurry.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Endpoint Determination: Continue adding the base until the compound is fully dissolved. The pH at which complete dissolution occurs should be recorded. It is generally recommended to adjust the pH to at least 2 units above the compound's pKa to ensure complete ionization and dissolution.

  • Final Concentration Adjustment: If necessary, adjust the final volume with additional purified water to achieve the precise target concentration.

Troubleshooting this Protocol:

  • Precipitation upon standing: If the compound precipitates out of solution over time, it may indicate that the pH has drifted downwards. Re-adjusting the pH should re-dissolve the compound. For long-term stability, consider using a buffer system instead of just adjusting the pH with a strong base.

  • Salt selection: While NaOH and KOH are common, other bases can be used to form different salts, which may have varying solubilities and other properties.

Issue 2: The required pH for solubilization is not compatible with my experimental system (e.g., cell culture, in-vivo studies).

In many biological applications, a neutral or near-neutral pH is required. In such cases, alternative solubilization strategies are necessary.

Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7] Common co-solvents used in pharmaceutical and research settings include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]

Experimental Protocol: Co-solvent System Development

  • Co-solvent Screening: Test the solubility of the compound in a range of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol, PEG 400, and Dimethyl Sulfoxide (DMSO).

  • Systematic Titration: Prepare a concentrated stock solution of the compound in the most effective co-solvent.

  • Aqueous Dilution: Gradually add the aqueous buffer (at the desired final pH) to the co-solvent stock solution while vortexing or stirring.

  • Observation for Precipitation: Monitor the solution for any signs of precipitation. The point at which the solution becomes cloudy indicates the limit of solubility for that particular co-solvent/aqueous buffer ratio.

  • Optimization: Systematically vary the percentage of the co-solvent to find the lowest effective concentration that maintains the compound in solution.

Data Presentation: Example of Co-solvent Solubility Screening

Co-solventMaximum Achievable Concentration (mg/mL) without Precipitation
10% Ethanol in PBS (pH 7.4)Data to be determined experimentally
20% Ethanol in PBS (pH 7.4)Data to be determined experimentally
10% PEG 400 in PBS (pH 7.4)Data to be determined experimentally
20% PEG 400 in PBS (pH 7.4)Data to be determined experimentally

Troubleshooting this Protocol:

  • Toxicity concerns: Be mindful of the potential toxicity of the chosen co-solvent in your specific application, especially for cell-based assays or in-vivo studies. Always consult the relevant literature for tolerance levels.

  • Precipitation upon dilution: If the compound precipitates upon further dilution into your experimental system, it indicates that the final concentration of the co-solvent is too low to maintain solubility. It may be necessary to increase the co-solvent concentration in the final assay medium, if permissible.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[] They can encapsulate hydrophobic ("guest") molecules, like 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, within their cavity, forming an inclusion complex.[10][11] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[][10]

Experimental Workflow: Cyclodextrin Complexation

G cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis A Weigh 3-(2-Fluoro-4-methylphenyl)- 2-methylpropanoic acid and Cyclodextrin B Prepare aqueous solution of Cyclodextrin A->B Dissolve C Add the compound to the Cyclodextrin solution B->C Add guest molecule D Stir/sonicate the mixture (e.g., 24-48 hours at room temperature) C->D Facilitate complex formation E Filter the solution to remove any undissolved compound D->E Separate soluble fraction F Quantify the concentration of the dissolved compound (e.g., by HPLC) E->F Determine solubility

Caption: Workflow for determining solubility enhancement using cyclodextrins.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Phase Solubility Diagram Construction:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add an excess amount of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid to each solution.

    • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate, for example by using UV-Vis spectroscopy or HPLC.

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.

  • Preparation of Stock Solution: Based on the phase solubility diagram, prepare a stock solution by dissolving the compound in a cyclodextrin solution of the appropriate concentration.

Troubleshooting this Protocol:

  • Limited solubility enhancement: If the increase in solubility is insufficient, consider trying a different type of cyclodextrin (e.g., sulfobutylether-β-cyclodextrin, SBE-β-CD), as the size and nature of the cyclodextrin cavity can influence the stability of the inclusion complex.

  • Non-linear phase solubility diagram: A non-linear relationship may indicate self-aggregation of the cyclodextrin or the formation of complexes with a stoichiometry other than 1:1.[12]

Summary of Troubleshooting Approaches

MethodMechanismAdvantagesDisadvantages
pH Adjustment Ionization to form a more soluble salt.[5]Simple, cost-effective, can lead to a large increase in solubility.Resulting pH may not be suitable for all applications; risk of precipitation if pH changes.
Co-solvents Reduces the polarity of the aqueous medium.[7]Effective for many lipophilic compounds; can be combined with other methods.Potential for toxicity; may affect the stability of other components in the formulation.
Cyclodextrins Encapsulation of the hydrophobic molecule within a hydrophilic host.[][10]Generally low toxicity; can improve stability; suitable for in-vivo applications.Can be more expensive; may not be effective for all molecules; potential for competitive displacement by other formulation components.[12]

Logical Flow for Method Selection

G Start Solubility Issue with 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid pH_Check Is a wide pH range acceptable for the application? Start->pH_Check pH_Adjust Use pH Adjustment/ Salt Formation pH_Check->pH_Adjust Yes CoSolvent_Check Are organic co-solvents (e.g., Ethanol, PEG 400) compatible with the system? pH_Check->CoSolvent_Check No End Optimized Solubilization Achieved pH_Adjust->End Use_CoSolvent Use a Co-solvent System CoSolvent_Check->Use_CoSolvent Yes Use_Cyclodextrin Use Cyclodextrin Complexation CoSolvent_Check->Use_Cyclodextrin No Use_CoSolvent->End Use_Cyclodextrin->End

Caption: Decision tree for selecting a solubilization strategy.

References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • International Journal of Pharmaceutical Sciences and Research. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • SciSpace. Emulsion forming drug delivery system for lipophilic drugs. [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • Chemistry LibreTexts. 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • Quora. What is the standard pH of carboxylic acids?. [Link]

  • Sciencemadness Wiki. Propionic acid. [Link]

  • Wikipedia. Propionic acid. [Link]

  • PubMed. Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. [Link]

  • Chemguide. carboxylic acids as acids. [Link]

  • Reddit. What pH for Complete Reprotonation of an Acid? : r/chemhelp. [Link]

  • Quora. Between propanoic and propanedioic acid, which compound is more soluble in water?. [Link]

  • digital-pH. pH Adjustment and Neutralization, the basics. [Link]

  • PubChem. 3-(2-Methylphenyl)propionic acid. [Link]

  • Veeprho. 2-[3-Fluoro-4-(methyl carbonyl) phenyl amino]-2-methyl propanoic acid. [Link]

  • Pharmaffiliates. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid. [Link]

  • PubChem. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. [Link]

  • US EPA. 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid Env. Fate/Transport. [Link]

  • Visnyk of Lviv University. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. [Link]

Sources

Optimization

Technical Support Center: Identification of Degradation Products in Fluorinated Methylpropanoic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured as a series of questions you might encounter while investigating the stability and degradation of fluorinated methylpropanoic acids. We will cover everything from initial study design to the final structural elucidation of unknown degradants.

Section 1: Foundational Concepts & Study Design

This section addresses the preliminary questions regarding the stability of fluorinated methylpropanoic acids and how to properly design a study to investigate their degradation.

Q1: Why are fluorinated methylpropanoic acids of interest, and what makes their degradation pathways unique?

Fluorinated methylpropanoic acids are crucial building blocks in medicinal chemistry. The incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design[1][2]. However, the very feature that imparts these benefits—the high strength of the carbon-fluorine (C-F) bond—also makes these compounds potentially persistent and challenging to analyze[2][3][4].

Their degradation is unique due to the C-F bond's resistance to enzymatic cleavage[3]. Degradation pathways may not follow typical routes seen with non-fluorinated analogues. Potential pathways can include:

  • Decarboxylation: Loss of the carboxylic acid group.

  • Defluorination: Cleavage of the C-F bond, which can be a challenging process microbially and chemically[5][6].

  • Chain Shortening: Stepwise degradation of the carbon backbone, similar to pathways observed for other per- and polyfluoroalkyl substances (PFAS)[5].

Understanding these pathways is critical for assessing the environmental fate and identifying potentially toxic metabolites of new pharmaceutical candidates[2][4].

Q2: How do I begin investigating the stability of my fluorinated compound? What is a forced degradation study?

A forced degradation or "stress testing" study is the standard approach to begin a stability investigation[7]. The goal is to intentionally degrade the drug substance under conditions more severe than it would typically encounter during its shelf life. This helps to rapidly identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of your analytical methods[7][8].

According to regulatory guidelines (e.g., ICH Q1A/Q1B), a comprehensive study should expose the compound to stress from hydrolysis, oxidation, heat, and light[7]. A good starting point is to aim for 5-20% degradation of the parent compound; excessive degradation can lead to complex secondary products that may not be relevant to real-world storage[7].

Experimental Protocol: Forced Degradation Study Setup
  • Stock Solution Preparation: Prepare a stock solution of your fluorinated methylpropanoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

Stress ConditionTypical Reagent/ConditionDuration & TemperaturePurpose
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp or 50-60°C, up to 7 daysTo test stability in acidic environments.[7]
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp or 50-60°C, up to 7 daysTo test stability in alkaline environments.[7]
Oxidation 3-30% Hydrogen Peroxide (H₂O₂)Room TempTo simulate oxidative degradation.
Thermal Dry Heat (e.g., 70-80°C) or Reflux in WaterUp to 7 daysTo assess thermal stability.
Photostability Expose to UV/Visible light source (ICH Q1B)Per guideline specificationsTo assess light sensitivity.
  • Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation and protect analytical instrumentation.

  • Analysis: Analyze the stressed samples against an unstressed control sample using a suitable analytical method (discussed in Section 2).

Section 2: Analytical Strategy & Troubleshooting

Choosing the right analytical tools and troubleshooting common issues is paramount for success. This section provides guidance on method selection and problem-solving.

Q3: What is the best analytical technique to separate and detect potential degradation products?

For polar, non-volatile compounds like fluorinated methylpropanoic acids and their likely degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method[9]. It offers the separation power of HPLC with the sensitive and specific detection of a mass spectrometer.

However, there are significant challenges. The high polarity of these short-chain acids can lead to poor retention on standard reversed-phase columns (like C18)[10]. Furthermore, background contamination from fluorinated polymers (e.g., PTFE) in the LC system can be a major issue, especially when measuring trace levels[9].

Troubleshooting Guide: Common LC-MS Issues
IssueProbable Cause(s)Recommended Solution(s)
Poor Retention / Analyte elutes in void volume Analyte is too polar for a C18 column.1. Use a different column: Consider a mixed-mode, HILIC, or an embedded polar group (EPG) column. 2. Modify Mobile Phase: Use fluorinated carboxylic acids like pentafluoropropionic acid (PFPA) as an "ion repelling agent" to improve retention and peak shape for acidic analytes[11].
High Background Signal at expected m/z Contamination from PTFE components in the LC system (e.g., solvent lines, degasser) is a common source of PFOA and other fluorinated acid background[9].1. System Plumbing: Replace PTFE components with PEEK or stainless steel where possible. 2. Guard Column: Install a guard column or a "delay column" after the pump but before the injector to separate system peaks from analyte peaks[9]. 3. Solvent Purity: Use high-purity, MS-grade solvents.
Ion Suppression / Poor Sensitivity Co-eluting matrix components from the forced degradation sample (salts, reagents) are interfering with analyte ionization in the MS source.1. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) if necessary. For simple protein precipitation in biological samples, ensure complete removal[12]. 2. Improve Chromatographic Separation: Optimize the gradient to better resolve the analyte from interfering peaks. 3. Dilute the Sample: A simple dilution can sometimes reduce matrix effects significantly.
Diagram: General Analytical Workflow

The following diagram illustrates the logical flow from sample generation to final identification.

G cluster_0 Sample Generation cluster_2 Identification & Confirmation Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) LCMS_Screen LC-MS/MS Screening (Negative ESI Mode) Forced_Deg->LCMS_Screen Analyze Samples Data_Processing Data Processing (Peak Finding, Alignment) LCMS_Screen->Data_Processing HRMS High-Resolution MS (HRMS) (Accurate Mass for Formula) Data_Processing->HRMS Identify Unknown Masses NMR 19F and 2D NMR (Definitive Structure) HRMS->NMR Propose Structures

Analytical workflow for degradation product identification.

Section 3: Structural Elucidation

Once you've detected potential degradation products, the final and most challenging step is to definitively identify their structures.

Q4: My LC-MS data shows several new peaks in the stressed samples. How do I determine their chemical formulas and structures?

This is a two-part process. First, you use High-Resolution Mass Spectrometry (HRMS) to determine the elemental composition. Second, you use Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure confirmation.

Step 1: Elemental Composition with HRMS High-resolution instruments (like Orbitrap or TOF) provide a mass measurement with high accuracy (typically <5 ppm). This allows you to use software to predict possible elemental formulas that fit the measured mass. For degradation products, you can hypothesize likely transformations (e.g., loss of CO₂, loss of F, addition of O) from the parent compound to narrow down the potential formulas.

Step 2: Definitive Structure with ¹⁹F NMR For fluorinated compounds, ¹⁹F NMR is the most powerful tool for structure elucidation[13][14]. It offers several advantages:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H[1].

  • 100% Natural Abundance: No isotopic labeling is required[1][15].

  • Large Chemical Shift Range: The wide spectral dispersion minimizes signal overlap, making spectra easier to interpret even in complex mixtures[1][15][16].

  • No Background Signal: Since naturally occurring fluorinated compounds are rare, there is no endogenous background to worry about[13][14].

By analyzing the chemical shifts, coupling constants (J-values) between ¹⁹F and other nuclei (¹H, ¹³C), and using 2D NMR techniques (like ¹H-¹⁹F HETCOR), you can piece together the molecular structure around the fluorine atom with high confidence[1][13]. This is often the only way to definitively distinguish between isomers.

Diagram: Logic for Structure Elucidation

This diagram shows the decision-making process for identifying an unknown degradant.

G Start Unknown Peak Detected in LC-MS HRMS Acquire High-Resolution Mass Spectrum (HRMS) Start->HRMS Formula Determine Elemental Formula (from accurate mass) HRMS->Formula Hypothesize Propose Isomeric Structures (based on parent drug and likely degradation pathways) Formula->Hypothesize NMR_Acq Acquire NMR Data (1D 19F, 1H; 2D HETCOR) Hypothesize->NMR_Acq Structure_Confirm Confirm Structure (using chemical shifts and coupling constants) NMR_Acq->Structure_Confirm Final_ID Structure Identified Structure_Confirm->Final_ID

Step-wise logic for structural elucidation of unknowns.

By following this structured approach—designing a robust forced degradation study, employing a well-optimized and troubleshoot-aware analytical method, and leveraging the power of HRMS and ¹⁹F NMR—researchers can confidently identify and characterize the degradation products of novel fluorinated methylpropanoic acids.

References

  • Dal Poggetto, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]

  • McHugh, D., et al. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • Fraser, A. J. (2007). Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Available at: [Link]

  • Isan, V. (2014). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Dal Poggetto, G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • Heuckeroth, S., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. ACS Publications. Available at: [Link]

  • Križan, A., et al. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. Available at: [Link]

  • Križan, A., et al. (2023). (PDF) Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]

  • European Union. (2023). Overview on PFAS analytical methods. Publications Office of the EU. Available at: [Link]

  • ACS Publications. (2012). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry. Available at: [Link]

  • Hemchand, S., et al. (2018). Stability indicating RP-HPLC method for the determination of fluorometholone in bulk and pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Nielsen, U. G., et al. (2020). Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health. PMC. Available at: [Link]

  • Joyce, A. S., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Looi, M. L., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. PMC. Available at: [Link]

  • Wahman, D. G., et al. (2016). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. ResearchGate. Available at: [Link]

  • Siddique, S., et al. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at: [Link]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Available at: [Link]

  • Ankur, C. (2014). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Wang, Z., et al. (2011). Biodegradation of fluorinated alkyl substances. PubMed. Available at: [Link]

  • Sousa, J. M. M., et al. (2021). Atlas of the microbial degradation of fluorinated pesticides. PubMed. Available at: [Link]

  • Park, J., et al. (2020). (PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. Available at: [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Case ID: SU-FMPA-2024 Status: Active Subject: Troubleshooting Process Scale-Up, Impurity Control, and Isolation Assigned Specialist: Senior Process Chemist, Application Support Process Overview & Critical Control Points...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SU-FMPA-2024 Status: Active Subject: Troubleshooting Process Scale-Up, Impurity Control, and Isolation Assigned Specialist: Senior Process Chemist, Application Support

Process Overview & Critical Control Points

This guide addresses the scale-up challenges for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid , a critical intermediate often used in PPAR agonists and NSAID analogs. The synthesis generally follows a Perkin-type condensation (or Knoevenagel) followed by Hydrogenation .

The Synthetic Pathway

The following workflow outlines the standard industrial route and the associated critical control points (CCPs).

G cluster_0 CCP 1: Thermal Runaway cluster_1 CCP 2: Defluorination Aldehyde 2-Fluoro-4-methyl benzaldehyde Intermediate INTERMEDIATE Alpha-methyl cinnamic acid deriv. Aldehyde->Intermediate Perkin Condensation (140-160°C) Reagents Propionic Anhydride + Base (KOAc/NaOAc) Reagents->Intermediate Hydrogenation HYDROGENATION (H2, Catalyst) Intermediate->Hydrogenation Exothermic Risk Target TARGET 3-(2-Fluoro-4-methylphenyl) -2-methylpropanoic acid Hydrogenation->Target C-F Bond Integrity Check

Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) where scale-up failures most frequently occur.

Troubleshooting Guide (FAQ Format)

Phase 1: Condensation (Perkin/Knoevenagel)

Q: My reaction mixture turns into a black tar at 150°C, and the yield drops below 40%. How do I prevent this thermal degradation?

A: Tar formation is a classic symptom of uncontrolled polymerization and oxidation during the Perkin reaction, aggravated by the electron-rich nature of the 4-methyl substituent.

  • Root Cause: The 2-fluoro group withdraws electrons, activating the aldehyde, but the 4-methyl group makes the ring susceptible to oxidative side reactions at high temperatures.

  • The Fix:

    • Switch Base: Replace Sodium Acetate (NaOAc) with Potassium Acetate (KOAc) . KOAc has higher solubility in anhydrides, allowing the reaction to proceed at lower reflux temperatures (

      
       vs 
      
      
      
      ), reducing thermal degradation [1].
    • Inert Atmosphere: You must sparge the reactor with Nitrogen/Argon. Oxygen at these temperatures causes rapid darkening (tarring).

    • Staged Addition: Do not add all base at once. Add KOAc in 3 portions to control the exotherm and minimize local "hot spots" where solids clump.

Q: The intermediate alpha-methyl cinnamic acid is "oiling out" during workup instead of crystallizing.

A: This "oiling out" is common for low-melting aryl-acrylic acids.

  • Protocol Adjustment:

    • pH Control: When quenching the anhydride mixture with water, ensure the pH is adjusted to >10 first to dissolve the salt, then slowly acidify to pH 3-4 at elevated temperature (

      
      ).
      
    • Seeding: Do not cool to

      
       immediately. Hold at 
      
      
      
      (metastable zone), add seed crystals (0.5 wt%), and age for 2 hours before cooling further.
    • Co-solvent: If using water for precipitation, add 5-10% Methanol or Ethanol. This increases solubility slightly, preventing the rapid phase separation that leads to oiling [2].

Phase 2: Hydrogenation & Impurity Control

Q: We are observing ~5% defluorinated impurity (des-fluoro analog) after hydrogenation. How do we stop C-F cleavage?

A: This is the most critical risk. Palladium (Pd/C) is excellent for reducing double bonds but is also the standard catalyst for hydrodehalogenation (removing Chlorine/Fluorine).

  • Mechanism: The oxidative addition of Pd into the Ar-F bond is competing with alkene reduction.

  • Corrective Actions:

    • Change Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Rh/C (Rhodium) . Platinum is far less active toward aryl-halide cleavage than Palladium.

    • Solvent Modification: Avoid polar protic solvents (MeOH/EtOH) if possible, as they facilitate the leaving group ability of the halide. Use Ethyl Acetate or Toluene .

    • Add Poison: If you must use Pd/C, add a trace of Thiophene or use sulfided Pd/C. This selectively poisons the highly active sites responsible for hydrogenolysis without stopping alkene reduction.

Q: We need the (S)-enantiomer. Can we do this via Asymmetric Hydrogenation?

A: Yes. The alpha-methyl group creates a chiral center upon reduction. Standard Pd/C will give a racemate.

  • Recommendation: Use a Ruthenium or Rhodium precursor with a chiral phosphine ligand (e.g., Ru(OAc)2(BINAP) or Rh(COD)(DuPhos) ).

  • Pressure Sensitivity: These catalysts often require higher pressures (20-50 bar). Ensure your autoclave is rated for this.

  • Substrate Purity: Asymmetric catalysts are easily poisoned by residual anhydride or acid from Step 1. You must recrystallize the intermediate alkene to >98% purity before this step [3].

Scale-Up Data & Specifications

Use the table below to benchmark your in-process controls (IPC).

ParameterLab Scale (10g)Pilot Scale (1kg)Critical Limit
Step 1 Temp

(Reflux)

(Internal)

causes tar
Base Equivalents 1.5 eq NaOAc1.2 eq KOAcExcess base = difficult workup
H2 Pressure 1 atm (Balloon)5-10 bar (Autoclave)High pressure increases defluorination risk
Residual Fluoride Not tested< 20 ppmIndicator of C-F cleavage
Impurity A (Des-F) < 0.5%< 0.1%Must control via catalyst selection

Diagnostic Logic Tree: Low Yield/Purity

Use this decision tree to diagnose failures in the final isolation step.

Troubleshooting Start Problem: Low Purity/Yield in Final Product CheckHPLC Check HPLC: Is Des-Fluoro Impurity > 1%? Start->CheckHPLC CheckColor Check Appearance: Is it dark/tarry? CheckHPLC->CheckColor No YesDeF YES: C-F Cleavage Occurred CheckHPLC->YesDeF Yes YesTar YES: Thermal Degradation CheckColor->YesTar Yes NoIssue NO: Purity OK, Yield Low CheckColor->NoIssue No ActionDeF ACTION: 1. Switch Pd/C to Pt/C 2. Lower H2 Pressure 3. Check solvent acidity YesDeF->ActionDeF ActionTar ACTION: 1. Improve N2 sparging 2. Lower reaction temp 3. Remove residual anhydride YesTar->ActionTar CheckML Check Mother Liquor: Is product remaining in solution? NoIssue->CheckML ActionSolubility ACTION: 1. Product is too soluble 2. Switch solvent (e.g. Heptane/Toluene) 3. Cool to -10°C CheckML->ActionSolubility Yes

Figure 2: Diagnostic logic for identifying root causes of yield loss or impurity spikes.

References

  • Perkin Reaction Optimization: The University of Manchester. "Not quite the last word on the Perkin reaction." (Demonstrates KOAc vs NaOAc efficiency and temperature effects).

  • Crystallization Troubleshooting: Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out." (Protocols for managing low-melting solids).

  • Asymmetric Hydrogenation: ResearchGate. "Nickel-Catalyzed Asymmetric Hydrogenation of Substitute Cinnamic Acid Esters." (Relevant for alpha-methyl cinnamic acid derivatives).[1]

  • Defluorination Risks: Frontiers in Chemistry. "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid" (Context on stability of fluorinated propionic acids).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) regarding thermal hazards and high-pressure hydrogenation.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Structural Elucidation of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Executive Summary & Strategic Context In the landscape of drug development, the introduction of fluorine into a metabolic scaffold—specifically the "magic methyl" effect or aryl fluorination—is a critical strategy to mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of drug development, the introduction of fluorine into a metabolic scaffold—specifically the "magic methyl" effect or aryl fluorination—is a critical strategy to modulate lipophilicity (


), metabolic stability, and binding affinity.

This guide details the structural validation of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (Target Compound). Unlike standard aliphatic acids, this molecule presents a complex NMR profile due to


 spin-spin coupling  and diastereotopic protons  arising from the chiral center at the 

-position.

This document moves beyond basic assignment, offering a comparative analysis against its non-fluorinated precursor (to confirm functionalization) and regioisomers (to confirm substitution patterns), ensuring the integrity of your SAR (Structure-Activity Relationship) data.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and resolution of fine coupling constants, the following acquisition parameters are required.

Sample Preparation & Acquisition
  • Solvent: DMSO-d

    
      is the mandatory solvent.
    
    • Reasoning: Chloroform-d (

      
      ) causes carboxylic acid dimerization, leading to broad, concentration-dependent signals for the -COOH proton (10–12 ppm). DMSO-d
      
      
      
      disrupts these dimers via hydrogen bonding, sharpening the -COOH signal and shifting it distinctively to ~12.0–12.5 ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Frequency: Minimum 400 MHz (600 MHz recommended for clear resolution of the aromatic multiplets).

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

Analytical Workflow Diagram

The following logic flow ensures rigorous structural confirmation, distinguishing the target from common synthetic impurities.

NMR_Workflow Start Crude Product Isolation Solvent Dissolve in DMSO-d6 (Prevent Dimerization) Start->Solvent Acquisition Acquire 1H NMR (400+ MHz) Solvent->Acquisition Check_Acid Check 12.0-12.5 ppm (COOH Singlet) Acquisition->Check_Acid Aromatic_Analysis Analyze Aromatic Region (6.9 - 7.3 ppm) Check_Acid->Aromatic_Analysis Present Reject Reject: Precursor or Isomer Check_Acid->Reject Absent Coupling_Check Identify F-H Coupling (Is J ~ 9-10 Hz present?) Aromatic_Analysis->Coupling_Check Aliphatic_Analysis Analyze Aliphatic Chain (Diastereotopic ABX System) Coupling_Check->Aliphatic_Analysis Yes (Ortho F) Coupling_Check->Reject No (Meta/Para F) Conclusion Structure Confirmed Aliphatic_Analysis->Conclusion

Figure 1: Decision tree for the structural validation of the target fluorinated acid.

Structural Analysis & Interpretation

The Aliphatic Region: Chirality & Diastereotopicity

The presence of the chiral center at C2 (the carbon bearing the methyl group and carboxylic acid) renders the two protons at C3 (the benzylic position) diastereotopic . They are chemically non-equivalent.[1][2]

  • 
    -Methyl (
    
    
    
    ):
    A doublet at
    
    
    ppm (
    
    
    Hz).
  • 
    -Methine (
    
    
    
    ):
    A complex multiplet at
    
    
    ppm. It couples to the methyl group (quartet-like) and the two diastereotopic benzylic protons (doublet of doublets).
  • 
    -Methylene (
    
    
    
    ):
    These do not appear as a simple doublet.[3] They form an ABX system with the
    
    
    -methine.
    • Appearance: Two distinct multiplets (dd) centered around 2.7–2.9 ppm.

    • Coupling: Large geminal coupling (

      
       Hz) and distinct vicinal couplings (
      
      
      
      ) to the methine proton.
The Aromatic Region: Fluorine Coupling Logic

The 2-Fluoro-4-methylphenyl group creates a specific splitting pattern due to Heteronuclear Spin-Spin Coupling (


).
  • Numbering: C1 (Linker), C2 (F), C3 (H), C4 (Me), C5 (H), C6 (H).

  • Proton H3 (Ortho to F):

    • Location:

      
       ppm.
      
    • Splitting: Doublet (or broad doublet).

    • Coupling: Dominated by

      
       Hz .
      
  • Proton H5 (Meta to F):

    • Location:

      
       ppm.
      
    • Splitting: Doublet (dominated by ortho coupling to H6).

    • Coupling:

      
       Hz. The para coupling to F (
      
      
      
      ) is usually negligible.
  • Proton H6 (Meta to F, Ortho to Linker):

    • Location:

      
       ppm (shifted downfield by the alkyl chain).
      
    • Splitting: Triplet-like or Doublet of Doublets (dd).

    • Coupling:

      
       Hz AND 
      
      
      
      Hz
      .

Coupling_Tree H6_Signal H6 Signal (Base) Split_H5 Split by H5 (3J_HH ~ 8 Hz) H6_Signal->Split_H5 Ortho H-H Split_F Split by F (4J_HF ~ 6.5 Hz) Split_H5->Split_F Meta H-F Result Apparent 'Triplet' (dd) Split_F->Result Observed

Figure 2: Splitting tree for the H6 aromatic proton, demonstrating the additive effect of H-H and H-F coupling.

Comparative Analysis Guide

To validate your synthesis, compare your spectrum against these two critical alternatives.

Table 1: Target vs. Non-Fluorinated Analog

Use this to confirm successful fluorination.

FeatureTarget Molecule (2-F, 4-Me)Non-Fluorinated Analog (4-Me only)Diagnostic Note
Aromatic Integration 3H (1:1:1 pattern)4H (AA'BB' system)Non-fluorinated analog shows a symmetric "roofed" doublet pair (para-substitution).
H3 Signal Doublet,

Hz (

)
Doublet,

Hz (

)
The large H-F coupling is the "smoking gun" for ortho-fluorination.
H6 Signal Multiplet (dd),

Hz
Doublet,

Hz
Fluorine splits the meta-proton (H6) significantly.
Table 2: Target vs. Regioisomer (3-Fluoro isomer)

Use this to confirm correct regiochemistry (Ortho vs. Meta fluorination relative to the chain).

FeatureTarget (2-Fluoro) Regioisomer (3-Fluoro) Mechanistic Insight
Benzylic CH2 Complex ABX (Strong diastereotopicity)Simpler Doublet (reduced diastereotopicity)The 2-Fluoro substituent is sterically bulky and close to the chiral center, enhancing the magnetic non-equivalence of the

protons.
H6 Coupling Large

(~6-7 Hz)
Small/NoneIn the 3-Fluoro isomer, H6 is para to the Fluorine, resulting in zero or negligible splitting.

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4][5] (Standard text for F-H coupling constants).

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[4][5] (Reference for diastereotopic proton assignment).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Propanoic Acids

For researchers, scientists, and professionals in drug development, understanding the molecular behavior of fluorinated compounds is paramount. The unique properties imparted by fluorine atoms can dramatically alter a mo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the molecular behavior of fluorinated compounds is paramount. The unique properties imparted by fluorine atoms can dramatically alter a molecule's chemical and pharmacological characteristics. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated propanoic acids, offering insights into how the degree and position of fluorination influence fragmentation pathways. The information presented here is synthesized from established literature and is intended to be a practical resource for analytical scientists.

Introduction: The Significance of Fluorinated Propanoic Acids and Mass Spectrometry

Fluorinated propanoic acids are a subset of per- and polyfluoroalkyl substances (PFAS) that are of significant interest due to their unique chemical properties and their roles as building blocks in pharmaceuticals and materials science. Their analysis is crucial for both quality control in synthesis and for understanding their metabolic fate and environmental persistence.[1][2]

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), stands as the cornerstone for the structural elucidation and quantification of these compounds.[3] The fragmentation patterns observed in a mass spectrometer provide a veritable fingerprint of a molecule, allowing for its unambiguous identification. This guide will focus on the fragmentation behavior of deprotonated fluorinated propanoic acids, as they are commonly analyzed in negative ion mode.

Fundamental Principles of Fragmentation in Fluorinated Propanoic Acids

The fragmentation of fluorinated propanoic acids is a complex process that deviates from simple cleavage patterns. The high electronegativity of fluorine and the stability of the resulting anions play a pivotal role in directing the fragmentation pathways.

Ionization Techniques: A Comparative Overview

The choice of ionization technique significantly impacts the observed fragmentation.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar compounds like carboxylic acids.[3][4] In negative ion mode, it readily generates the deprotonated molecule [M-H]⁻, which can then be subjected to collision-induced dissociation (CID) for structural analysis. LC-ESI-MS/MS is the current standard for the analysis of anionic perfluorinated compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the polar carboxylic acid group must first be derivatized to a more volatile and less polar form, such as an ester.[3][5] Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing rich structural information. Negative Chemical Ionization (NCI) is a softer technique that can enhance sensitivity for electronegative compounds like fluorinated acids.[6]

Key Fragmentation Pathways

Upon collisional activation, deprotonated fluorinated propanoic acids undergo several competing fragmentation reactions. The predominant pathways are dictated by the position and number of fluorine substituents.

  • Decarboxylation (Loss of CO₂): This is a common fragmentation pathway for many carboxylic acids. The initial loss of CO₂ (44 Da) from the [M-H]⁻ ion generates a carbanion.[1][7] The stability of this carbanion is a critical factor in the subsequent fragmentation steps.

  • Loss of Hydrogen Fluoride (HF): The elimination of a neutral HF molecule (20 Da) is a characteristic fragmentation for many fluorinated compounds. This pathway is particularly favored when a fluorine atom is located on the α-carbon (the carbon adjacent to the carboxyl group).[1][2]

  • Formation of Fluoroformate (FCO₂⁻): This pathway involves a rearrangement reaction and is typically observed when at least one fluorine atom is present on the terminal carbon (the carbon furthest from the carboxyl group).[1][2]

  • Fluorine Migration: A key mechanistic insight is that after initial decarboxylation, rapid fluorine shifts can occur, leading to the formation of more stable carbanion isomers before further fragmentation.[4][7][8] The stability of perfluorinated carbanions follows the order: tertiary > secondary > primary.[4][9] This rearrangement has significant implications for the interpretation of tandem mass spectra, especially for branched isomers.

Comparative Fragmentation Patterns

The following table summarizes the expected major fragmentation pathways for a series of monofluorinated and difluorinated propanoic acids. This comparison highlights the influence of fluorine's position on the resulting mass spectra.

CompoundStructure[M-H]⁻ (m/z)Primary Fragmentation PathwaysKey Fragment Ions (m/z)
Propanoic Acid CH₃CH₂COOH73Loss of CO₂29
2-Fluoropropanoic Acid CH₃CHFCOOH91Loss of HF, Loss of CO₂71, 47
3-Fluoropropanoic Acid FCH₂CH₂COOH91Loss of CO₂, Formation of FCO₂⁻47, 63
2,2-Difluoropropanoic Acid CH₃CF₂COOH109Loss of HF, Loss of CO₂89, 65
3,3-Difluoropropanoic Acid F₂CHCH₂COOH109Loss of CO₂, Formation of FCO₂⁻65, 63
Perfluoropropanoic Acid CF₃CF₂COOH163Loss of CO₂119

Visualizing Fragmentation Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in the mass spectrometric analysis of fluorinated propanoic acids.

Fragmentation Pathway of 3-Fluoropropanoic Acid

fragmentation_3fpa parent [M-H]⁻ m/z 91 co2_loss Loss of CO₂ parent->co2_loss fco2_formation Formation of FCO₂⁻ parent->fco2_formation carbanion [CH₂FCH₂]⁻ m/z 47 co2_loss->carbanion fluoroformate [FCO₂]⁻ m/z 63 fco2_formation->fluoroformate

Caption: Fragmentation of 3-Fluoropropanoic Acid.

General Experimental Workflow for LC-MS/MS Analysis

lc_ms_workflow sample Sample Preparation (Dilution/Extraction) lc Liquid Chromatography (Reversed-Phase) sample->lc esi Electrospray Ionization (Negative Mode) lc->esi ms1 MS1: Precursor Ion Selection ([M-H]⁻) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Fragment Ion Analysis cid->ms2 data Data Acquisition & Analysis ms2->data

Sources

Validation

Comparative Spectroscopic Profiling: 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Executive Summary & Strategic Framework In the development of fluorinated phenylpropanoic acid derivatives—often utilized as intermediates for PPAR agonists or NSAID analogs—structural validation is critical. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

In the development of fluorinated phenylpropanoic acid derivatives—often utilized as intermediates for PPAR agonists or NSAID analogs—structural validation is critical. This guide provides an in-depth profiling of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid .

While NMR is the gold standard for connectivity, FTIR (Fourier Transform Infrared Spectroscopy) offers a superior, rapid-response method for solid-state characterization, polymorph screening, and impurity detection (specifically regioisomers). This guide objectively compares FTIR performance against Raman spectroscopy and establishes a self-validating protocol for identifying the critical C-F and C=O vibrational modes that define this molecule's purity.

Why FTIR for this Compound?
  • Dipole Sensitivity: The highly polar C-F bond and Carboxylic Acid moieties exhibit strong dipole moment changes, making them IR-active (unlike the homonuclear-dominant modes in Raman).

  • Differentiation: It resolves the specific ortho-fluorine substitution pattern distinct from meta- or para- isomers, which is critical for metabolic stability studies.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (E-E-A-T), this protocol uses a "Internal Standard Lock" approach, using the aromatic ring breathing mode as a consistency check.

A. Sample Preparation Methodologies
MethodSuitabilityProtocol Keypoints
Diamond ATR (Attenuated Total Reflectance) Primary (QC/Rapid) Pressure: Apply >80 lbs force to ensure contact.• Background: Air spectrum (32 scans).• Cleaning: Isopropanol wipe; verify no residue peaks at 2900 cm⁻¹.
KBr Pellet Transmission Secondary (Structural) Ratio: 1:100 (Sample:KBr).• Grinding: Mortar/pestle to <2 µm particle size (avoids Christiansen effect).• Press: 10 tons for 2 mins to form transparent disk.
B. Acquisition Parameters[1][2][3]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint region).

  • Scans: 64 scans (improves Signal-to-Noise ratio by factor of 8).

  • Apodization: Boxcar (preserves peak shape) or Norton-Beer (smooths noise).

C. Analytical Workflow Diagram

FTIR_Workflow Sample Solid Sample (3-(2-F-4-Me-Ph)-...) Prep Prep: Diamond ATR (High Pressure) Sample->Prep Acq Acquisition (4000-400 cm⁻¹) Prep->Acq Process Processing (Baseline Corr + ATR Corr) Acq->Process Check1 Check 1700 cm⁻¹ (C=O Present?) Process->Check1 Check2 Check 1200-1250 cm⁻¹ (C-F Present?) Check1->Check2 Yes Fail Flag: Impurity/Salt Check1->Fail No (Salt Form?) Result Validated Structure Check2->Result Yes Check2->Fail No (Defluoro analog?)

Figure 1: Logic-gated workflow ensures that the absence of key functional groups triggers an immediate failure flag before full spectral analysis.

Spectral Analysis & Interpretation

This section details the expected spectral profile based on fragment-based vibrational theory and empirical data from fluorinated phenylpropanoic acid congeners.

Region 1: The Functional Group Region (4000 – 1500 cm⁻¹)
  • O-H Stretching (Acid Dimer):

    • Position: 2500 – 3300 cm⁻¹ (Very Broad).

    • Insight: The broadness indicates strong hydrogen bonding between carboxylic acid dimers. Note: If this band sharpens or shifts to >3500 cm⁻¹, moisture or free monomer exists.

  • C-H Stretching (Aliphatic vs. Aromatic):

    • Aromatic C-H: ~3050 cm⁻¹ (Weak shoulder).

    • Aliphatic C-H (Methyl/Methylene): 2970, 2930, 2870 cm⁻¹. The methyl group at the alpha-position (2-methyl) enhances the intensity of the asymmetric stretch at ~2970 cm⁻¹.

  • C=O Stretching (Carbonyl):

    • Position: 1690 – 1715 cm⁻¹ (Strong).

    • Mechanistic Insight: In the solid state, this molecule exists as a dimer. The C=O frequency is lower than the monomeric ester form (~1735 cm⁻¹). Critical Check: A split peak here suggests a mixture of polymorphs.

Region 2: The Fingerprint & Specificity Region (1500 – 400 cm⁻¹)

This is where the 2-Fluoro-4-methyl substitution pattern is validated.

  • C-F Stretching (Aromatic):

    • Position: 1210 – 1260 cm⁻¹ (Very Strong).

    • Differentiation: The C-F bond is highly polar. In 2-fluoro substituted rings, this band is often the second strongest in the spectrum (after C=O). It distinguishes the compound from its non-fluorinated precursor.

  • Aromatic Skeletal Vibrations:

    • Position: ~1580 and 1490 cm⁻¹.

    • Effect: The fluorine atom on the ring increases the dipole change of the ring breathing modes, making the 1490 cm⁻¹ band sharper than in non-fluorinated analogs.

  • Out-of-Plane (oop) C-H Bending:

    • Position: 800 – 900 cm⁻¹.

    • Pattern: 1,2,4-trisubstitution (1-alkyl, 2-fluoro, 4-methyl) typically yields two distinct bands in this region (isolated H vs adjacent H).

Comparative Performance: FTIR vs. Alternatives

To provide an objective guide, we compare FTIR against its primary alternative, Raman Spectroscopy, for this specific application.

Table 1: Performance Matrix for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid
FeatureFTIR (Mid-IR) Raman (785 nm) Recommendation
C-F Bond Detection Superior. C-F stretch is very strong due to high dipole change.Weak. C-F bond is not highly polarizable; difficult to see.Use FTIR to confirm fluorination.[1][2]
Aromatic Isomer ID High. "oop" bending patterns are distinct for ortho-F.Medium. Ring breathing modes shift, but less library data exists.Use FTIR for regio-isomer confirmation.
Water Interference High. O-H bands obscure the 3000 region.None. Water is Raman silent.Use Raman if analyzing aqueous slurry.
Polymorph Screening Good. C=O region shifts with crystal packing.Excellent. Lattice modes (<200 cm⁻¹) are very sensitive.Use Raman for crystallinity studies.
Diagram: Signal Pathway Comparison

Comparison cluster_FTIR FTIR Mechanism cluster_Raman Raman Mechanism Substrate Target Molecule: 3-(2-F-4-Me-Ph)-... Dipole Dipole Moment Change (C=O, C-F) Substrate->Dipole Polar Polarizability Change (C=C Ring, C-C) Substrate->Polar IR_Signal Strong IR Signal (1700, 1230 cm⁻¹) Dipole->IR_Signal Raman_Signal Strong Raman Signal (1600, 2900 cm⁻¹) Polar->Raman_Signal

Figure 2: Mechanistic divergence showing why FTIR is preferred for the polar C-F and C=O bonds, while Raman excels at the non-polar carbon backbone.

Troubleshooting & Common Impurities

When analyzing this compound, three specific spectral anomalies often indicate process issues:

  • Peak at 1740-1750 cm⁻¹:

    • Cause: Ester impurity (Methyl ester intermediate not fully hydrolyzed).

    • Action: Check reaction completion.

  • Missing Band at 1230 cm⁻¹:

    • Cause: Defluoro-analog (Starting material impurity).

    • Action: The C-F bond is missing. This is a critical failure.

  • Broadening of 1700 cm⁻¹ + New bands at 1550 cm⁻¹:

    • Cause: Salt formation (Carboxylate anion).

    • Action: The sample may be the sodium/potassium salt, not the free acid. Acidify and re-extract.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-F and C=O assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • NIST Chemistry WebBook. Infrared Spectra of Fluorinated Benzoic Acid Derivatives. (Used for comparative band assignment of structural congeners).

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.

Sources

Comparative

A Comparative Guide to the Bioactivity of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid versus Ibuprofen

This guide provides a detailed comparative analysis of the bioactivity of the novel compound 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the bioactivity of the novel compound 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic framework and experimental protocols necessary to rigorously evaluate and compare these two agents.

Introduction: The Rationale for Novel NSAID Development

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation and pain.[1][3][4] Ibuprofen, a widely used traditional NSAID, is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[3][5][6]

The COX-1 isoform is constitutively expressed and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1][7] Conversely, COX-2 is typically induced at sites of inflammation.[7][8] The anti-inflammatory and analgesic effects of NSAIDs are largely attributed to COX-2 inhibition, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[1][9] This dichotomy drives the search for new NSAIDs with improved selectivity for COX-2, aiming to enhance the therapeutic window by separating anti-inflammatory efficacy from adverse effects.

This guide focuses on a comparative framework for evaluating 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a structural analogue of Ibuprofen, against its predecessor. The key structural difference—the introduction of a fluorine atom and altered phenyl ring substitution—necessitates a thorough investigation to determine its impact on potency, selectivity, and overall bioactivity.

Molecular Structure and Mechanism of Action

Ibuprofen and 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid share a common phenylpropanoic acid scaffold, which is crucial for their interaction with the active site of COX enzymes.

CompoundStructureIUPAC NameFormulaMolar Mass
Ibuprofen (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acidC₁₃H₁₈O₂206.28 g·mol⁻¹
3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (Structure not available in search, a representative placeholder would be used)3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acidC₁₁H₁₃FO₂196.22 g·mol⁻¹

The therapeutic effects of these compounds are achieved by inhibiting the synthesis of prostaglandins.[9] By competitively and reversibly binding to the active site of COX enzymes, they block the entry of the natural substrate, arachidonic acid.[7][10] This inhibition reduces the production of prostaglandins like PGE2, which are responsible for sensitizing nociceptors (pain receptors) and mediating inflammation and fever.[6]

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Damage/ Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 & COX-2 (Cyclooxygenase) arachidonic_acid->cox_enzymes pgh2 Prostaglandin H2 (PGH2) cox_enzymes->pgh2 nsaids Ibuprofen & Novel Compound nsaids->cox_enzymes Inhibition synthases Isomerases pgh2->synthases prostaglandins Prostaglandins (PGE2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) synthases->prostaglandins effects Pain Fever Inflammation prostaglandins->effects

Diagram 1: The Cyclooxygenase (COX) Inflammatory Pathway.

Experimental Evaluation: A Step-by-Step Guide

To objectively compare the bioactivity of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid and Ibuprofen, a tiered approach involving both in vitro and in vivo assays is essential.

Part 1: In Vitro Bioactivity – Potency and Selectivity

The initial evaluation focuses on the direct inhibitory activity of the compounds on isolated COX-1 and COX-2 enzymes. This allows for the determination of potency (IC50) and COX-2 selectivity.

Key Experiment: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Causality and Rationale: This assay directly measures the compound's ability to inhibit the enzymatic conversion of arachidonic acid. By quantifying the reduction in prostaglandin E2 (PGE2), we can determine the concentration of the drug required to inhibit 50% of the enzyme's activity (IC50).[11] Comparing the IC50 values for COX-1 and COX-2 provides the COX-2 Selectivity Index (SI), a critical parameter for predicting potential gastrointestinal side effects.[11][12] A higher SI value indicates greater selectivity for COX-2.[11]

  • Experimental Protocol (ELISA-based):

    • Preparation: Prepare stock solutions of Ibuprofen, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, and a COX-2 selective control (e.g., Celecoxib) in DMSO. Create a series of dilutions for each compound.

    • Enzyme Incubation: In separate wells of a 96-well microplate, add the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin), and either purified human recombinant COX-2 or ovine COX-1 enzyme.[11]

    • Inhibitor Addition: Add the prepared dilutions of the test compounds, reference standards, or vehicle (DMSO) to the respective wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step allows the inhibitors to bind to the enzymes before the substrate is introduced.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Reaction Incubation: Incubate the mixture at 37°C for 10 minutes to allow for the production of prostaglandins.

    • Reaction Termination: Stop the reaction by adding a stopping agent, such as a dilute solution of hydrochloric acid.

    • Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit, following the manufacturer's instructions.[11][13] Read the absorbance on a microplate reader.

    • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration. Calculate the COX-2 Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2) .[11]

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions add_inhibitor Add Inhibitors (Test & Control) prep_compounds->add_inhibitor prep_reagents Prepare Enzyme & Reagents add_reagents Add Enzyme, Buffer, Cofactors to Plate prep_reagents->add_reagents add_reagents->add_inhibitor pre_incubate Pre-incubate (37°C, 15 min) add_inhibitor->pre_incubate add_substrate Add Substrate (Arachidonic Acid) pre_incubate->add_substrate incubate Incubate (37°C, 10 min) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction elisa Quantify PGE2 (ELISA) stop_reaction->elisa calc Calculate % Inhibition, IC50, and SI elisa->calc

Diagram 2: Workflow for In Vitro COX Inhibition Assay.
  • Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Ibuprofen ~13~31~0.4[11]
3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Hypothetical: 25Hypothetical: 10Hypothetical: 2.5
Celecoxib (Control) >100~0.04>2500
Part 2: In Vivo Bioactivity – Anti-Inflammatory and Analgesic Efficacy

In vivo models are indispensable for evaluating a drug's efficacy in a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).

Experiment 2A: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

  • Causality and Rationale: This is a classic and highly predictive model of acute inflammation.[14] Injection of carrageenan, an irritant, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase involves the release of histamine and serotonin, while the late phase (after 3 hours) is mediated by prostaglandins.[15] A reduction in paw volume during the late phase indicates effective inhibition of prostaglandin synthesis in vivo.

  • Experimental Protocol:

    • Animal Grouping: Use groups of rats (e.g., n=6 per group). Administer the vehicle (control), Ibuprofen (positive control, e.g., 50 mg/kg), or 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid orally at various doses.

    • Baseline Measurement: Before drug administration, measure the initial volume of each rat's right hind paw using a plethysmometer.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100 , where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.

Experiment 2B: Acetic Acid-Induced Writhing Test in Mice (Analgesic)

  • Causality and Rationale: This model assesses peripheral analgesic activity.[2] Intraperitoneal injection of acetic acid causes irritation and induces the release of prostaglandins and other mediators, leading to a characteristic stretching and writhing behavior.[2] Analgesic compounds that inhibit prostaglandin synthesis will reduce the number of these writhes.

  • Experimental Protocol:

    • Animal Grouping: Use groups of mice (e.g., n=8 per group). Administer the vehicle (control), Ibuprofen (positive control), or the test compound orally.

    • Pain Induction: 30-60 minutes after drug administration, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.

    • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the total number of writhes (abdominal constrictions and hind limb extensions) over a 20-minute period.[2]

    • Data Analysis: Calculate the percentage of analgesic activity (inhibition of writhing) for each treated group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 , where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Comparative Summary and Future Directions

Based on the hypothetical data presented, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid demonstrates a promising profile. With a COX-2 Selectivity Index of 2.5, it shows preferential inhibition of the target enzyme compared to Ibuprofen's non-selective profile (SI ~0.4). This enhanced selectivity suggests a potential for reduced gastrointestinal toxicity, a critical advantage in chronic inflammatory conditions.

The in vivo data would be crucial to validate this in vitro finding. If the novel compound shows comparable or superior anti-inflammatory and analgesic efficacy to Ibuprofen at a given dose, it would represent a significant therapeutic advancement. The structural modification—specifically the addition of a fluorine atom—may alter the binding kinetics within the COX-2 active site, contributing to this improved selectivity.

Future research should focus on:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the new compound.

  • Gastric Ulcerogenicity Studies: Directly comparing the potential for gastric damage between the novel compound and Ibuprofen in chronic dosing models.

  • Cardiovascular Safety Assessment: Evaluating potential effects on the cardiovascular system, a known concern for some COX-2 selective inhibitors.

Conclusion

The systematic evaluation framework outlined in this guide provides a robust methodology for comparing the bioactivity of a novel NSAID candidate, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, against the benchmark drug, Ibuprofen. By integrating in vitro enzyme inhibition assays with in vivo models of inflammation and pain, researchers can build a comprehensive profile of the new compound's potency, selectivity, and efficacy. The hypothetical results suggest that targeted structural modifications can lead to improved COX-2 selectivity, highlighting a promising avenue for the development of safer and more effective anti-inflammatory therapies.

References

  • Ibuprofen - Wikipedia. Wikipedia. [Link]

  • Ibuprofen Mechanism. News-Medical. [Link]

  • How ibuprofen works: Mechanism of action explained. MedicalNewsToday. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innoscience - Theranostics and Pharmacological Sciences. [Link]

  • Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • PharmGKB summary: ibuprofen pathways. PMC - National Center for Biotechnology Information. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - National Center for Biotechnology Information. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed - National Center for Biotechnology Information. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed - National Center for Biotechnology Information. [Link]

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC - National Center for Biotechnology Information. [Link]

  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC - National Center for Biotechnology Information. [Link]

  • A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule – zaltoprofen, and a standard drug – piroxicam, using murine models. Taylor & Francis Online. [Link]

  • First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. MDPI. [Link]

  • In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. ResearchGate. [Link]

  • Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). SlideShare. [Link]

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed - National Center for Biotechnology Information. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. [Link]

  • THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC - National Center for Biotechnology Information. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. [Link]

  • Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Semantic Scholar. [Link]

  • Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors. PubMed - National Center for Biotechnology Information. [Link]

  • 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897. PubChem. [Link]

  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. MDPI. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC - National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Keio University. [Link]

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Validation

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid

Introduction: The Imperative of Structural Precision in Drug Development In the landscape of modern drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely an academic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Precision in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional atomic arrangement of a molecule is not merely an academic detail; it is the fundamental blueprint governing its biological activity, efficacy, and safety. The compound 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid, a substituted phenylpropanoic acid derivative, represents a class of small molecules where subtle changes in stereochemistry or conformation can lead to profound differences in pharmacological profiles. Understanding its exact solid-state structure is critical for intellectual property, formulation development, and predicting how it might interact with a biological target.

This guide provides an in-depth, comparative analysis of the methodologies available for determining the structure of molecules like 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. While a public crystal structure for this specific molecule is not available as of this writing, this document will serve as a comprehensive guide for researchers on how to obtain this critical data using the "gold standard" technique of Single-Crystal X-ray Diffraction (SCXRD) and how this method compares to other powerful analytical alternatives.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is an unparalleled analytical technique that provides definitive and highly precise information about the atomic and molecular structure of crystalline materials.[1][2] It allows for the unambiguous determination of bond lengths, bond angles, absolute stereochemistry, and the packing of molecules in a crystal lattice.[1][3]

Causality Behind the Choice: Why SCXRD is Definitive

The power of SCXRD lies in its fundamental principle: a crystal acts as a three-dimensional diffraction grating for X-rays.[2] When a focused beam of X-rays strikes a single, high-quality crystal, the electrons of the atoms diffract the beam in a specific, predictable pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct a three-dimensional map of the electron density within the crystal. From this map, the precise location of each atom can be determined, yielding a complete and unambiguous molecular structure. For a novel active pharmaceutical ingredient (API), this level of certainty is the highest standard for structural characterization.

Experimental Protocol: A Self-Validating Workflow for Structure Determination

The process from a powdered sample to a refined crystal structure is a multi-step workflow where each stage validates the success of the previous one.

Step 1: Growing High-Quality Single Crystals This is often the most challenging, yet critical, step. The goal is to encourage molecules to slowly and orderly arrange themselves from a solution or melt into a perfect crystal lattice. A flawed or polycrystalline sample will not produce the sharp, well-defined diffraction pattern necessary for structure solution.

  • Methodology: Slow Evaporation

    • Rationale: This is the most common and straightforward method for small, soluble organic molecules. By slowly removing the solvent, the solution becomes supersaturated, forcing the compound to crystallize out in an ordered fashion.

    • Protocol:

      • Dissolve 5-10 mg of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid in a minimum amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

      • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

      • Place the vial in a vibration-free environment at a constant temperature.

      • Monitor over several days to weeks for the formation of small, clear crystals with well-defined facets.

Step 2: Crystal Selection and Mounting

  • Rationale: The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, transparent, and free of cracks or defects.

  • Protocol:

    • Under a microscope, select a suitable crystal using a micromanipulator.

    • Mount the crystal on a specialized loop (e.g., a MiTeGen MicroLoop™) with a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

    • Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

Step 3: Data Collection

  • Rationale: The crystal is rotated in the X-ray beam to capture diffraction data from all possible lattice planes.

  • Protocol:

    • Mount the cryo-cooled crystal onto the goniometer head of a single-crystal X-ray diffractometer.[4]

    • An X-ray tube generates a monochromatic X-ray beam that is directed at the sample.[2]

    • As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[1] A complete dataset may take several hours to collect.

Step 4: Structure Solution and Refinement

  • Rationale: Computational tools are used to convert the raw diffraction data into a final, validated 3D molecular model.

  • Protocol:

    • The collected data is processed to determine the unit cell dimensions and space group of the crystal.

    • Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is then refined (e.g., using SHELXL), a process that iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by metrics like the R-factor (a measure of agreement), which should typically be below 5% for a well-refined small molecule structure.

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Analysis & Refinement start Powdered Sample of 3-(2-Fluoro-4-methylphenyl) -2-methylpropanoic acid grow Step 1: Crystal Growth (e.g., Slow Evaporation) start->grow Dissolution select Step 2: Crystal Selection & Mounting grow->select Harvesting collect Step 3: Data Collection (Diffractometer) select->collect Cryo-cooling (100K) process Raw Diffraction Data (Intensities & Positions) collect->process solve Step 4: Structure Solution (Phase Problem) process->solve refine Structure Refinement (Model vs. Data) solve->refine cif Final Structure (CIF File) Bond Lengths, Angles, etc. refine->cif Validation (R-factor)

Caption: A streamlined workflow for determining a molecule's 3D structure via SCXRD.

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While SCXRD is the gold standard for solid-state structure, it is not always feasible or necessary. Other techniques provide different, often complementary, pieces of the structural puzzle. A comprehensive approach often involves multiple techniques.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of organic compounds in solution.[7][8] It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about a molecule's connectivity and chemical environment.[9]

  • Information Gained:

    • Connectivity: Through-bond correlations (e.g., COSY, HSQC, HMBC) can be used to piece together the entire carbon-hydrogen framework of the molecule.

    • Electronic Environment: The chemical shift of each nucleus reveals information about its local environment.[10]

    • Relative Stereochemistry: Through-space correlations (NOESY) can reveal which atoms are close to each other, helping to define the molecule's conformation in solution.

  • Key Advantage: It provides structural information in the solution phase, which can be more biologically relevant than the solid state. It is also a non-destructive technique.[7]

  • Limitation: While excellent for determining connectivity, NMR does not provide the precise, high-resolution bond lengths and angles that SCXRD does. Determining absolute stereochemistry can be challenging without additional experiments or reference compounds.

Mass Spectrometry (MS)

Mass spectrometry is a foundational analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the identity and elemental composition of a compound.[11]

  • Information Gained:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the confident determination of its elemental formula.

    • Fragmentation: By breaking the molecule apart and analyzing the masses of the fragments (MS/MS), one can deduce the presence of specific structural motifs, which helps to confirm the proposed structure.[12]

  • Key Advantage: It requires a very small amount of sample and is extremely sensitive. It is a cornerstone of confirming that the correct molecule has been synthesized.

  • Limitation: MS provides no direct information about the three-dimensional arrangement of atoms or stereochemistry. It confirms what atoms are present, but not how they are arranged in space.

Computational Chemistry (Conformational Analysis)

Computational methods, such as Density Functional Theory (DFT) or molecular mechanics, can be used to model the structure and predict the most energetically favorable conformations of a molecule.[13][14]

  • Information Gained:

    • Predicted 3D Structures: These methods can generate multiple low-energy conformations that the molecule is likely to adopt.[15][16]

    • Relative Energies: The calculations can predict the relative stability of different conformers.

  • Key Advantage: It is a purely theoretical method that requires no physical sample. It can be used to explore conformational possibilities that may be difficult to observe experimentally.

  • Limitation: The output is a prediction, not an experimental measurement. The accuracy of the model depends heavily on the level of theory and basis set used. All computational models must be validated by experimental data from techniques like NMR or SCXRD.

Part 3: The Verdict: A Synergistic Approach to Structural Elucidation

The choice of analytical technique is dictated by the question being asked. For unambiguous, high-precision determination of a molecule's solid-state structure, SCXRD is the definitive answer. However, for a comprehensive understanding, a multi-technique approach is superior.

Comparative Summary
Technique Primary Information Sample Phase Strengths Limitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, packing[3]Solid (Single Crystal)Unambiguous, high-precision, definitive[3]Requires high-quality crystals, solid-state may differ from solution
NMR Spectroscopy Molecular connectivity, solution-state conformation[7][10]SolutionBiologically relevant phase, non-destructive, detailed connectivity[7][8]Indirect 3D info, less precise than XRD, can be complex to interpret
Mass Spectrometry Molecular weight, elemental formula, fragmentation[11][12]Solid/SolutionHigh sensitivity, requires minimal sample, confirms identityNo 3D or stereochemical information
Computational Chemistry Predicted low-energy conformations, relative stability[13]In Silico (No Sample)Predictive power, explores conformational spaceTheoretical model, requires experimental validation

// Nodes Synthesis [label="Synthesized Compound\n(e.g., 3-(2-Fluoro-4-methylphenyl)\n-2-methylpropanoic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SCXRD [label="Single-Crystal XRD", fillcolor="#34A853", fontcolor="#FFFFFF"]; CompChem [label="Computational\nModeling", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Comprehensive Structural\nUnderstanding", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> MS [label="Confirm MW &\nElemental Formula"]; Synthesis -> NMR [label="Determine Connectivity\n& Solution Conformation"]; Synthesis -> SCXRD [label="Attempt\nCrystallization"];

MS -> Final; NMR -> Final; SCXRD -> Final [label="Definitive 3D\nSolid-State Structure"];

NMR -> CompChem [label="Provides experimental\nconstraints for models", style=dashed, dir=both]; SCXRD -> CompChem [label="Provides benchmark for\nvalidating calculations", style=dashed, dir=both];

CompChem -> Final [label="Rationalizes observed\nconformations"]; }

Caption: An integrated workflow combining multiple techniques for robust structure validation.

References

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Single Crystal X-ray Diffraction. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Conformational Sampling. (n.d.). Computational Chemistry Online. Retrieved from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • Wegner, K., et al. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab, UC Davis. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory. (2012, September 4). Journal of Chemical Education - ACS Publications. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Retrieved from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved from [Link]

  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021, July 1). Journal of Chemical Education. Retrieved from [Link]

  • Molecular Conformation Generation via Shifting Scores. (2023, September 12). arXiv. Retrieved from [Link]

Sources

Comparative

Validating Purity of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid: A Comparative LC-MS Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7] The compound 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a critical fluorinated building block, often utilized in the synthesis of non-steroidal anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

The compound 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is a critical fluorinated building block, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and androgen receptor antagonists. Its structural integrity—specifically the stability of the fluorinated phenyl ring and the chiral center at the


-position—dictates the efficacy of downstream APIs.

While HPLC-UV remains the workhorse for assay (content) determination, it fails to adequately detect trace defluorinated impurities or non-chromophoric synthetic byproducts at the ppm level required by modern ICH Q3A/B guidelines. GC-MS , an alternative, necessitates derivatization of the carboxylic acid moiety, introducing variability and potential thermal degradation.

This guide validates a High-Resolution LC-MS (Q-TOF) workflow that outperforms these alternatives, offering a self-validating system for purity analysis without derivatization.

Comparative Analysis: Why LC-MS?

The following table objectively compares the performance of LC-MS against standard industry alternatives for this specific fluorinated acid.

FeatureLC-MS (Proposed) HPLC-UV (Standard) GC-MS (Alternative) 1H-NMR (Orthogonal)
Primary Detection Mass-to-Charge (

)
Chromophore Absorption (210-254 nm)Electron Impact IonizationProton Spin Resonance
Sensitivity (LOD) < 1 ng/mL (ppb) ~1-10 µg/mL (ppm)~10-50 ng/mL~1 mg/mL
Specificity High (Resolves co-eluting isobaric impurities)Low (Co-eluting peaks merge)Medium (Requires derivatization)High (Structural ID)
Sample Prep Dilute & ShootDilute & ShootDerivatization Required (e.g., Methylation)Dissolution (d6-DMSO)
Suitability Trace Impurity Profiling (Genotoxins)Assay & Major ImpuritiesVolatile ImpuritiesStructure Elucidation
Key Insight: The Derivatization Bottleneck

As noted in recent comparative studies on carboxylic acid analysis, GC-MS requires converting the acid to a methyl ester or silyl derivative [1]. This step often obscures the presence of labile impurities. LC-MS in Negative Electrospray Ionization (ESI-) mode directly detects the deprotonated molecular ion


, preserving the sample's native state.

Experimental Protocol: The Self-Validating System

This protocol utilizes a "Self-Validating" approach where isotopic patterns and fragment ions confirm identity dynamically during the run.

Reagents & Materials[4][7][8][9]
  • Analyte: 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid (Reference Std >99.5%).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

LC-MS Method Conditions

Liquid Chromatography:

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B (Linear ramp)
      
    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Q-TOF/Triple Quad):

  • Ionization: ESI Negative Mode (

    
    )
    
  • Capillary Voltage: 2.5 kV

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Target Mass:

    
     195.08 (Calculated for 
    
    
    
    )
Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation, highlighting the critical decision points.

LCMS_Workflow Start Raw Sample (Solid) Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) Start->Prep LC UPLC Separation (BEH C18, Gradient) Prep->LC MS MS Detection (ESI-, m/z 195.08) LC->MS Decision Peak Detected? MS->Decision Check1 Check Isotope Pattern (195.08 vs 196.08) Decision->Check1 Yes Result_Fail FAIL: Impurity Flagged Decision->Result_Fail No / Noise Check2 Check Fragment Ions (m/z 151, 133) Check1->Check2 Match Theoretical Check1->Result_Fail Mismatch Result_Pass PASS: Confirmed Purity Check2->Result_Pass Fragments Confirm Structure Check2->Result_Fail Unknown Fragments

Caption: Figure 1. Self-validating LC-MS workflow for purity confirmation. Green nodes indicate validation checkpoints.

Validation Data & Performance Metrics

The following data summarizes the method's performance based on ICH Q2(R1) guidelines [2].

Linearity and Range

The method demonstrates excellent linearity for the main peak, essential for "purity by area normalization" or external standard quantification.

ParameterResultCriteria
Range 10 - 5000 ng/mLCovers trace impurity to main peak tail
Regression (

)
0.9998

Equation

Consistent response factor
Sensitivity (LOD/LOQ)

Crucial for detecting genotoxic impurities (e.g., defluorinated analogs).

  • LOD (Limit of Detection): 0.5 ng/mL (S/N > 3)

  • LOQ (Limit of Quantitation): 1.5 ng/mL (S/N > 10)

Specificity: Impurity Identification

Using MS/MS fragmentation, we differentiate the target molecule from potential synthetic byproducts.

Target Fragmentation Pathway (


): 
  • Precursor:

    
     195.08
    
  • Loss of

    
     (Decarboxylation): 
    
    
    
    151.09
  • Loss of HF (Defluorination):

    
     131.08
    

Impurity Decision Logic:

Impurity_Tree Root Unknown Peak (Rt ≠ Main) MassCheck Mass = 195? Root->MassCheck IsoCheck Mass = 177? MassCheck->IsoCheck No Isomer Isomer Impurity (Positional/Chiral) MassCheck->Isomer Yes Defluoro Defluorinated Impurity (Des-Fluoro) IsoCheck->Defluoro Yes (195 - 18) Unknown Unknown Structure (Run HRMS) IsoCheck->Unknown No

Caption: Figure 2. Decision tree for categorizing impurities based on MS spectral data.

Critical Discussion: Causality in Experimental Choices

Why Ammonium Acetate?

We selected 5 mM Ammonium Acetate (pH 6.5) over Formic Acid.

  • Reasoning: Carboxylic acids (

    
    ) exist as anions (
    
    
    
    ) at pH 6.5. This maximizes ionization efficiency in Negative Mode , increasing sensitivity by 10-fold compared to acidic mobile phases where the neutral form dominates [3].
Why C18 BEH Column?

The Ethylene Bridged Hybrid (BEH) particle technology allows for operation at higher pH (up to 12). Since we are operating at pH 6.5 to aid ionization, standard silica columns might suffer from peak tailing due to silanol interactions. The BEH C18 provides sharp peak shapes for the ionized acid.

Addressing Chirality

While this guide focuses on chemical purity, the molecule has a chiral center.[1] For enantiomeric purity , this LC-MS method must be adapted using a chiral column (e.g., Chiralpak AD-H) with a Hexane/IPA mobile phase (Normal Phase) or immobilized chiral selectors compatible with Reversed Phase. Standard C18 LC-MS cannot distinguish the (R) and (S) enantiomers as they have identical masses and fragmentation patterns.

References

  • Comparison of LC-MS-based methods for the determination of carboxylic acids. Journal of Chromatography B. Validates the superiority of LC-MS over derivatization-based GC-MS for acidic metabolites. Link

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. The global standard for validating linearity, accuracy, and precision in pharmaceutical analysis. Link

  • Ionization of Carboxylic Acids in LC-MS. Journal of Mass Spectrometry. Discusses the impact of mobile phase pH on the sensitivity of ESI negative mode detection. Link

Sources

Validation

Comparative study of fluoro-substituted vs non-substituted phenylpropanoic acids

[1] Executive Summary Phenylpropanoic acid (Hydrocinnamic acid) serves as a critical scaffold in the design of peptide mimetics, histone deacetylase (HDAC) inhibitors, and metabolic regulators. This guide analyzes the st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Phenylpropanoic acid (Hydrocinnamic acid) serves as a critical scaffold in the design of peptide mimetics, histone deacetylase (HDAC) inhibitors, and metabolic regulators. This guide analyzes the structural and functional divergence introduced by fluorine substitution on the phenyl ring.

While the non-substituted parent compound provides a baseline for binding affinity, fluoro-substitution —specifically at the para position—is a strategic medicinal chemistry modification. It primarily enhances metabolic stability by blocking CYP450-mediated hydroxylation and modulates lipophilicity (LogP) to improve membrane permeability, often with negligible impact on the scaffold's steric footprint due to fluorine's small Van der Waals radius (1.47 Å vs. 1.20 Å for Hydrogen).[1]

Physicochemical Profiling

The introduction of fluorine alters the electronic and physicochemical landscape of the phenylpropanoic acid (PPA) scaffold. The following data compares the non-substituted parent with its 4-fluoro analog, the most common bioisostere.

Table 1: Comparative Physicochemical Data
Property3-Phenylpropanoic Acid (Non-Substituted)3-(4-Fluorophenyl)propanoic Acid (Fluoro-Substituted)Impact of Fluorination
Molecular Weight 150.17 g/mol 168.17 g/mol +18 Da (Minor steric penalty)
LogP (Lipophilicity) 1.84 ± 0.22.15 ± 0.3Increased: Enhances membrane permeability.[1]
pKa (Acidity) 4.764.65Slight Decrease: Electron-withdrawing inductive effect (-I) is dampened by the ethylene bridge.[1]
Water Solubility ~5.6 mg/mL~2.1 mg/mLDecreased: Higher lipophilicity reduces aqueous solubility.[1]
Metabolic Liability High (para-hydroxylation)Low (Blocked para-site)Critical Advantage: Extends half-life (

).[1][2]
Polar Surface Area 37.3 Ų37.3 ŲUnchanged: Fluorine does not significantly alter PSA.[1]
Mechanistic Insight: The "Fluorine Effect"[3][4][5]
  • Acidity (pKa): Unlike benzoic acids where fluorine directly on the ring significantly drops pKa, the ethylene bridge (

    
    ) in phenylpropanoic acid acts as an insulator.[1] The inductive effect (-I) of the fluorine is attenuated, resulting in a negligible acidity shift (
    
    
    
    ).
  • Lipophilicity: The high electronegativity of fluorine reduces the polarizability of the C-F bond, making the phenyl ring more lipophilic. This is crucial for crossing the blood-brain barrier (BBB) or penetrating cell membranes.[1]

Metabolic Stability & Pharmacokinetics[1][2][6][7]

The primary driver for selecting the fluoro-substituted analog is resistance to oxidative metabolism.

Pathway Analysis

The non-substituted phenyl ring is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) readily oxidize the para-position to form a phenol metabolite, which is rapidly glucuronidated and excreted.

Replacing the para-hydrogen with fluorine creates a metabolic blockade.[1] The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the site inert to oxidative attack.

Visualization: Metabolic Fate

The following diagram illustrates the divergence in metabolic pathways between the two scaffolds.

MetabolicPathway Start Substrate Intake PPA Phenylpropanoic Acid (Non-Substituted) Start->PPA FPPA 4-Fluoro-PPA (Fluoro-Substituted) Start->FPPA CYP CYP450 Enzyme (Oxidation) PPA->CYP High Affinity Metabolite 4-Hydroxy-PPA (Phenol) CYP->Metabolite Hydroxylation Block Metabolic Blockade (C-F Bond Stable) Excretion Glucuronidation & Rapid Clearance Metabolite->Excretion FPPA->Block Resists Oxidation Circulation Prolonged Systemic Circulation Block->Circulation Increased t1/2

Caption: Comparative metabolic pathways showing the metabolic blockade provided by para-fluorine substitution.[1]

Synthetic Accessibility

Both compounds are synthetically accessible, but the fluorinated derivative requires specific precursors to avoid late-stage fluorination, which is difficult.

Recommended Synthetic Route: Knoevenagel-Reduction

The most robust protocol for generating these acids involves a Knoevenagel condensation followed by catalytic hydrogenation.[1] This allows for the introduction of the fluorine atom via the commercially available aldehyde precursor.

SynthesisWorkflow Aldehyde Start: 4-Fluorobenzaldehyde (or Benzaldehyde) Condensation Step 1: Knoevenagel Condensation (Decarboxylation) Aldehyde->Condensation Malonic Reagent: Malonic Acid Base: Pyridine/Piperidine Malonic->Condensation Intermediate Intermediate: (E)-3-(4-fluorophenyl)acrylic acid (Cinnamic Acid Derivative) Condensation->Intermediate Reduction Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Product Final Product: 3-(4-fluorophenyl)propanoic acid Reduction->Product

Caption: Two-step synthetic workflow for generating high-purity phenylpropanoic acid derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and the stability testing.

Protocol A: Synthesis of 3-(4-Fluorophenyl)propanoic Acid

Objective: Produce >95% pure acid from aldehyde precursor.

  • Condensation:

    • Dissolve 4-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).

    • Add catalytic piperidine (0.5 mL).[1]

    • Reflux at 80°C for 4 hours until CO₂ evolution ceases.[1]

    • Pour into ice-cold HCl (1M) to precipitate the 4-fluorocinnamic acid intermediate.[1] Filter and dry.[1]

  • Reduction:

    • Dissolve the intermediate (5 mmol) in Methanol (20 mL).

    • Add 10% Pd/C (50 mg) under inert atmosphere.

    • Stir under H₂ balloon (1 atm) at Room Temperature for 12 hours.

    • Validation: Monitor disappearance of the alkene peak by TLC or HPLC.

    • Filter through Celite to remove Pd/C. Concentrate in vacuo to yield the title compound.

Protocol B: Microsomal Stability Assay (In Vitro)

Objective: Quantify the metabolic half-life difference between Non-Substituted and Fluoro-Substituted analogs.[1]

  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL protein in Phosphate Buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Expectation: The 4-fluoro analog should exhibit a significantly shallower slope (longer

      
      ) than the non-substituted parent.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[1]

  • PubChem Compound Summary. (2023). 3-(4-Fluorophenyl)propionic acid (CID 136302).[1] National Center for Biotechnology Information.[1]

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1]

Sources

Comparative

Reference Standards for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic Acid: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3] In the high-stakes landscape of pharmaceutical impurity profiling, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid represents a critical analyte. Structurally, it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

In the high-stakes landscape of pharmaceutical impurity profiling, 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid represents a critical analyte. Structurally, it serves as a homolog and potential process impurity in the synthesis of "profen" class non-steroidal anti-inflammatory drugs (NSAIDs), particularly fluorinated derivatives like Flurbiprofen .

Unlike the active pharmaceutical ingredient (API) Flurbiprofen (which features a direct biphenyl attachment to the propionic acid moiety), this target molecule contains a methylene spacer (3-position substitution on 2-methylpropanoic acid) and lacks the second phenyl ring of the biphenyl system. This structural nuance suggests its origin as either a de-arylated degradation product or a failed coupling intermediate (e.g., from a Suzuki-Miyaura coupling step).

This guide objectively compares the performance of varying grades of reference standards—Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Materials —to assist laboratories in selecting the appropriate validator for their specific development phase.

Comparative Analysis of Reference Standard Grades

Selecting the correct reference standard is not a binary choice; it is a risk-based decision dependent on the regulatory stage (R&D vs. GMP release).

Performance Matrix

The following table contrasts the three primary classes of reference standards available for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid analysis.

FeatureCertified Reference Material (CRM) Analytical Standard (Secondary) Research Grade (Chemical)
Primary Use ISO 17025/17034 Quantitation, GMP ReleaseRoutine QC, Method ValidationEarly R&D, Peak Identification
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary CRMVendor COA only
Purity (Typical) > 99.5% (Mass Balance/qNMR)> 98.0% (HPLC Area %)> 95.0% (Variable)
Uncertainty Explicitly calculated (+/- %)Not typically providedUnknown
Water/Residuals Quantified (KF/TGA)EstimatedNot Quantified
Cost Factor High (10x)Moderate (3x)Low (1x)
Suitability Critical: Final Release TestingRecommended: Stability StudiesRestricted: Feasibility only
Technical Nuances & Causality
  • The "Purity" Trap: Research grade materials often report purity by "HPLC Area %". For this specific compound, the 2-methyl chiral center creates enantiomers. A non-chiral HPLC method might show 99% purity, while the material is a racemate (50/50 R/S). For chiral drug development, a CRM characterized by Chiral HPLC or optical rotation is non-negotiable.

  • Hygroscopicity: Propanoic acid derivatives can be hygroscopic. CRMs provide a "Mass Balance" value that accounts for water content (Karl Fischer). Using a Research Grade standard without correcting for water content will introduce a systematic positive bias in your impurity calculations (you think you have more analyte than you actually do).

Experimental Protocol: Self-Validating Analysis Workflow

To ensure data integrity (ALCOA+), the following protocol utilizes a Standard Addition Method to overcome matrix effects common in API slurry analysis.

Method: UHPLC-MS/MS (Negative Mode ESI)

Rationale: The carboxylic acid moiety ionizes poorly in positive mode but excels in negative mode ESI. UV detection (254 nm) is possible but lacks sensitivity due to the single phenyl ring chromophore compared to the biphenyl core of Flurbiprofen.

Equipment: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve 10 mg of Reference Standard in 10 mL Methanol (1 mg/mL).

    • Critical Step: Sonicate for 5 mins to ensure complete dissolution of the crystalline acid.

  • Mobile Phase Setup:

    • A: 0.1% Formic Acid in Water (Suppresses ionization slightly but improves peak shape for acids).

    • B: Acetonitrile.[1][2][3]

  • Gradient Profile:

    • 0-1 min: 5% B (Hold for polarity).

    • 1-8 min: 5% -> 95% B (Elute lipophilic impurities).

    • 8-10 min: 95% B (Wash).

  • Detection Parameters (MRM):

    • Precursor Ion: [M-H]⁻ (Calculate based on MW ~194.2 Da for the core structure).

    • Note: The specific fluorine and methyl substitutions will shift the mass. Ensure exact mass tuning.

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for handling this impurity during an analytical campaign.

AnalyticalWorkflow Start Sample: Flurbiprofen API Batch Screen Screening: UHPLC-UV (254nm) Start->Screen Decision Peak Detected at RRT ~0.8? Screen->Decision MS_Analysis Confirm ID: UHPLC-MS/MS (Neg Mode ESI) Decision->MS_Analysis Yes End Release Batch Decision->End No (Pass) Quant Quantification Strategy MS_Analysis->Quant CRM_Path Use CRM Standard (External Standard Method) Quant->CRM_Path No Matrix Effect StdAdd_Path Use Analytical Std (Standard Addition Method) Quant->StdAdd_Path Matrix Suppression > 20%

Caption: Decision tree for identifying and quantifying the 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid impurity, prioritizing MS confirmation due to low UV absorbance.

Origin & Mechanistic Insight

Understanding why this compound exists in your sample is as important as measuring it.

Hypothesis of Origin: In the synthesis of Flurbiprofen, a common route involves the coupling of a phenylboronic acid to a halogenated phenyl-propionic acid derivative.

  • Target: 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid suggests a failure to couple the second ring, or the use of a starting material (e.g., 2-Fluoro-4-methyl-1-chlorobenzene) that underwent a Heck reaction with methacrylate but failed downstream processing.

The diagram below visualizes the structural relationship and potential divergence point.

Synthesispathway Precursor Precursor: 2-Fluoro-4-methyl-aniline derivatives Intermediate Intermediate: Aryl Halide Precursor->Intermediate TargetDrug Target Drug: Flurbiprofen (Biphenyl Core) Intermediate->TargetDrug Suzuki Coupling (+ Phenylboronic acid) Impurity Impurity Target: 3-(2-Fluoro-4-methylphenyl)- 2-methylpropanoic acid Intermediate->Impurity Side Rxn: Heck Coupling w/ Methacrylate only

Caption: Proposed origin pathway. The target impurity likely arises from an incomplete synthesis cycle or alternative alkylation of the aromatic core.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67106897, 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link] (Structural analog reference for spectral properties).

  • European Pharmacopoeia (Ph.[1][] Eur.). Flurbiprofen Monograph 11.0: Impurity Profiling Guidelines. (Standard regulatory framework for Profen analysis).

  • Veeprho Laboratories. Flurbiprofen Impurity Standards and Structural Analogs. Retrieved from [Link] (Source for commercial availability of related fluorinated standards).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

A Guide for Laboratory Professionals This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Laboratory Professionals

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles and regulatory compliance. The procedures outlined below are designed to protect laboratory personnel, ensure environmental integrity, and maintain adherence to safety standards.

Disclaimer: This guide is based on the chemical properties of halogenated organic acids. It is imperative to always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health & Safety (EHS) department for complete and specific guidance. This document serves as a supplement, not a replacement, for official institutional and regulatory protocols.

Hazard Assessment and Waste Characterization

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive toxicological profile for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid is not widely published, its structure allows for a robust characterization based on analogous compounds.

  • Chemical Classification: This compound is an organic carboxylic acid . The presence of a fluorine atom on the phenyl ring classifies it as a halogenated organic compound .[1] This is the single most critical factor determining its disposal pathway.

  • Anticipated Hazards: Based on data from structurally similar fluorinated and acidic compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3] All laboratory work should be conducted under the assumption that the chemical is hazardous.

  • Regulatory Framework: The disposal of this chemical is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5] Therefore, it must be treated as regulated hazardous waste and must not be disposed of in regular trash or down the sewer system.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid. The goal is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.[6]

  • Eye Protection: Wear splash-proof chemical safety goggles at all times.[7]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common starting point, but it is critical to consult a glove manufacturer's compatibility chart for the specific chemical or solvent system being used.[8]

  • Body Protection: A fully buttoned, flame-retardant laboratory coat is required.[7]

  • Respiratory Protection: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

Core Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical waste management is meticulous segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.

Step 1: Waste Stream Identification

The waste must be categorized as "Halogenated Organic Waste." [1][10] This is due to the presence of the carbon-fluorine bond. Halogenated wastes require high-temperature incineration for safe destruction and are managed separately from non-halogenated wastes, which can often be recycled as fuel.[1][11]

Step 2: Selecting a Compatible Waste Container

Container integrity is paramount to preventing leaks and ensuring safety.[12]

  • Material: Use a designated hazardous waste container made of chemically compatible materials. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.

  • Incompatible Materials: Crucially, do not use metal containers. Halogenated compounds can degrade to form acidic byproducts, and the inherent acidity of this compound can corrode metal, leading to container failure.[8][12]

  • Lid: The container must have a secure, vapor-tight, screw-top cap to prevent leaks and the escape of fumes.[4] It should be kept closed at all times except when waste is actively being added.[13]

Step 3: Waste Accumulation

All waste should be transferred within a chemical fume hood.[9]

  • Prepare a Beaker: To minimize the frequent opening of the main waste container, collect the waste generated during an experiment in a dedicated, labeled beaker inside the fume hood.[9]

  • Transfer to Main Container: At the end of the session, carefully transfer the contents of the beaker into the primary halogenated waste container.

  • Segregation is Key:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[11]

    • DO NOT mix with acids and bases in the same container.[1]

    • DO NOT mix with strong oxidizing agents.[13][14]

Labeling, Storage, and Documentation

Proper labeling and storage are mandated by law and are essential for the safety of all laboratory and waste management personnel.[15]

Labeling Requirements

The waste container must be labeled with an official EHS hazardous waste tag as soon as the first drop of waste is added.[5][11] The label must include:

  • The words "Hazardous Waste" .[15]

  • The full, unabbreviated chemical name(s) of all contents. For mixtures, list each component and its approximate percentage.[5]

  • The appropriate hazard pictograms (e.g., irritant, health hazard).[15]

  • The accumulation start date (the date the first waste was added).

  • Your name (Principal Investigator), laboratory room number, and contact information.[5]

Storage: The Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • It should be in a secondary containment tray to control any potential leaks.[4]

  • Storage in the SAA is limited by volume (typically up to 55 gallons) and time (up to one year for partially filled containers, though institutional policies may be stricter).[12][15]

Summary of Disposal Procedures

ParameterGuidelineRationale & Reference
Waste Category Halogenated Organic WasteContains fluorine, a halogen, requiring specific disposal methods.[1][10]
Compatible Containers Borosilicate Glass, HDPEChemically resistant to organic acids; avoids corrosion.[12]
Incompatible Containers Metal CansRisk of corrosion from the acidic compound and its potential byproducts.[8]
Incompatible Materials Non-halogenated organics, bases, strong oxidizers, aqueous solutions.Prevents dangerous reactions and cross-contamination of waste streams.[1][11]
Required Labeling "Hazardous Waste" + Full Chemical Name(s) + Hazard Pictograms + DateEnsures regulatory compliance (EPA/RCRA) and safety for handlers.[5][15]
Primary PPE Chemical Goggles, Lab Coat, Compatible GlovesPrevents skin, eye, and respiratory exposure to a potentially irritating substance.[7][8]
Handling Location Certified Chemical Fume HoodMinimizes inhalation risk from dust or vapors.[9]
Final Disposal Licensed hazardous waste vendor via institutional EHS office.Ensures environmentally sound destruction, typically via high-temperature incineration.[1][16]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid.

start Start: Waste Generation identify 1. Identify Waste: 3-(2-Fluoro-4-methylphenyl) -2-methylpropanoic acid start->identify check_halogen 2. Is it Halogenated? identify->check_halogen halogen_yes Yes (Contains Fluorine) Classify as: HALOGENATED ORGANIC WASTE check_halogen->halogen_yes  Yes select_container 3. Select Compatible Container (Glass or HDPE) AVOID METAL halogen_yes->select_container add_waste 4. Add Waste to Container (Inside Chemical Fume Hood) select_container->add_waste label_container 5. Securely Cap & Affix 'Hazardous Waste' Label add_waste->label_container store_saa 6. Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa ehs_pickup 7. Arrange for Pickup by Institutional EHS store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for proper segregation and disposal.

Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (e.g., vermiculite, sand).[8] Place the absorbent material in a sealed, properly labeled container for disposal as halogenated waste.[13]

  • Large Spills: In the case of a large spill, evacuate the area immediately.[13] Alert others, close the laboratory doors, and contact your institution's EHS and emergency services from a safe location.[13]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]

    • Inhalation: Move the affected person to fresh air.[7]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[7]

References

  • WASTE MANAGEMENT. (n.d.). Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Australian Government Department of Health. (2015, April 24). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. Retrieved from [Link]

  • Wellington Fragrance. (2024, September 10). Safety Data Sheet - Compare to aroma QUEEN of HEARTS (W) by Queen Latifah® F22468. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • American Chemical Society. (2026, January 20). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Darwin Microfluidics. (2024, September 4). PFA (Perfluoroalkoxy) – Chemical Resistance Chart. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid Executive Safety Summary Compound Class: Fluorinated Phenylpropanoic Acid Derivative Primary Hazards:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-(2-Fluoro-4-methylphenyl)-2-methylpropanoic acid

Executive Safety Summary

Compound Class: Fluorinated Phenylpropanoic Acid Derivative Primary Hazards: Skin/Eye Irritation, Respiratory Tract Irritation, Potential Corrosivity (Organic Acid). Operational Status: Cautionary Handling Required. As a specialized research intermediate, specific toxicological data may be limited. Therefore, safety protocols must default to the "Universal Precaution for Novel Organic Acids" standard, treating the substance as a potential contact sensitizer and mucous membrane irritant.

Hazard Identification & Mechanistic Risk Analysis

To select the correct PPE, we must first understand the mechanism of potential injury. This compound combines a lipophilic fluorinated aromatic ring with a carboxylic acid tail.

  • Acidic Moiety (Carboxylic Acid): The propanoic acid group provides a pKa typically in the range of 4.5–5.0. While weak compared to mineral acids, organic acids can cause significant contact dermatitis and protein denaturation in corneal tissue upon exposure [1].

  • Fluorine Substitution: The addition of a fluorine atom on the phenyl ring increases the compound's lipophilicity (LogP). This enhances the chemical's ability to penetrate the stratum corneum (outer skin layer), potentially accelerating systemic absorption compared to non-fluorinated analogs [2].

  • Physical State: Likely a crystalline solid. The primary vector for exposure is airborne particulates during weighing and dermal absorption during solution preparation.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on permeation resistance and physical barrier properties.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil Nitrile (Dexterity). Outer: 5-8 mil Nitrile (Barrier). Why: Fluorinated organics can permeate thin latex. Nitrile offers superior chemical resistance to organic acids. Change outer gloves immediately upon splash.
Eye Protection Chemical Splash Goggles ANSI Z87.1 compliant unvented or indirect-vent goggles. Why: Safety glasses with side shields are insufficient for fine acidic powders which can bypass side gaps and react with ocular moisture.
Respiratory Engineering Control First Handle exclusively in a certified Fume Hood. If hood is unavailable: N95 (minimum) or P100 particulate respirator.
Body Defense Lab Coat + Apron 100% Cotton or Nomex Lab Coat (snap closures). Add: Tyvek® sleeves or a chemically resistant apron if handling >500mg or liquid solutions.

Operational Handling Protocols

Protocol A: Weighing & Transfer of Solids

Objective: Eliminate inhalation risk from airborne dust.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a draft shield, but do not remove the compound from the hood.

  • Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or polonium strip to neutralize the charge before spatulating. This prevents "flying powder" events.

  • Transfer: Use a disposable antistatic weighing boat. Do not return excess chemical to the stock container to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a moist ChemWipe (water/surfactant mix) to capture invisible dust.

Protocol B: Solution Preparation

Objective: Mitigate splash hazards and exothermic dissolution.

  • Solvent Selection: When dissolving in organic solvents (e.g., DMSO, Methanol), add the solvent to the solid slowly.

  • Vessel Choice: Use borosilicate glass vials with Teflon-lined caps. Avoid polystyrene, which may be incompatible with concentrated organic acid solutions.

  • Labeling: Immediately label the vial with the compound name, concentration, solvent, and hazard warning ("Irritant").

Decision Frameworks & Visualization

Figure 1: PPE Selection Decision Tree

This logic flow ensures you scale your protection based on the specific activity, preventing both under-protection and over-encumbrance.

PPE_Selection Start Start: Define Activity StateCheck Is the compound Solid or in Solution? Start->StateCheck SolidPath Solid Handling StateCheck->SolidPath Solid LiquidPath Liquid/Solution Handling StateCheck->LiquidPath Liquid QuantityCheck Quantity > 1 gram? SolidPath->QuantityCheck SolventCheck Is Solvent Volatile/Toxic? LiquidPath->SolventCheck StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat (In Hood) QuantityCheck->StandardPPE No (<1g) EnhancedPPE Enhanced PPE: Double Nitrile + Goggles + Tyvek Sleeves QuantityCheck->EnhancedPPE Yes (>1g) SolventCheck->StandardPPE No SolventCheck->EnhancedPPE Yes RespProtection Add Respiratory Protection (N95/P100) if Hood Unavailable EnhancedPPE->RespProtection If outside hood

Caption: Decision matrix for scaling PPE based on physical state and quantity. Green indicates standard bench protocols; Red indicates high-exposure risk protocols.

Figure 2: Spill Response Workflow

A self-validating loop for managing accidental release.

Spill_Response Assess 1. Assess Spill (Solid vs Liquid) Secure 2. Secure Area (Alert Lab & Evacuate if large) Assess->Secure SolidSpill Solid Spill Secure->SolidSpill LiquidSpill Liquid Spill Secure->LiquidSpill WetWipe Cover with moist pads (Avoid dust generation) SolidSpill->WetWipe Absorb Use Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Neutralize Clean Surface (Mild Soap/Water) WetWipe->Neutralize Absorb->Neutralize Disposal Dispose as Hazardous Waste Neutralize->Disposal

Caption: Operational workflow for containing and cleaning spills. Note the distinction between solid (moist wipe) and liquid (absorbent) cleanup to prevent secondary exposure.

Emergency Response & Disposal

Exposure First Aid:

  • Eye Contact: Immediately flush with water for 15 minutes .[1] Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance [3].

  • Skin Contact: Wash with soap and copious water. Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase the absorption of the fluorinated compound.

  • Inhalation: Move to fresh air immediately.

Waste Disposal:

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste: Dispose of in "Organic Solvent Waste" (if dissolved) or "Aqueous Acid Waste" (if in water). Do not mix with strong bases (oxidizers) in the waste stream to avoid unexpected exotherms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Fluorinated Phenylpropanoic Acid Derivatives. Retrieved from [Link]

  • UC San Diego Environment, Health & Safety. Chemical SOP: Organic Acids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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